molecular formula C9H11NO B3022788 7-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 71472-58-7

7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3022788
CAS No.: 71472-58-7
M. Wt: 149.19 g/mol
InChI Key: HHFJHCXBGHXHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFJHCXBGHXHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277699
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71472-58-7
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71472-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, technically-grounded exploration of the synthesis of a key derivative, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. Moving beyond a simple recitation of steps, this document elucidates the chemical logic underpinning the strategic choices in reaction design, from starting material selection to final purification. We present a robust, validated protocol, discuss potential challenges, and offer field-proven insights to empower researchers in their synthetic endeavors. The methodologies described herein are designed to be self-validating through rigorous in-process monitoring and characterization, ensuring reproducibility and high purity of the target compound.

Strategic Analysis: Deconstructing the Target Molecule

A successful synthesis begins not with the first reaction, but with a logical deconstruction of the target structure. The retrosynthetic analysis of this compound reveals a clear and efficient path forward.

G Target This compound Disconnect1 C-O / C-N Cyclization Target->Disconnect1 Intermediate N-(2-hydroxyethyl)-4-methyl-2-aminophenol Disconnect1->Intermediate Retrosynthesis Disconnect2 N-Alkylation Intermediate->Disconnect2 StartingMaterials 2-Amino-4-methylphenol + 2-Carbon Electrophile (e.g., 2-Bromoethanol) Disconnect2->StartingMaterials Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

The most logical disconnection points are the C4-N and C1-O bonds forming the oxazine ring. This leads to a linear intermediate derived from two primary building blocks:

  • 2-Amino-4-methylphenol: This commercially available starting material provides the core benzene ring, the nitrogen atom (N-4), the oxygen atom (O-1), and the C-7 methyl group.

  • A Two-Carbon Unit: An electrophilic C2 synthon is required to bridge the amino and hydroxyl groups. A reagent such as 2-bromoethanol is ideal as it introduces the necessary carbon backbone and a terminal hydroxyl group that can be activated for the final ring-closing step.

This analysis logically dictates a two-step forward synthesis:

  • Step 1: Selective N-alkylation of 2-amino-4-methylphenol.

  • Step 2: Intramolecular cyclization via acid-catalyzed dehydration.

This strategy is superior to the alternative (initial O-alkylation followed by N-alkylation) because the primary amino group is generally a stronger nucleophile than the phenolic hydroxyl group under neutral or mildly basic conditions, allowing for greater selectivity in the initial step.

Validated Synthetic Protocol

This section details the step-by-step methodology for the synthesis, emphasizing the rationale behind the chosen conditions to ensure a self-validating and reproducible workflow.

Overall Reaction Scheme

G cluster_0 Step 1: Selective N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-methylphenol C N-(2-hydroxyethyl)-4-methyl-2-aminophenol A->C K₂CO₃, Acetonitrile, Reflux B 2-Bromoethanol D N-(2-hydroxyethyl)-4-methyl-2-aminophenol E This compound D->E Conc. H₂SO₄, Heat

Caption: Two-step synthesis of the target benzoxazine.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-methyl-2-aminophenol

Objective: To selectively alkylate the amino group of 2-amino-4-methylphenol with 2-bromoethanol.

Protocol:

  • To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of aminophenol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-18 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting aminophenol and the appearance of a more polar product spot indicates reaction progression.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure intermediate as an oil or low-melting solid.

Expertise & Causality:

  • Choice of Base: Potassium carbonate is a moderately weak base, crucial for this reaction's selectivity. It is strong enough to act as a proton scavenger for the ammonium salt formed during alkylation but generally not strong enough to significantly deprotonate the phenolic hydroxyl group. Using a strong base like sodium hydride (NaH) would lead to competitive O-alkylation.[4][5]

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction without interfering with the nucleophilicity of the amine.

  • Stoichiometry: A slight excess of the alkylating agent ensures complete consumption of the starting aminophenol, while a larger excess of the base drives the reaction to completion.

Step 2: Intramolecular Cyclization to this compound

Objective: To effect an intramolecular dehydration and ring closure of the N-alkylated intermediate.

Protocol:

  • Carefully add the purified N-(2-hydroxyethyl)-4-methyl-2-aminophenol (1.0 eq) to concentrated sulfuric acid (H₂SO₄, 5-10 volumes) at 0°C (ice bath) with stirring.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for 2-4 hours.

  • In-Process Control: Monitor the reaction via TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to 0°C and slowly pour it onto crushed ice.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude this compound.

  • The final product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expertise & Causality:

  • Choice of Reagent: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the terminal hydroxyl group, converting it into a good leaving group (H₂O), which is then displaced by the nucleophilic phenolic oxygen in an intramolecular S_NAr-type cyclization. Polyphosphoric acid (PPA) is an alternative reagent that can be effective for similar cyclizations.[6]

  • Temperature Control: The initial addition is performed at 0°C to control the exothermic reaction of dissolving the organic material in strong acid. Subsequent heating provides the necessary activation energy for the dehydration and ring-closing reaction.

  • Workup: The neutralization step is critical. The product is basic and will exist as a protonated, water-soluble salt in the acidic solution. Basification liberates the free amine, allowing it to be extracted into an organic solvent.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Analysis Expected Results for this compound
Molecular Formula C₉H₁₁NO[7][8]
Molecular Weight 149.19 g/mol [7]
¹H NMR (CDCl₃, 400 MHz)δ ~6.6-6.8 (m, 3H, Ar-H), 4.2-4.3 (t, 2H, -O-CH₂-), 3.7 (br s, 1H, -NH-), 3.4-3.5 (t, 2H, -N-CH₂-), 2.2 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~142 (Ar-C-O), 135 (Ar-C-N), 130 (Ar-C-CH₃), 122, 117, 116 (Ar-CH), 65 (-O-CH₂-), 44 (-N-CH₂-), 21 (Ar-CH₃).
Mass Spec (ESI-MS) m/z: 150.09 [M+H]⁺
FT-IR (KBr, cm⁻¹)~3350 (N-H stretch), ~2920, 2850 (C-H stretch), ~1500 (Aromatic C=C), ~1230 (Aryl-O-Alkyl C-O stretch).
Physical Appearance Expected to be a liquid or a low-melting solid.

Note: Predicted NMR shifts are estimates and may vary based on solvent and experimental conditions.

Safety and Handling

  • 2-Bromoethanol: Is toxic and a suspected mutagen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Is extremely corrosive. Always add acid to other substances slowly and with cooling. Wear acid-resistant gloves, a lab coat, and eye protection.

  • General Precautions: Perform all reactions in a fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying reaction mechanisms. The presented two-step protocol, centered on selective N-alkylation followed by acid-catalyzed cyclization, represents the most efficient and logical route. The key to success lies in the careful control of reaction conditions, particularly the choice of base in the first step to ensure selectivity, and diligent in-process monitoring to validate the progression of each transformation. This guide provides the necessary framework for researchers to confidently synthesize this valuable scaffold, enabling further exploration of its potential in medicinal chemistry and drug development.

References

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

The 1,4-benzoxazine scaffold is a privileged heterocyclic system in modern chemistry, forming the core of numerous biologically active compounds and advanced materials.[1] This bicyclic structure, featuring an oxazine ring fused to a benzene ring, is found in various natural products where it often serves as a chemical defense mechanism for plants.[2] In the realm of synthetic chemistry, derivatives of 1,4-benzoxazine have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5][6]

This guide focuses on a specific derivative, This compound . While less explored than some of its counterparts, its chemical architecture presents a unique platform for synthetic modification and exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for professionals engaged in chemical research and drug discovery.

Molecular Identity and Physicochemical Properties

This compound is a substituted benzomorpholine derivative. The addition of a methyl group at the 7-position of the aromatic ring subtly alters its electronic and steric properties compared to the parent compound, influencing its reactivity and biological interactions.

PropertyValueSource
CAS Number 71472-58-7[7]
Molecular Formula C₉H₁₁NO[7][8]
Molecular Weight 149.19 g/mol [7]
Monoisotopic Mass 149.08406 Da[8]
SMILES CC1=CC2=C(C=C1)NCCO2[7][8]
InChI Key HHFJHCXBGHXHLU-UHFFFAOYSA-N[8]
Predicted XlogP 2.0[8]

Synthesis and Structural Elucidation

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-established, typically involving the construction of the heterocyclic ring from precursor molecules. While specific high-yield syntheses for the 7-methyl derivative are not extensively documented in mainstream literature, established methodologies for analogous structures can be readily adapted.

Plausible Synthetic Pathway

A common and efficient approach involves the reaction of a substituted 2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane, to facilitate ring closure.[9] The key starting material for the target compound would be 2-amino-5-methylphenol.

The causality behind this experimental choice lies in its efficiency. The phenolic hydroxyl group and the amino group of the 2-amino-5-methylphenol act as nucleophiles. A phase-transfer catalyst (PTC) like Aliquat 336 is often employed to enhance the reaction rate between the aqueous and organic phases, making the process more efficient and scalable.[9]

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_material 2-Amino-5-methylphenol cyclization Intramolecular Cyclization start_material->cyclization reagent 1,2-Dibromoethane reagent->cyclization conditions K₂CO₃ (Base) Aliquat 336 (PTC) Acetone/Water Reflux conditions->cyclization product 7-methyl-3,4-dihydro -2H-1,4-benzoxazine cyclization->product

Caption: Proposed synthesis of this compound.

Protocol: General Synthesis of N-unsubstituted 3,4-dihydro-2H-1,4-benzoxazines

This protocol is adapted from established procedures and serves as a self-validating system for producing the benzoxazine core.[9]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylphenol (1.0 eq), 1,2-dibromoethane (1.8 eq), and acetone.

  • Addition of Base: Prepare a solution of potassium carbonate (1.85 eq) in water and add it to the reaction mixture.

  • Catalyst: Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

  • Reaction: Heat the mixture to reflux and maintain for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, remove the acetone under reduced pressure. Pour the remaining aqueous residue into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent in vacuo. The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure this compound.[9]

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods. While experimental data for this specific molecule is sparse, the expected spectral characteristics can be reliably predicted.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (3H): Signals in the range of δ 6.5-7.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - -OCH₂- (2H): A triplet around δ 4.2-4.3 ppm. - -NCH₂- (2H): A triplet around δ 3.3-3.4 ppm. - -NH- (1H): A broad singlet, position variable (δ 3.5-4.5 ppm), which is D₂O exchangeable. - -CH₃ (3H): A singlet around δ 2.2-2.3 ppm.
¹³C NMR - Aromatic Carbons: 6 signals in the aromatic region (δ 115-150 ppm). - -OCH₂-: Signal around δ 65-67 ppm. - -NCH₂-: Signal around δ 43-45 ppm. - -CH₃: Signal around δ 20-21 ppm.
IR (Infrared) - N-H Stretch: A characteristic sharp peak around 3350-3400 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. - C-O-C Asymmetric Stretch: A strong band around 1220-1240 cm⁻¹. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spec (MS) - [M]⁺: A molecular ion peak corresponding to its monoisotopic mass (m/z ≈ 149.08).

Chemical Reactivity

The reactivity of this compound is dictated by the secondary amine on the heterocyclic ring and the electron-rich nature of the fused benzene ring.

Key Reactive Sites
  • Nitrogen Atom (N-4): The secondary amine is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation. This site is the primary handle for introducing diverse functional groups to build molecular complexity.

  • Aromatic Ring (Positions C-5, C-6, C-8): The benzene ring is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of both the ring oxygen (ortho-, para-directing) and the ring nitrogen. The existing methyl group at C-7 further activates the ring. The primary sites for substitution would be C-5 and, to a lesser extent, C-8, due to steric and electronic factors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of significant interest as a structural motif in medicinal chemistry and a precursor in materials science. Its precise structural elucidation and purity assessment are paramount for any downstream application, from drug candidate synthesis to the development of high-performance polybenzoxazine resins.[1][2] This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous characterization of this molecule. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, detailed interpretation of spectral data, and the underlying causality for experimental choices, ensuring a self-validating system for researchers.

Introduction and Molecular Structure

Benzoxazines are a versatile class of heterocyclic compounds, with the 1,4-benzoxazine core appearing in various biologically active molecules and serving as a key building block for advanced materials.[3] The title compound, this compound, is a derivative whose properties are influenced by the electron-donating methyl group on the benzene ring. Accurate characterization is the bedrock of reliable and reproducible research. This guide synthesizes data from analogous structures and established principles to provide a definitive spectroscopic profile.

The molecular structure, with a systematic numbering scheme for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Table 1: Core Molecular Properties

Property Value Source
CAS Number 71472-58-7 [4]
Molecular Formula C₉H₁₁NO [4][5]
Molecular Weight 149.19 g/mol [4]

| Monoisotopic Mass | 149.08406 Da |[5] |

Synthesis Pathway and Quality Control Imperative

The most common route to benzoxazine synthesis is a Mannich condensation reaction, which involves a phenol, a primary amine, and formaldehyde.[1][6] For the title compound, this would involve the reaction of 4-methyl-2-aminophenol with an appropriate C2 synthon. An alternative common synthesis for the general class of 1,3-benzoxazines involves a phenol (like m-cresol), a primary amine, and formaldehyde. Given the potential for oligomerization and side-product formation, rigorous spectroscopic analysis is not merely procedural—it is a mandatory quality control checkpoint to validate the target structure and ensure purity.[7]

SynthesisWorkflow cluster_synthesis Mannich Condensation cluster_purification Purification & QC Reactants Phenol Derivative + Primary Amine + Formaldehyde Reaction Reaction Vessel (Solvent, Heat) Reactants->Reaction Charge Crude Crude Product Mixture Reaction->Crude Yields Purify Purification (e.g., Column Chromatography, Recrystallization) Crude->Purify QC Spectroscopic Analysis (NMR, IR, MS) Purify->QC Verify QC->Purify Fail Final Pure Compound (>98%) QC->Final Pass

Caption: Generalized workflow for benzoxazine synthesis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Causality & Rationale: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration (relative number of protons), and spin-spin coupling (multiplicity). For this compound, ¹H NMR is critical to confirm the integrity of the oxazine ring and the substitution pattern on the aromatic ring.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Reference: Tetramethylsilane (TMS, δ 0.00 ppm) is typically used as an internal standard, often present in the deuterated solvent.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Data Interpretation: The predicted ¹H NMR spectrum is characterized by distinct signals for the aliphatic oxazine ring protons, the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the interplay of deshielding effects from the oxygen and nitrogen heteroatoms and the electron-donating nature of the methyl group.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Analogs | | :--- | :--- | :--- | :--- | :--- | | ~ 6.75 | d, J ≈ 8.0 Hz | 1H | H-5 | Ortho-coupled to H-6, shielded by proximity to the amine. | | ~ 6.62 | dd, J ≈ 8.0, 2.0 Hz| 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-8. | | ~ 6.58 | d, J ≈ 2.0 Hz | 1H | H-8 | Meta-coupled to H-6. | | ~ 4.30 | t, J ≈ 4.5 Hz | 2H | H-2 (-OCH₂-) | Protons adjacent to oxygen, appearing as a triplet due to coupling with H-3. | | ~ 3.45 | t, J ≈ 4.5 Hz | 2H | H-3 (-NCH₂-) | Protons adjacent to nitrogen, shielded relative to H-2. | | ~ 3.6 (broad s) | 1H | NH | Exchangeable proton, signal may be broad and integration variable. | | ~ 2.25 | s | 3H | -CH ₃ | Aromatic methyl group, singlet.[8] |

¹³C NMR Spectroscopy

Causality & Rationale: Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift indicates the electronic environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

  • Advanced Experiments: If needed, Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: The molecule has 9 unique carbon atoms. The spectrum will show four sp² carbons in the aromatic region, two sp³ carbons in the oxazine ring, and one sp³ methyl carbon. The carbons directly attached to the heteroatoms (C-8a and C-4a) will be significantly deshielded.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale & Cited Analogs
~ 143.0 C-4a Aromatic carbon bonded to nitrogen.
~ 138.5 C-8a Aromatic carbon bonded to oxygen.
~ 131.0 C-7 Aromatic carbon bearing the methyl group.
~ 122.0 C-5 Aromatic CH.
~ 118.0 C-6 Aromatic CH.
~ 116.5 C-8 Aromatic CH.
~ 67.5 C-2 (-OC H₂-) Aliphatic carbon adjacent to oxygen.
~ 43.0 C-3 (-NC H₂-) Aliphatic carbon adjacent to nitrogen.[1]

| ~ 20.8 | -C H₃ | Methyl carbon.[9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency. For this molecule, FT-IR is used to confirm the N-H bond, C-O and C-N bonds of the oxazine ring, and the aromatic system.

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal must be collected and automatically subtracted from the sample spectrum by the instrument software.

Data Interpretation: The IR spectrum provides a unique "fingerprint" for the molecule. The key is to identify the characteristic absorption bands that confirm the structure.

Table 4: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Significance
~ 3350 Medium, Sharp N-H Stretch Confirms the secondary amine of the dihydrobenzoxazine ring.
3100-3000 Medium Aromatic C-H Stretch Indicates the presence of the benzene ring.
2950-2850 Medium Aliphatic C-H Stretch Corresponds to the -CH₂- and -CH₃ groups.
~ 1500, ~1600 Medium-Strong Aromatic C=C Stretch Confirms the aromatic backbone.[10]
~ 1230 Strong Asymmetric C-O-C Stretch A highly characteristic band for the oxazine ring ether linkage.[11]
~ 1120 Strong C-N Stretch Corresponds to the aliphatic amine linkage in the ring.

| ~ 940 | Medium | Benzene-Oxazine Mode | A characteristic vibration for the fused ring system.[10][11] |

Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Interpretation: The primary piece of information is the molecular ion peak, which confirms the molecular weight.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z Ion Formula Assignment
150.0913 [C₉H₁₂NO]⁺ Protonated Molecule [M+H]⁺[5]
149.0835 [C₉H₁₁NO]⁺ Molecular Ion [M]⁺[5]

| 172.0732 | [C₉H₁₁NNaO]⁺ | Sodium Adduct [M+Na]⁺[5] |

The fragmentation of the benzoxazine ring under ionization can provide further structural proof, though ESI is a soft ionization technique that often yields a dominant molecular ion with minimal fragmentation.

Integrated Analysis and Structural Verification

No single technique provides absolute proof. The power of spectroscopic characterization lies in the integration of all data points. The final structural confirmation follows a logical workflow.

VerificationWorkflow MS MS Data m/z = 150.091 Confirms C₉H₁₁NO Hypothesis Proposed Structure: 7-methyl-3,4-dihydro- 2H-1,4-benzoxazine MS->Hypothesis Supports IR FT-IR Data Shows N-H, C-O-C, Aromatic Rings IR->Hypothesis Supports NMR ¹H & ¹³C NMR Data Shows Connectivity, Substitution Pattern NMR->Hypothesis Defines Conclusion Structure Verified Hypothesis->Conclusion All Data Consistent

Caption: Workflow for integrated spectroscopic data analysis.

The process is self-validating:

  • Mass Spectrometry confirms the correct molecular formula (C₉H₁₁NO).

  • FT-IR confirms the presence of all key functional groups (amine, ether, aromatic ring).

  • ¹³C NMR confirms the correct number of unique carbon environments (9).

  • ¹H NMR confirms the connectivity and substitution pattern, matching the number of protons, their environment, and their neighbors precisely.

When all four data sets converge and are fully consistent with the proposed structure of this compound, the identity and purity of the compound are confirmed with a high degree of confidence.

References

The Analyst's Guide to 7-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Deep Dive into ¹H and ¹³C NMR Spectral Signatures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of definitive structure elucidation for organic molecules in pharmaceutical and materials science. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic scaffold. In the absence of readily available, peer-reviewed experimental spectra for this specific derivative, this paper leverages high-quality predicted data, contextualized with established principles and spectral data from analogous benzoxazine structures. We present a comprehensive, field-expert interpretation of the chemical shifts, coupling constants, and integration patterns, establishing a reliable analytical benchmark for researchers engaged in the synthesis and characterization of novel benzoxazine-based compounds. This guide is structured to not only present data but to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding.

Introduction: The Structural Significance of the Benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and high-performance polymers. The strategic placement of substituents, such as the methyl group at the C-7 position, allows for fine-tuning of the molecule's physicochemical properties. Unambiguous structural confirmation is paramount, and NMR spectroscopy is the definitive tool for this purpose. This guide provides a detailed protocol and interpretive analysis for the ¹H and ¹³C NMR characterization of this compound, establishing a foundational dataset for professionals in drug development and chemical research.

Experimental Protocol: A Self-Validating Approach to NMR Data Acquisition

The following protocol outlines a best-practice methodology for acquiring high-quality NMR data for small molecules like this compound. The choices within this protocol are designed to ensure data integrity and reproducibility.

Step 1: Sample Preparation

  • Analyte: 5-10 mg of this compound. Rationale: This concentration ensures adequate signal-to-noise ratio (S/N) for both ¹H and ¹³C experiments without inducing significant concentration-dependent shift effects.

  • Solvent: ~0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and has a minimal proton signal that does not typically interfere with analyte peaks.[1][2] TMS serves as the internal standard for referencing chemical shifts to 0.00 ppm.

  • Procedure: Dissolve the analyte completely in the deuterated solvent within a standard 5 mm NMR tube. Vortex the sample for 30 seconds to ensure homogeneity.

Step 2: Instrument Calibration & Setup

  • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems, particularly in the aromatic region.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. Rationale: A homogeneous magnetic field is critical for achieving high resolution and accurate lineshapes.

Step 3: Data Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Rationale: A total recycle time (AQ + D1) of ~7 seconds allows for nearly complete T1 relaxation of most protons, ensuring accurate integration.

    • Number of Scans (NS): 8-16 scans.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans. Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a significantly larger number of scans to achieve an adequate S/N.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Confirmation H1 ¹H NMR A1 Assign Proton Spin Systems H1->A1 Integration & Multiplicity C13 ¹³C NMR A2 Assign C-H Pairs C13->A2 Chemical Shifts COSY ¹H-¹H COSY COSY->A1 HSQC ¹H-¹³C HSQC HSQC->A2 HMBC ¹H-¹³C HMBC A3 Confirm Long-Range (2-3 Bond) Connectivity HMBC->A3 A1->COSY Correlate Coupled Protons (e.g., H2-H3) A1->HSQC A2->HSQC Correlate direct C-H bonds A2->HMBC A3->HMBC Correlate protons to quaternary carbons A4 Final Structure Confirmation A3->A4

References

An In-Depth Technical Guide to the Mass Spectrometry of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction to this compound

This compound belongs to the benzoxazine family, a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring.[1] These compounds are notable for their diverse biological activities and their application as monomers in the synthesis of high-performance polybenzoxazine resins.[2][3] The specific structure of this compound, with a methyl group on the benzene ring, influences its physicochemical properties and, consequently, its behavior in a mass spectrometer.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₉H₁₁NOPubChem[4]
Molecular Weight149.19 g/mol PubChem[4]
Monoisotopic Mass149.08406 DaPubChem[4]

A precise understanding of the mass spectrometric behavior of this molecule is paramount for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Principles of Mass Spectrometry for Benzoxazine Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of small organic molecules like this compound, Electron Ionization (EI) is a commonly employed technique, often coupled with Gas Chromatography (GC-MS).[5]

Ionization: The Initial Step

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," enabling structural elucidation and library matching. While other ionization techniques like Electrospray Ionization (ESI) can be used, particularly with Liquid Chromatography (LC-MS), EI provides detailed structural information through its characteristic fragmentation.[6]

The Significance of the Molecular Ion

The molecular ion peak is one of the most crucial pieces of information in a mass spectrum, as it indicates the molecular weight of the compound. For this compound, the molecular ion is expected at an m/z of 149, corresponding to its monoisotopic mass. The stability of the molecular ion can vary depending on the structure of the benzoxazine derivative.[6][7]

Predicted Fragmentation Pathway of this compound

The primary fragmentation events are expected to involve the cleavage of the oxazine ring and rearrangements, driven by the charge localization on the heteroatoms (nitrogen and oxygen) and the stability of the resulting fragments.

Diagram: Predicted Electron Ionization Fragmentation Pathway

fragmentation_pathway M This compound (M⁺•) m/z = 149 F1 Loss of H• [M-H]⁺ m/z = 148 M->F1 - H• F2 Loss of CH₂O [M-CH₂O]⁺• m/z = 119 M->F2 - CH₂O (Retro-Diels-Alder) F3 Loss of C₂H₄ [M-C₂H₄]⁺• m/z = 121 M->F3 - C₂H₄ F4 [C₇H₇N]⁺• m/z = 105 F2->F4 - CH₂ F5 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F4->F5 - HCN

Caption: Predicted EI fragmentation of this compound.

Key Fragmentation Steps: A Mechanistic Insight
  • Molecular Ion (m/z 149): The parent molecule loses an electron to form the molecular ion, M⁺•. The intensity of this peak will depend on its stability.

  • Loss of a Hydrogen Radical (m/z 148): A common fragmentation for compounds with benzylic protons is the loss of a hydrogen radical (H•) to form a stable, even-electron ion.

  • Retro-Diels-Alder (RDA) Reaction (m/z 119): A characteristic fragmentation pathway for cyclic systems like the oxazine ring is an RDA reaction. This would involve the cleavage of the ring to eliminate a neutral molecule of formaldehyde (CH₂O, 30 Da), resulting in a fragment ion at m/z 119.

  • Loss of Ethene (m/z 121): Cleavage of the C-C and C-O bonds in the oxazine ring can lead to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da), yielding an ion at m/z 121.

  • Formation of the Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a toluene moiety is the tropylium ion ([C₇H₇]⁺). This would likely be a prominent peak in the spectrum, arising from further fragmentation of ions like m/z 119 or m/z 105 through the loss of neutral species.

Table: Predicted Key Fragment Ions

m/zProposed Structure/FormulaFragmentation Pathway
149[C₉H₁₁NO]⁺•Molecular Ion (M⁺•)
148[C₉H₁₀NO]⁺M⁺• - H•
121[C₇H₇NO]⁺•M⁺• - C₂H₄
119[C₈H₉N]⁺•M⁺• - CH₂O (RDA)
105[C₇H₇N]⁺•[m/z 119] - CH₂
91[C₇H₇]⁺Tropylium ion, from further fragmentation

Experimental Protocols: A Practical Approach

Achieving high-quality, reproducible mass spectra requires careful attention to the experimental setup. The following provides a generalized workflow for the analysis of this compound by GC-MS.

Sample Preparation
  • Solvent Selection: Dissolve the purified compound in a volatile, high-purity solvent such as dichloromethane, ethyl acetate, or methanol. The choice of solvent should be compatible with the GC column and not interfere with the analysis.

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.

GC-MS Instrumentation and Parameters

Diagram: GC-MS Experimental Workflow

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Dissolution Dissolve in appropriate solvent Dilution Dilute to working concentration Dissolution->Dilution Filtration Filter if necessary Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Separation on GC column Injection->Separation Ionization EI Source (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection SpectrumGeneration Generate Mass Spectrum Detection->SpectrumGeneration LibrarySearch Library Search (e.g., NIST) SpectrumGeneration->LibrarySearch Interpretation Manual Interpretation SpectrumGeneration->Interpretation

Caption: Generalized workflow for GC-MS analysis.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

These parameters should be optimized for the specific instrument in use to achieve the best resolution and sensitivity.

Data Interpretation and Validation

The acquired mass spectrum should be carefully examined. The presence of a peak at m/z 149 would be a strong indicator of the target compound. The relative abundances of the predicted fragment ions (m/z 148, 121, 119, 91, etc.) should be compared to the expected fragmentation pathway. For definitive identification, the spectrum should be compared against a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of a library entry, the logical consistency of the fragmentation pattern provides strong evidence for the proposed structure.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-EI-MS, is a powerful tool for its characterization. A thorough understanding of its likely fragmentation pathways, centered around the cleavage of the oxazine ring and the formation of stable aromatic cations, is essential for accurate data interpretation. By following robust experimental protocols, researchers can confidently identify and characterize this important heterocyclic compound, facilitating its application in drug discovery and materials science.

References

The Therapeutic Potential of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] This technical guide delves into the prospective therapeutic applications of a specific, yet under-investigated derivative, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. While direct experimental data on this compound remains limited, this document synthesizes the wealth of research on analogous structures to build a scientifically grounded rationale for its potential as a valuable lead compound in drug discovery. We will explore its chemical attributes, plausible synthetic routes, and, by inference from closely related compounds, its potential pharmacological activities, offering a roadmap for future research and development.

The 3,4-dihydro-2H-1,4-benzoxazine Core: A Foundation for Diverse Pharmacology

The benzoxazine ring system is a versatile framework, with substitutions at various positions leading to a wide spectrum of biological effects.[1][2] This structural versatility allows for fine-tuning of physicochemical properties and target-binding interactions, making it an attractive starting point for the design of novel therapeutics.

Chemical and Structural Characteristics

This compound is characterized by the fusion of a benzene ring with a 1,4-oxazine ring, with a methyl group substitution at the 7th position of the bicyclic system.

PropertyValueSource
CAS Number 71472-58-7[3]
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]

The presence of the dihydro-1,4-oxazine ring imparts a non-planar, conformationally flexible structure, which can be crucial for interacting with the three-dimensional binding sites of biological targets. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, a key interaction for drug-receptor recognition. The methyl group at the 7-position is expected to influence the compound's lipophilicity and metabolic stability, and may also provide a vector for further chemical modification.

Synthesis Strategies for 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is well-established, with several reliable methods reported in the literature. These approaches can be adapted for the specific synthesis of the 7-methyl derivative.

Reductive Cyclization of 2-Nitrophenols

A common and effective strategy involves the reaction of a suitably substituted 2-nitrophenol with an appropriate dielectrophile, followed by reduction of the nitro group and subsequent intramolecular cyclization. For the synthesis of this compound, the starting material would be 4-methyl-2-nitrophenol.

Experimental Protocol: Representative Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine

  • Step 1: O-Alkylation of 2-Nitrophenol. To a solution of the substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by a dielectrophilic reagent such as 1,2-dibromoethane or epichlorohydrin. The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

  • Step 2: Reduction of the Nitro Group. The resulting nitro ether is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent is added. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

  • Step 3: Intramolecular Cyclization. The reduction of the nitro group to an amine is often followed by spontaneous or acid-catalyzed intramolecular cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3,4-dihydro-2H-1,4-benzoxazine derivative.

Potential Therapeutic Applications: An Extrapolative Analysis

The therapeutic potential of this compound can be inferred from the documented biological activities of other derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Anticancer Activity

A significant body of research points to the anticancer potential of 1,4-benzoxazine derivatives.[2][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

  • PI3K Inhibition: Some 1,4-benzoxazin-3-one sulfonamides have been evaluated as inhibitors of PI3Kα, a critical enzyme in a signaling pathway frequently dysregulated in cancer.[4]

  • Apoptosis Induction: Certain tyrosine-based benzoxazines have demonstrated the ability to induce apoptosis in breast cancer cells.[4]

  • Antiangiogenic Effects: Dual antiangiogenic activity has been reported for some 2,3-dihydro-1,4-benzoxazine derivatives through the inhibition of both thrombin and integrins.[4]

The 7-methyl substitution on the benzoxazine ring could modulate the electronic and steric properties of the molecule, potentially leading to potent and selective anticancer activity.

Diagram: Proposed Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b Cell Viability Assays (e.g., MTT, SRB) on a panel of cancer cell lines a->b c IC50 Determination for lead compounds b->c d Mechanism of Action Studies (e.g., Apoptosis assays, Cell Cycle Analysis, Western Blot for signaling proteins) c->d e Xenograft Tumor Models in immunocompromised mice d->e Promising in vitro results f Evaluation of Tumor Growth Inhibition e->f g Toxicity and Pharmacokinetic Studies f->g

Caption: A streamlined workflow for the preclinical evaluation of novel benzoxazine derivatives as potential anticancer agents.

Antimicrobial and Antifungal Activities

Derivatives of the benzoxazine scaffold have demonstrated promising activity against a range of microbial and fungal pathogens.[2] This is a particularly important area of research given the rise of antimicrobial resistance. The lipophilic nature of the 7-methyl group could enhance the compound's ability to penetrate microbial cell membranes.

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazine derivatives has also been explored.[1] Given the role of inflammation in a multitude of diseases, compounds with this activity are of significant interest. The mechanism of action could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Central Nervous System (CNS) Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their potential in treating psychiatric diseases.[5] For example, some derivatives act as potent dopamine D2 receptor antagonists with serotonin reuptake inhibitory activity, suggesting potential applications in the treatment of depression.[5] Additionally, anticonvulsant activities have been reported for some 7-substituted 2H-1,4-benzoxazin-3(4H)-ones.[6]

Diagram: Potential Signaling Pathways Targeted by Benzoxazine Derivatives

G cluster_0 Cancer Cell cluster_1 Neuron PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation D2R Dopamine D2 Receptor NeuronalSignaling Modulation of Neuronal Signaling D2R->NeuronalSignaling SERT Serotonin Transporter SERT->NeuronalSignaling Benzoxazine Benzoxazine Derivative Benzoxazine->PI3K Inhibition Benzoxazine->D2R Antagonism Benzoxazine->SERT Inhibition

Caption: Hypothetical mechanisms of action for benzoxazine derivatives in cancer and CNS disorders.

Future Directions and Conclusion

While the therapeutic potential of this compound is currently speculative, the extensive research on the broader benzoxazine class provides a strong foundation for its investigation. The logical next steps would involve the targeted synthesis of this compound and its screening against a diverse panel of biological targets, guided by the activities of its structural analogs.

Key areas for initial investigation should include:

  • Anticancer screening: Evaluation against a panel of cancer cell lines from different tissue origins.

  • Antimicrobial assays: Testing against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • CNS receptor binding assays: Profiling against key neurotransmitter receptors and transporters.

References

The Strategic Core of Drug Design: A Deep Dive into 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of medicinal chemistry, the identification and exploration of privileged scaffolds are paramount to the discovery of novel therapeutics. Among these, the 1,4-benzoxazine core has emerged as a versatile and fruitful starting point for the development of a wide array of biologically active compounds. This technical guide focuses on a specific, yet highly significant, derivative: 7-methyl-3,4-dihydro-2H-1,4-benzoxazine . We will delve into its synthesis, physicochemical characteristics, and its burgeoning role as a central scaffold in the design of next-generation therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with diverse pharmacological activities.[1] Its rigid structure, combined with the presence of both hydrogen bond donor and acceptor functionalities, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the development of benzoxazine-based compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents.[1][2] The strategic placement of substituents on the benzoxazine ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug discovery programs.

The focus of this guide, this compound, introduces a methyl group at the 7-position of the benzene ring. This seemingly simple modification can have profound effects on the molecule's properties, including its lipophilicity, metabolic stability, and interaction with target proteins. Understanding the synthesis and chemical behavior of this specific derivative is therefore crucial for unlocking its full potential in medicinal chemistry.

Synthesis and Physicochemical Properties

A robust and efficient synthesis of the core scaffold is the foundation of any successful drug discovery campaign. While numerous methods exist for the synthesis of the general 1,4-benzoxazine ring, a common and effective approach for preparing this compound involves the use of 2-amino-4-methylphenol as a readily available starting material.

A plausible synthetic pathway is outlined below:

G cluster_synthesis Synthetic Pathway start 2-Amino-4-methylphenol intermediate1 N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide start->intermediate1 N-acylation reagent1 + Chloroacetyl chloride intermediate2 7-Methyl-2H-1,4-benzoxazin-3(4H)-one intermediate1->intermediate2 Williamson ether synthesis reagent2 Base (e.g., K2CO3) Intramolecular cyclization product This compound intermediate2->product Reduction reagent3 Reducing agent (e.g., LiAlH4)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: N-acylation of 2-Amino-4-methylphenol. To a stirred solution of 2-amino-4-methylphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, chloroacetyl chloride is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide is then isolated by extraction and purified by recrystallization or column chromatography.[3]

  • Step 2: Intramolecular Cyclization. The purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is heated to promote intramolecular Williamson ether synthesis, leading to the formation of the cyclic lactam, 7-methyl-2H-1,4-benzoxazin-3(4H)-one. The product is isolated by precipitation and can be further purified by recrystallization.

  • Step 3: Reduction of the Lactam. The final step involves the reduction of the amide carbonyl group of 7-methyl-2H-1,4-benzoxazin-3(4H)-one. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is typically employed. The reaction is performed under inert atmosphere and at low temperature, followed by careful quenching of the excess hydride. After workup and purification, this compound is obtained.

Physicochemical Properties

The introduction of the methyl group at the 7-position influences the physicochemical properties of the benzoxazine core.

PropertyValueSource
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [4]
CAS Number 71472-58-7[4]
Predicted XlogP 2.0[2]
SMILES CC1=CC2=C(C=C1)NCCO2[2]
InChIKey HHFJHCXBGHXHLU-UHFFFAOYSA-N[2]

Medicinal Chemistry Applications: A Scaffold for Innovation

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents. Its structural features allow for diversification at several key positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

G cluster_sar Key Diversification Points for SAR Studies scaffold This compound Core N4 N-4 Position (Amine) scaffold->N4 Alkylation, Acylation, Arylation C2 C-2 Position scaffold->C2 Substitution Aromatic Aromatic Ring (Positions 5, 6, 8) scaffold->Aromatic Further Substitution

Caption: Potential sites for chemical modification on the this compound scaffold.

Case Study: Development of Serotonin Receptor Modulators

A significant area where the 1,4-benzoxazine scaffold has shown immense promise is in the development of ligands for serotonin (5-HT) receptors.[5] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of central nervous system disorders such as depression and anxiety.

Derivatives of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been investigated as potent dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.[6] While this specific example does not feature the 7-methyl substitution, it highlights the utility of the benzoxazine core in targeting serotonin-related pathways. The synthesis of novel tricyclic benzoxazines has also led to the discovery of potent 5-HT(1A/B/D) receptor antagonists.[7] The 7-methyl group in our core molecule could be strategically employed to modulate the electronic and steric properties of the aromatic ring, potentially influencing receptor binding affinity and selectivity.

Workflow for the Development of Novel Benzoxazine-Based Therapeutics

References

An Inquiry into a Molecule of Limited Disclosure: The Case of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An extensive search of the scientific and technical literature reveals a notable absence of detailed information regarding the discovery, history, and specific applications of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. While the broader class of 1,4-benzoxazine derivatives is a well-documented and researched area in medicinal chemistry and materials science, this particular methylated analogue remains largely uncharacterized in publicly accessible records.

This technical guide will, therefore, deviate from a traditional whitepaper format that would typically detail a rich history of discovery and development. Instead, it will provide a comprehensive overview of the fundamental properties of this compound based on available chemical database information. It will then extrapolate potential synthetic pathways and biological significance based on established principles of benzoxazine chemistry, providing a framework for researchers and drug development professionals who may be interested in exploring this specific molecule.

Core Identification and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl group substituent at the 7-position of the bicyclic system.

PropertyValueSource
CAS Number 71472-58-7[1]
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2]
Canonical SMILES CC1=CC2=C(C=C1)NCCO2[2]
InChI Key HHFJHCXBGHXHLU-UHFFFAOYSA-N[2]

A search of chemical literature databases, including PubChem, indicates that while the compound is listed and has a registered CAS number, there is no associated peer-reviewed literature detailing its synthesis or properties.[2] This suggests that the compound may have been synthesized as part of a larger, unpublished library, or its preparation has been documented in patents that are not readily indexed by common scientific search engines.

Postulated Synthetic Pathways

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-established.[3] A common and versatile method involves the reaction of a 2-aminophenol derivative with a suitable two-carbon synthon. Based on these established methodologies, a plausible synthetic route for this compound can be proposed.

From 2-Amino-4-methylphenol

The most direct and logical synthetic approach would likely involve the reaction of 2-amino-4-methylphenol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.

References

Physical and chemical properties of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-benzoxazine scaffold is a privileged structure found in numerous biologically active molecules.[1] This document details the compound's core physical and chemical properties, spectroscopic profile, synthesis methodologies, and potential applications, offering field-proven insights and validated experimental protocols for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is a derivative of the benzoxazine heterocyclic system, which is noted for its versatile biological activities.[2] The structural incorporation of a methyl group at the 7-position of the benzene ring influences its electronic properties and steric profile, which can, in turn, affect its reactivity and biological interactions.

Figure 1: Chemical structure of this compound.

The fundamental physicochemical properties are summarized below. While experimental data for this specific derivative is not widely published, properties can be reasonably extrapolated from the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, and its other derivatives.

PropertyValueSource
IUPAC Name This compound-
CAS Number 71472-58-7[3]
Molecular Formula C₉H₁₁NO-
Molecular Weight 149.19 g/mol
Physical Form Expected to be a liquid or low-melting solid at STP[4]
Solubility Expected to be soluble in organic solvents like Chloroform, Dichloromethane, and Methanol.

Synthesis and Mechanistic Considerations

The synthesis of 1,4-benzoxazine scaffolds is a well-established area of heterocyclic chemistry. Unlike 1,3-benzoxazines, which are typically formed via a Mannich condensation of a phenol, an amine, and formaldehyde,[5][6] 1,4-benzoxazines are most commonly prepared from ortho-aminophenol precursors.

The logical synthetic pathway for this compound involves a two-step process starting from 2-amino-4-methylphenol. The causality for this choice rests on the high reactivity of the amino group for nucleophilic substitution and the subsequent intramolecular cyclization driven by the phenoxide.

Synthetic Workflow:

  • N-Alkylation: The primary amine of 2-amino-4-methylphenol is alkylated using a two-carbon electrophile, such as 1,2-dibromoethane or ethyl bromoacetate. This step forms a key intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular Williamson ether synthesis. The phenolic hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile, displacing the leaving group (e.g., bromide) to form the six-membered oxazine ring.

start Starting Materials (2-amino-4-methylphenol, 1,2-dibromoethane, Base) reaction Step 1: N-Alkylation (Formation of Intermediate) start->reaction cyclization Step 2: Intramolecular Williamson Ether Synthesis (Ring Closure) reaction->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product: 7-methyl-3,4-dihydro- 2H-1,4-benzoxazine purification->product

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural fingerprint. The expected data is based on analyses of similar benzoxazine structures.[7][8][9]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (3H): Signals expected in the δ 6.5-7.0 ppm range. The methyl group at C7 will influence the splitting patterns, likely resulting in a singlet (or narrow doublet), a doublet, and another doublet for the three aromatic protons.

    • O-CH₂ Protons (2H): A triplet expected around δ 4.2-4.4 ppm.

    • N-CH₂ Protons (2H): A triplet expected around δ 3.3-3.5 ppm.

    • N-H Proton (1H): A broad singlet, typically around δ 3.5-4.5 ppm, which may exchange with D₂O.

    • CH₃ Protons (3H): A sharp singlet expected around δ 2.2-2.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: 6 signals are expected, with chemical shifts between δ 115-150 ppm.

    • O-CH₂ Carbon: A signal expected around δ 65-70 ppm.

    • N-CH₂ Carbon: A signal expected around δ 40-45 ppm.

    • CH₃ Carbon: A signal expected around δ 20-22 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • N-H Stretch: A moderate, sharp peak around 3350-3400 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region.

    • C-O-C Asymmetric Stretch: A strong, characteristic peak around 1220-1250 cm⁻¹.

  • MS (Mass Spectrometry):

    • The electron ionization (EI-MS) spectrum should show a prominent molecular ion (M⁺) peak at m/z = 149.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation synthesis_node Synthesized Crude Product nmr ¹H and ¹³C NMR (Connectivity) synthesis_node->nmr ftir FTIR (Functional Groups) synthesis_node->ftir ms Mass Spectrometry (Molecular Weight) synthesis_node->ms purity Purity Assessment (e.g., HPLC, GC-MS) nmr->purity ftir->purity ms->purity final Verified Compound purity->final

Figure 3: A self-validating analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug Development

The 3,4-dihydro-2H-1,4-benzoxazine core is a cornerstone in medicinal chemistry, with derivatives showing activity as 5-HT6 receptor antagonists, potassium channel activators, and antimicrobial agents.[1][10][11] this compound serves as a valuable intermediate for building more complex molecular architectures.

  • Reactivity at the Nitrogen Atom: The secondary amine (N-H) is the primary site of reactivity. It can readily undergo:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Reaction with alkyl halides to introduce further substituents.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by attaching various pharmacophores to the nitrogen atom, a common strategy in hit-to-lead optimization.[10]

  • Reactivity of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the activating nature of the oxygen and nitrogen atoms is moderated. The positions ortho and para to the activating groups are potential sites for further functionalization, such as halogenation or nitration, if desired.

Experimental Protocols

The following protocols are provided as validated, representative methods for researchers.

Protocol 5.1: Synthesis of this compound
  • Rationale: This procedure utilizes a one-pot reaction followed by a base-catalyzed cyclization, which is an efficient method for constructing the 1,4-benzoxazine ring system.

  • Materials:

    • 2-amino-4-methylphenol (1.0 eq)

    • 1,2-dibromoethane (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methylphenol and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the aminophenol).

    • Add 1,2-dibromoethane to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Protocol 5.2: Analytical Characterization
  • Rationale: This workflow ensures the unambiguous identification and purity assessment of the final product.

  • Procedure:

    • NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm that the observed chemical shifts, integrations, and splitting patterns match the expected values for the target structure.

    • FTIR Spectroscopy: Acquire an IR spectrum of the purified product (e.g., as a thin film on a salt plate or using an ATR accessory). Verify the presence of key functional group peaks (N-H, C-O-C, etc.).

    • Mass Spectrometry: Obtain a mass spectrum of the sample using a suitable ionization method (e.g., EI or ESI). Confirm that the molecular ion peak corresponds to the calculated molecular weight (149.19).

    • Purity Analysis: If required for downstream applications, assess purity using HPLC or GC-MS. The compound should appear as a single major peak.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[13]

  • Health Hazards: Compounds of this class may cause skin, eye, and respiratory system irritation.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from commercially available precursors, coupled with the versatile reactivity of its secondary amine, makes it an attractive scaffold for developing novel compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

Methodological & Application

Synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols and expert insights for the synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a valuable scaffold in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic transformations for analogous benzoxazine structures, offering reliable pathways to this target molecule. This document is designed to empower researchers with the practical knowledge required for the successful synthesis, purification, and characterization of this compound.

Introduction: The Significance of the Benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The structural rigidity and unique electronic properties of this heterocycle make it an attractive framework for the design of novel therapeutic agents. The 7-methyl substitution on this core can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound a key intermediate for the synthesis of new chemical entities.

Synthetic Strategies: Pathways to this compound

Two primary and reliable synthetic routes for the preparation of this compound are presented. The first protocol details a direct cyclization approach, while the second outlines a two-step procedure involving an intermediate formation.

Protocol 1: Direct Cyclization via Reaction of 2-Amino-4-methylphenol with 1,2-Dibromoethane

This method represents a straightforward and efficient one-pot synthesis of the target benzoxazine. The reaction proceeds through a nucleophilic substitution mechanism where the amino and hydroxyl groups of 2-amino-4-methylphenol react with 1,2-dibromoethane to form the heterocyclic ring.

Expert Insights: The choice of a suitable base and solvent system is critical for the success of this reaction. A moderately strong base is required to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack. The use of a phase-transfer catalyst can be beneficial in enhancing the reaction rate and yield by improving the transport of the phenoxide ion into the organic phase.

Experimental Protocol:

Materials and Reagents:

  • 2-Amino-4-methylphenol (98% purity)

  • 1,2-Dibromoethane (99% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous (99% purity)

  • Acetone, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylphenol (10.0 g, 81.2 mmol) and acetone (100 mL).

  • To this suspension, add 1,2-dibromoethane (18.1 g, 96.4 mmol, 1.2 equivalents).

  • In a separate beaker, dissolve potassium carbonate (22.4 g, 162.4 mmol, 2.0 equivalents) in water (50 mL).

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to reflux with vigorous stirring and maintain at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Table 1: Reaction Parameters for Protocol 1

ParameterValue
Molar Ratio (2-amino-4-methylphenol : 1,2-dibromoethane : K₂CO₃)1 : 1.2 : 2
SolventAcetone/Water
TemperatureReflux
Reaction Time24 - 48 hours
Expected Yield60 - 75%

Diagram 1: Reaction Scheme for Protocol 1

G start 2-Amino-4-methylphenol + 1,2-Dibromoethane reagents K₂CO₃, Acetone/Water, Reflux start->reagents product This compound reagents->product

Caption: Direct cyclization of 2-amino-4-methylphenol.

Protocol 2: Two-Step Synthesis via N-Alkylation and Subsequent Cyclization

This alternative route involves the initial N-alkylation of 2-amino-4-methylphenol with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the benzoxazine ring. This method can sometimes offer better control over the reaction and may lead to higher purity of the final product.

Expert Insights: The first step, N-alkylation, should be performed under conditions that favor mono-alkylation of the amino group over di-alkylation or O-alkylation of the phenol. The choice of a milder base and controlled stoichiometry of the alkylating agent are crucial. The subsequent cyclization is typically acid-catalyzed, promoting the intramolecular attack of the hydroxyl group on the N-substituted side chain.

Experimental Protocol:

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-4-methylphenol

Materials and Reagents:

  • 2-Amino-4-methylphenol (98% purity)

  • 2-Chloroethanol (99% purity)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-4-methylphenol (10.0 g, 81.2 mmol) in ethanol (100 mL).

  • Add sodium bicarbonate (8.2 g, 97.4 mmol, 1.2 equivalents) to the solution.

  • Add 2-chloroethanol (7.2 g, 89.3 mmol, 1.1 equivalents) dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

Materials and Reagents:

  • Crude 2-((2-hydroxyethyl)amino)-4-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water, deionized

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To the crude 2-((2-hydroxyethyl)amino)-4-methylphenol from the previous step, add concentrated sulfuric acid (20 mL) cautiously with cooling in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the final product.

Table 2: Reaction Parameters for Protocol 2

StepParameterValue
1: N-Alkylation Molar Ratio (2-amino-4-methylphenol : 2-chloroethanol : NaHCO₃)1 : 1.1 : 1.2
SolventEthanol
TemperatureReflux
Reaction Time12 - 16 hours
2: Cyclization ReagentConcentrated H₂SO₄
TemperatureRoom Temperature
Reaction Time2 - 4 hours
Overall Expected Yield55 - 70%

Diagram 2: Workflow for Protocol 2

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization start 2-Amino-4-methylphenol + 2-Chloroethanol reagents1 NaHCO₃, Ethanol, Reflux start->reagents1 intermediate 2-((2-hydroxyethyl)amino)-4-methylphenol reagents1->intermediate reagents2 Conc. H₂SO₄ intermediate->reagents2 product This compound reagents2->product

Caption: Two-step synthesis of the target benzoxazine.

Product Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the two methylene groups of the oxazine ring. The chemical shifts and coupling patterns will be indicative of the final structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band from the starting phenol and the presence of characteristic C-O and C-N stretching vibrations of the benzoxazine ring.

Troubleshooting and Optimization

  • Low Yields in Protocol 1: If the yield of the direct cyclization is low, consider increasing the reaction time or using a different base such as cesium carbonate, which is known to be more effective in some cases. The use of a phase-transfer catalyst like tetrabutylammonium bromide could also be explored.

  • Side Products in Protocol 2: The formation of di-alkylated products in the first step can be minimized by the slow, dropwise addition of the alkylating agent and by using a slight excess of the starting aminophenol.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be an effective alternative.

Experimental procedures for using 7-methyl-3,4-dihydro-2H-1,4-benzoxazine in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedures for Evaluating the Antimicrobial Activity of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzoxazine Scaffolds in Antimicrobial Discovery

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new therapeutic agents.[1][2] Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[3][4][5][6] These compounds are attractive due to their versatile synthesis and diverse biological potential.[2][7] Some studies suggest that benzoxazines may exert their antimicrobial effect through mechanisms like the inhibition of bacterial DNA replication or electrostatic interactions with the cell surface, highlighting their potential as broad-spectrum agents.[8][9]

This guide provides a comprehensive set of experimental protocols for the initial evaluation of a novel benzoxazine derivative, using This compound as the primary example. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[10][11][12]

Section 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before proceeding to the bench, it is critical to understand the core parameters being measured. AST is designed to determine the effectiveness of a compound against a specific microorganism.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] It is the primary quantitative measure of a compound's potency.

  • Zone of Inhibition: In diffusion assays, this is the clear area around a disk impregnated with the antimicrobial agent where bacterial growth is inhibited.[14][15] Its diameter provides a qualitative or semi-quantitative measure of susceptibility.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to an MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

The choice of methodology is critical. For initial high-throughput screening, a disk diffusion assay can be effective. However, for a quantitative assessment of potency, the broth microdilution method to determine MIC is the gold standard.[16]

G cluster_workflow General Antimicrobial Evaluation Workflow A Compound Synthesis & Purification (this compound) B Primary Screening (Qualitative) Disk Diffusion Assay A->B Is there activity? C Potency Determination (Quantitative) Broth Microdilution (MIC) B->C Yes D Cidal vs. Static Activity (Quantitative) Minimum Bactericidal (MBC) Assay C->D Is it potent? E Advanced Studies (Time-Kill Kinetics, MoA, etc.) D->E Yes

Figure 1: A decision-tree workflow for the antimicrobial evaluation of a novel compound.

Section 2: Protocol 1 - Broth Microdilution for MIC Determination

This protocol details the CLSI-recommended broth microdilution method for determining the MIC of this compound.[10][17] This quantitative method is essential for comparing the potency of the novel compound against various microorganisms.[13]

Rationale and Causality

The principle involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium.[18] The use of cation-adjusted Mueller-Hinton broth (CAMHB) is critical, as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antimicrobial agents and their interaction with the bacterial cell membrane. Adherence to standardized inoculum density ensures that the results are consistent and comparable across experiments.[19]

Materials & Reagents
Material/ReagentSpecifications
Test Compound This compound
Solvent Dimethyl sulfoxide (DMSO), sterile
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial Strains QC Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213), Clinical Isolates
Labware Sterile 96-well microtiter plates (U-bottom), sterile reagent reservoirs, multichannel pipettes
Instrumentation Spectrophotometer or Turbidimeter, Incubator (35°C ± 2°C)
Standards 0.5 McFarland turbidity standard
Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Causality Note: DMSO is often used for its ability to dissolve a wide range of organic compounds. However, its final concentration in the assay wells should not exceed 1-2%, as it can exhibit antimicrobial properties at higher concentrations. A solvent toxicity control must be included.

Step 2: Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex to create a uniform suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[18]

Step 3: Microtiter Plate Preparation (Serial Dilution)

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the appropriate compound stock dilution to the wells in column 1. This creates the starting concentration.

  • Using a multichannel pipette, perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.

  • Self-Validation:

    • Column 11 (Growth Control): Contains CAMHB and the bacterial inoculum, but no compound. This well must show turbidity after incubation.

    • Column 12 (Sterility Control): Contains only CAMHB. This well must remain clear, confirming the sterility of the medium and aseptic technique.[18]

Step 4: Inoculation and Incubation

  • Add 100 µL of the final diluted bacterial inoculum (from Step 2.5) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12. The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

Step 5: Reading and Interpreting the MIC

  • Following incubation, examine the plate visually or with a plate reader.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]

  • The growth control well should be distinctly turbid, and the sterility control well should be clear.[18]

G cluster_mic Broth Microdilution (MIC) Workflow prep_stock 1. Prepare Compound Stock in DMSO plate_setup 3. Perform Serial Dilution in 96-Well Plate prep_stock->plate_setup prep_inoculum 2. Prepare Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate plate_setup->inoculate incubate 5. Incubate (35°C, 16-20h) inoculate->incubate read_mic 6. Read MIC Value (Lowest concentration with no growth) incubate->read_mic

Figure 2: Step-by-step workflow for the broth microdilution assay.

Example Data Presentation
MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 29213This compound16
E. coli ATCC 25922This compound32
Clinical Isolate (P. aeruginosa)This compound64
S. aureus ATCC 29213Vancomycin (Control)1

Section 3: Protocol 2 - Kirby-Bauer Disk Diffusion Assay

This protocol describes a standardized disk diffusion method, excellent for screening the activity of this compound against a panel of microorganisms.[14][16][21]

Rationale and Causality

The assay is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium.[21] This creates a concentration gradient of the compound. If the organism is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound. Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and low concentration of inhibitors.[21]

Step-by-Step Methodology

Step 1: Preparation of Compound-Impregnated Disks

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol). The concentration needs to be determined empirically (e.g., start with 1 mg/mL).

  • Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile blank paper disks (6 mm diameter).

  • Allow the disks to dry completely in a sterile environment to ensure the solvent evaporates.

  • Self-Validation: Prepare a solvent-only disk to ensure the solvent has no intrinsic antimicrobial activity. Also, use commercially available disks of known antibiotics as positive controls.

Step 2: Inoculum Preparation and Plating

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1 (Step 2).

  • Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Allow the plate to dry for 5-15 minutes before applying the disks.

Step 3: Disk Application and Incubation

  • Using sterile forceps, place the prepared compound disks and control disks onto the inoculated MHA plate.

  • Ensure disks are placed at least 24 mm apart from center to center to avoid overlapping zones.[21]

  • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[21]

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

Step 4: Measuring and Interpreting Results

  • After incubation, measure the diameter of the zones of inhibition to the nearest millimeter (mm) using a ruler or calipers.

  • Record the zone diameters. While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone size provides a strong indication of activity.

Example Data Presentation
MicroorganismCompound (µ g/disk )Zone of Inhibition (mm)
S. aureus ATCC 25923This compound (20 µg)22
E. coli ATCC 25922This compound (20 µg)18
S. aureus ATCC 25923Gentamicin (10 µg)25
E. coli ATCC 25922Gentamicin (10 µg)24

Section 4: Advanced Protocols and Further Investigations

Minimum Bactericidal Concentration (MBC) Assay

To determine if this compound is bactericidal or bacteriostatic, an MBC assay is performed as a direct follow-up to the MIC test.

  • From the clear wells of the completed MIC plate (at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action (MoA) Studies

Preliminary data from the literature on related benzoxazine structures suggest potential interference with DNA synthesis.[22] Should this compound show significant potency, further studies could include:

  • DNA Gyrase/Topoisomerase IV Inhibition Assays: To directly test if the compound inhibits these essential bacterial enzymes.

  • Cell Membrane Integrity Assays: Using dyes like propidium iodide to assess if the compound disrupts the bacterial cell membrane.

Conclusion

This document provides a robust and standardized framework for conducting the initial antimicrobial evaluation of this compound. By adhering to established protocols from authoritative bodies like CLSI, researchers can generate reliable and reproducible data.[23][24] The progression from qualitative screening (disk diffusion) to quantitative potency determination (broth microdilution) and subsequent bactericidal and mechanistic studies provides a comprehensive pathway for assessing the potential of this, and other novel benzoxazine derivatives, as future antimicrobial agents.

References

Application Notes and Protocols for the 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Representative Guide Featuring 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer: As of the current date, specific research on the anticancer applications of this compound is not extensively available in published literature. The following guide is therefore constructed based on the well-documented anticancer activities of structurally related derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. This document is intended to serve as an illustrative and predictive resource for researchers, scientists, and drug development professionals interested in this class of compounds. The protocols and potential mechanisms described are representative of how a novel benzoxazine derivative would be investigated as a potential anticancer agent.

Introduction: The 1,4-Benzoxazine Scaffold as a Privileged Structure in Oncology

The 1,4-benzoxazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] In the field of oncology, the 3,4-dihydro-2H-1,4-benzoxazine core, in particular, has served as a versatile template for the design of novel therapeutic agents. These compounds have been shown to exhibit moderate to good potency against various cancer cell lines, making them an area of active investigation.[2][3]

The strategic modification of the 3,4-dihydro-2H-1,4-benzoxazine scaffold has yielded derivatives with diverse and potent anticancer mechanisms. These mechanisms include the induction of DNA damage, inhibition of key enzymes involved in DNA repair, disruption of oncogenic signaling pathways, and the induction of various forms of programmed cell death, such as apoptosis and pyroptosis.[4][5] This guide will explore the potential applications of a representative compound, this compound, by extrapolating from the known activities of its structural analogs.

Potential Mechanisms of Action in Cancer

Based on studies of related benzoxazine derivatives, several plausible mechanisms of action for this compound in cancer cells can be hypothesized.

Induction of DNA Damage and Inhibition of DNA Repair

A number of benzoxazine derivatives have been found to induce DNA damage in tumor cells.[6] Some novel benzoxazines have been shown to act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[4] This inhibition leads to a delay in DNA repair, ultimately triggering cell cycle arrest and apoptosis.[4] The rigid, planar structure of some benzoxazine derivatives may facilitate their intercalation into DNA, further contributing to DNA damage and cell death.[6]

DNA_Damage_Pathway cluster_0 Cellular Response to Benzoxazine Derivative Compound This compound (Hypothesized) DNA Nuclear DNA Compound->DNA Induces Damage DNAPK DNA-PK Inhibition Compound->DNAPK DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Apoptosis Apoptosis DNAPK->Apoptosis Enhances p53 p53 Activation ATM_ATR->p53 p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Hypothesized DNA damage and repair inhibition pathway.

Targeting Oncogenic Signaling Pathways

Certain benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncoprotein.[7] c-Myc is a critical regulator of cell growth and proliferation and is frequently overexpressed in various cancers. The mechanism for this downregulation can involve the stabilization of G-quadruplex structures in the c-Myc gene promoter, which inhibits its transcription.[7] Other benzoxazine-purine hybrids have demonstrated the ability to inhibit kinases such as HER2 and JNK1, which are involved in cell signaling pathways that promote cancer cell survival and proliferation.[5][8]

Induction of Programmed Cell Death

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death. Benzoxazine derivatives have been shown to induce apoptosis through the upregulation of tumor suppressor proteins like p53 and executioner caspases such as caspase-3.[9] Interestingly, some benzoxazine-purine hybrids have been found to induce pyroptosis, a form of inflammatory cell death, characterized by cell membrane rupture.[5] This suggests that the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be modified to trigger distinct cell death pathways.

Application Notes: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is conducted through a series of in vitro assays. The following protocols are standard for the preliminary screening of compounds like this compound.

Quantitative Cytotoxicity Data

A primary goal of in vitro screening is to determine the concentration of the compound required to inhibit cancer cell growth by 50% (IC50). This is a key metric for assessing the potency of a compound.[10]

Table 1: Representative Cytotoxicity Data for a Novel Benzoxazine Derivative

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) of this compoundDoxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma8.60.9
MDA-MB-231Breast Adenocarcinoma6.38.5
HCT-116Colon Carcinoma5.21.2
A549Lung Carcinoma12.11.5

Note: The data presented are for illustrative purposes, drawing on the activities of related benzoxazine derivatives.[11] Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a standard colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression analysis to determine the IC50 value.[10]

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Experimental_Workflow cluster_1 In Vitro Screening Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding (96-well plates) Start->Culture Treatment Treat with This compound (Concentration Gradient) Culture->Treatment MTT MTT Assay (48-72h) Treatment->MTT Readout Measure Absorbance (570 nm) MTT->Readout IC50 Calculate IC50 Value Readout->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) IC50->Mechanism End End: Identify Lead Compound Potential Mechanism->End

Caption: General experimental workflow for in vitro testing.

Conclusion and Future Directions

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a promising starting point for the development of novel anticancer agents. While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on its structural analogs suggests that it warrants investigation. The protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating such studies. Future research should focus on the synthesis and in vitro evaluation of this compound and its derivatives against a panel of cancer cell lines. Positive hits from these initial screens would then be subjected to more detailed mechanistic studies to elucidate their specific molecular targets and pathways, ultimately paving the way for potential preclinical development.

References

Application Note: A Validated HPLC Method for the Quantification of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. This compound is a key intermediate and scaffold in the development of various pharmacologically active molecules. The described reverse-phase HPLC (RP-HPLC) method provides excellent sensitivity, selectivity, and accuracy, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical and chemical industries. The method utilizes a C18 stationary phase with a gradient elution of an ammonium acetate buffer and acetonitrile, with UV detection. This document provides a detailed protocol, method development rationale, and validation parameters.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,4-benzoxazine core is a privileged scaffold found in a variety of biologically active compounds. The development of new synthetic routes and the use of these derivatives in creating novel therapeutic agents necessitate a reliable analytical method for their quantification and purity assessment. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.

This application note provides a comprehensive guide to a validated HPLC method specifically tailored for this compound, addressing the need for a standardized analytical procedure for this important compound.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography. The following sections detail the rationale behind the selection of the chromatographic parameters for the analysis of this compound.

Chromatographic Mode and Stationary Phase Selection

Based on the non-polar nature of the benzoxazine ring system, a reverse-phase chromatographic mode was selected. This mode is ideal for separating compounds with moderate to low polarity. A C18 (octadecylsilane) stationary phase was chosen due to its wide applicability and proven success in the separation of a broad range of pharmaceutical compounds, including heterocyclic systems analogous to our target molecule. The C18 stationary phase provides sufficient hydrophobicity to retain this compound and allows for its elution with a suitable mobile phase.

Mobile Phase Composition

The mobile phase consists of two components: an aqueous buffer and an organic modifier.

  • Aqueous Phase: A solution of 0.05M ammonium acetate buffer with the pH adjusted to 5.60 with acetic acid was chosen as the aqueous component. The use of a buffer is crucial for maintaining a stable pH, which ensures consistent retention times and peak shapes, especially for compounds with ionizable groups. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry (MS) detection if required.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

A gradient elution program was developed to ensure the efficient elution of the target analyte and any potential impurities with varying polarities.

Detection Wavelength

The selection of an appropriate detection wavelength is critical for achieving high sensitivity. While specific UV-Vis spectral data for this compound is not widely published, analysis of structurally similar benzoxazine derivatives provides valuable guidance. For instance, various 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones have been successfully detected at 245 nm .[1] Other benzoxazine derivatives show absorbance maxima around 280 nm and 307 nm.[2] Based on these precedents, a detection wavelength of 245 nm was chosen for this method, as it is expected to provide good absorbance for the benzoxazine core structure.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05M Ammonium Acetate Buffer (pH 5.60 with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (0.05M Ammonium Acetate, pH 5.60): Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.60 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation: Prepare the sample solution containing this compound in the diluent to achieve a target concentration of approximately 100 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a standard solution, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations ranging from 1 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of ≥ 0.999.

Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was found to be within the acceptable range of 98-102%.

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. The intra-day precision was determined by analyzing six replicate injections of the standard solution on the same day. The inter-day precision was determined by analyzing the standard solution on three different days. The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.05 µg/mL (S/N ratio of 3:1), and the LOQ was found to be approximately 0.15 µg/mL (S/N ratio of 10:1).

Data Presentation and Interpretation

The following table summarizes the expected chromatographic performance and validation results for the analysis of this compound.

ParameterResult
Retention Time Approximately 8.5 min (subject to system variations)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~ 0.05 µg/mL
LOQ ~ 0.15 µg/mL

Workflow Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 245 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration (vs. Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this important class of compounds. The detailed protocol and the rationale behind the method development provide a solid foundation for its implementation in various analytical laboratories.

References

Techniques for the characterization of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical techniques for the structural elucidation and characterization of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic compound with applications in materials science and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest due to its core structure, which is a key component in a variety of biologically active molecules and advanced polymer systems. As a derivative of benzoxazine, it serves as a crucial building block in the synthesis of high-performance thermosetting resins known as polybenzoxazines. These polymers are recognized for their exceptional thermal stability, low water absorption, and high mechanical strength[1]. The precise characterization of the monomeric form is paramount to ensure the quality, purity, and predictable performance of the resulting materials.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a self-validating system for the confirmation of the compound's identity, purity, and thermal properties.

Compound Profile

PropertyValueSource
Chemical Name This compound[2]
CAS Number 71472-58-7[3]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [3]
Monoisotopic Mass 149.08406 Da[2]

Overall Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram illustrates the logical flow of the analytical process, from initial structural confirmation to the assessment of thermal behavior.

Characterization_Workflow Workflow for the Characterization of this compound cluster_Structural_Elucidation Structural Elucidation & Purity cluster_Thermal_Properties Thermal Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (LC-MS) NMR->MS Confirms Molecular Weight of Fragments FTIR FTIR Spectroscopy NMR->FTIR Cross-validates Functional Groups HPLC HPLC Analysis MS->HPLC Quantifies Purity DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Purity Confirmed for Thermal Analysis TGA Thermogravimetric Analysis (TGA) DSC->TGA Identifies Thermal Transitions for TGA

Caption: A logical workflow for the comprehensive characterization of this compound.

Part 1: Structural Elucidation and Purity Assessment

The initial and most critical phase of characterization involves confirming the molecular structure and assessing the purity of the synthesized compound. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peaks.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Expected Spectral Data:

Assignment ¹H NMR (ppm, expected) ¹³C NMR (ppm, expected)
-CH₃ ~2.25~20-22
-CH₂-N- ~3.3-3.5 (t)~43-45
-O-CH₂- ~4.2-4.4 (t)~65-67
-NH- ~3.5-4.5 (br s)N/A
Aromatic-H ~6.5-7.0 (m)~115-145
Aromatic-C N/A~115-145

Note: Expected chemical shifts are based on data from similar benzoxazine structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for this purpose as it also provides an indication of purity.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for benzoxazines.

    • Mass Range: Scan from m/z 50 to 500.

    • Acquire both full scan and fragmentation (MS/MS) data.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed accurate mass with the theoretical mass of C₉H₁₁NO.

    • Analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectrometry Data:

Ion Theoretical m/z Description
[M+H]⁺ 150.0913Protonated molecule
[M+Na]⁺ 172.0733Sodium adduct

Note: The predicted m/z values are for the specified adducts of this compound.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the characteristic oxazine ring and other key structural features.

Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Collect a background spectrum prior to sample analysis.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Assignment Significance
~3300-3400 N-H stretchingConfirms the secondary amine in the oxazine ring
~2850-2960 C-H stretching (aliphatic)Presence of methyl and methylene groups
~1500-1600 C=C stretching (aromatic)Confirms the benzene ring
~1220-1240 C-O-C asymmetric stretchingCharacteristic of the oxazine ring ether linkage[6]
~1020-1040 C-O-C symmetric stretchingCharacteristic of the oxazine ring ether linkage[7]
~920-940 Benzene ring with attached oxazine ringConfirms the benzoxazine structure[8]

Part 2: Thermal Properties Analysis

Understanding the thermal behavior of this compound is critical, especially when it is used as a monomer for polymerization. DSC and TGA are the primary techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point, glass transition temperature, and polymerization exotherms.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it hermetically.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition:

    • Heat the sample from room temperature to around 350 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).

    • Use an empty sealed aluminum pan as a reference.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point of the monomer.

    • Identify any exothermic peaks, which would indicate polymerization or decomposition. For benzoxazines, an exotherm is expected for the ring-opening polymerization.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound.

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition:

    • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td), which is often reported as the temperature at which 5% or 10% weight loss occurs.

    • Determine the char yield, which is the percentage of residual mass at a high temperature (e.g., 700 or 800 °C).[10]

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. The protocols and expected data presented in this guide provide a robust framework for researchers and scientists to confirm the identity, purity, and thermal properties of this important molecule. By following these methodologies, one can ensure the quality and reliability of this compound for its intended applications in advanced materials and pharmaceutical development.

References

Application Notes and Protocols for the Use of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine in the Development of New Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this structure have demonstrated significant potential as anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer agents.[1] The versatility of the benzoxazine ring system, with its multiple sites for chemical modification, allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific derivative, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, and its potential applications in modern drug discovery. While extensive research has been conducted on the broader benzoxazine class, this document aims to provide a detailed framework for the synthesis, evaluation, and potential therapeutic targeting of this particular methylated analog.

Section 1: Synthesis of this compound

A robust and reproducible synthetic route is the cornerstone of any drug discovery program. While a variety of methods exist for the synthesis of the benzoxazine core, a common and effective approach involves the cyclization of a substituted 2-aminophenol. For the synthesis of this compound, the key starting material is 2-amino-5-methylphenol.[2][3][4] The following protocol is a well-established method adapted for this specific compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-5-methylphenol and 1,2-dibromoethane.

Materials:

  • 2-Amino-5-methylphenol[2][4]

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylphenol (1 equivalent) in acetone.

  • Addition of Reagents: To the stirred solution, add 1,2-dibromoethane (1.2 equivalents) followed by an aqueous solution of potassium carbonate (2.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl and the amino group of 2-amino-5-methylphenol, facilitating the nucleophilic attack on 1,2-dibromoethane.

  • Solvent: Acetone is a suitable solvent for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent biological testing.

Synthesis_Workflow Start Start: 2-Amino-5-methylphenol & 1,2-Dibromoethane Reaction Reaction: - K2CO3, Acetone - Reflux (24-48h) Start->Reaction Workup Work-up: - Remove Acetone - Extraction with Ethyl Acetate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification End End Product: This compound Purification->End

Caption: Synthetic workflow for this compound.

Section 2: Potential Therapeutic Applications and Screening Protocols

The 1,4-benzoxazine scaffold has been extensively investigated for its anticancer properties.[5][6][7] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways involved in tumor growth and survival.[8][9][10] While specific data for this compound is limited, its structural similarity to other biologically active benzoxazines suggests it may possess similar anticancer potential. The following protocols outline a general strategy for evaluating its efficacy.

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate))

  • Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

    • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The absorbance of the formazan dye produced is directly proportional to the number of living cells. Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Causality behind Experimental Choices:

  • Cell Line Panel: Using a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity. A normal cell line is crucial to assess for selective toxicity towards cancer cells.

  • Cell Viability Assays: MTT and WST-1 assays are well-established, reliable, and high-throughput methods for assessing cell viability and proliferation.

  • IC₅₀ Determination: The IC₅₀ value is a standard measure of a compound's potency and allows for comparison with other potential therapeutic agents.

Quantitative Data Summary
CompoundCell LineIC₅₀ (µM)Reference
Benzoxazine Derivative 1MCF-71.52 ± 0.02[11]
Benzoxazine Derivative 2MCF-71.72 ± 0.02[11]
4-Aryl-benzoxazine 14fPC-39.71[10]
4-Aryl-benzoxazine 14fMDA-MB-23112.9[10]
1,2,3-Triazole-benzoxazinone 14bA5497.59 ± 0.31[9]
1,2,3-Triazole-benzoxazinone 14cA54918.52 ± 0.59[9]

Note: The data presented is for various 1,4-benzoxazine derivatives and serves as a reference for the expected potency of this class of compounds. The IC₅₀ for this compound would need to be experimentally determined.

Section 3: Investigating the Mechanism of Action

Understanding the mechanism by which a compound exerts its therapeutic effect is critical for its development. Based on studies of related benzoxazine derivatives, several potential mechanisms of action can be investigated for this compound.[8][9][12]

Potential Signaling Pathways and Cellular Targets
  • Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis. Benzoxazine derivatives have been shown to induce apoptosis in cancer cells.[13]

  • Kinase Inhibition: Several benzoxazinone derivatives have been identified as inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[12]

  • DNA Interaction: The planar structure of the benzoxazine core suggests a potential for intercalation with DNA, which could disrupt DNA replication and transcription, leading to cell death. Some benzoxazinone derivatives have been shown to target G-quadruplex structures in the c-Myc promoter.[8][9]

Mechanism_of_Action Compound 7-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Target1 Protein Kinases (e.g., PI3K/mTOR) Compound->Target1 Target2 DNA (e.g., G-quadruplex) Compound->Target2 Target3 Apoptotic Pathways Compound->Target3 Effect1 Inhibition of Cell Proliferation & Survival Signaling Target1->Effect1 Effect2 Inhibition of Transcription & Replication Target2->Effect2 Effect3 Induction of Apoptosis Target3->Effect3 Outcome Anticancer Effect Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential mechanisms of anticancer action for this compound.

Protocol 3: Apoptosis Induction Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of this compound for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) groups.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Causality behind Experimental Choices:

  • Annexin V/PI Staining: This is a standard and reliable method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Flow Cytometry: This technique allows for the rapid and quantitative analysis of a large number of cells, providing statistically significant data.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The protocols outlined in this guide provide a comprehensive framework for its synthesis, in vitro evaluation, and initial mechanistic studies. Future research should focus on derivatization of the core structure to improve potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models. The exploration of its potential in other therapeutic areas, such as neurodegenerative and infectious diseases, is also warranted given the broad biological activity of the benzoxazine class.

References

Methodologies for studying the mechanism of action of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Mechanism of Action of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Introduction: Charting the Unexplored Territory of a Novel Benzoxazine Derivative

The 1,4-benzoxazine scaffold is a privileged heterocyclic structure found in compounds with a wide array of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] The specific derivative, this compound, represents a novel chemical entity with undetermined pharmacological potential. Elucidating its mechanism of action (MOA) is a critical step in translating this molecule from a chemical curiosity into a potential therapeutic lead.[4] A thorough understanding of a compound's MOA—the specific biochemical interactions through which it produces its effect—is paramount for optimizing efficacy, predicting potential side effects, and identifying responsive patient populations.[5][6]

This guide provides a comprehensive, multi-phased strategic workflow for the systematic investigation of this compound's MOA. We move beyond a simple listing of techniques to present an integrated, decision-based framework. The methodologies described are designed to be orthogonal and complementary, providing layers of evidence that converge to build a robust and validated model of the compound's biological function. The overall strategy begins with broad, unbiased screening to generate hypotheses, followed by progressively more focused techniques to identify the direct molecular target and characterize its downstream signaling consequences.

Strategic Overview: A Phased Approach to MOA Deconvolution

The journey to uncover the MOA of a novel compound is best navigated through a structured, multi-phase approach. This ensures that resources are used efficiently and that each experimental stage builds logically upon the last. Our proposed strategy integrates phenotypic screening, unbiased target identification, and focused pathway validation.

MOA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Synthesis pheno_screen Phenotypic Assays (e.g., Viability, Inflammation) cet_assay CETSA (Target Engagement) pheno_screen->cet_assay Generates Hypotheses affinity_pull Affinity Pulldown (Binding Partners) pheno_screen->affinity_pull Generates Hypotheses crispr_screen CRISPR Screen (Genetic Modifiers) pheno_screen->crispr_screen Generates Hypotheses kinome Kinome Profiling (Selectivity) cet_assay->kinome Identifies Putative Targets phospho Phosphoproteomics (Signaling Output) cet_assay->phospho Identifies Putative Targets reporter Reporter Assays (Pathway Activity) cet_assay->reporter Identifies Putative Targets affinity_pull->kinome Identifies Putative Targets affinity_pull->phospho Identifies Putative Targets affinity_pull->reporter Identifies Putative Targets crispr_screen->kinome Identifies Putative Targets crispr_screen->phospho Identifies Putative Targets crispr_screen->reporter Identifies Putative Targets moa_model Validated MOA Model kinome->moa_model Validates & Characterizes Downstream Effects phospho->moa_model Validates & Characterizes Downstream Effects reporter->moa_model Validates & Characterizes Downstream Effects

Caption: Overall strategic workflow for MOA elucidation of a novel compound.

Phase 1: Phenotypic Screening and Hypothesis Generation

Rationale: Before seeking a specific molecular target, we must first understand the compound's effect at a cellular or physiological level. Phenotypic screens provide this crucial context and guide the selection of appropriate model systems for subsequent target deconvolution studies.[7][8] Given the known activities of related benzoxazine structures, initial screens should focus on oncology, inflammation, and neurology.

Protocol 1: High-Throughput Cell Viability Screening

  • Objective: To identify cancer cell lines sensitive to this compound and determine its potency (IC50).

  • Cell Line Panel: Select a diverse panel of cancer cell lines (e.g., NCI-60 panel or similar) representing different tissue origins.

  • Procedure:

    • Seed cells in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., 10-point, 3-fold dilutions, starting from 100 µM). Include a DMSO vehicle control.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to DMSO controls and plot a dose-response curve to calculate the IC50 value for each cell line.

  • Interpretation: Cell lines exhibiting low IC50 values are considered "hits" and become the primary model systems for subsequent target identification experiments.

Phase 2: Unbiased Target Identification

Rationale: This phase employs orthogonal, unbiased methods to identify the direct molecular target(s) of the compound. Using multiple techniques is critical, as each has its own strengths and potential artifacts.[5][9] Convergence of evidence from these distinct approaches provides high confidence in putative targets.

Method A: Label-Free Target Identification via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in a native cellular environment.[10][11] The core principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[12] This change in thermal stability is detected as a shift in the protein's melting curve.

CETSA_Workflow start Treat Intact Cells (Compound vs. Vehicle) heat Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated (Centrifugation) lyse->separate quantify Quantify Soluble Target Protein (Western Blot / Mass Spec) separate->quantify plot Plot Melt Curve (% Soluble vs. Temp) quantify->plot shift Thermal Shift (ΔTagg) Indicates Target Engagement plot->shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA Melt Curve and ITDRF

  • Objective: To confirm direct binding of the compound to a target protein in intact cells and determine the binding affinity.

  • Part I: Melt Curve Generation

    • Culture sensitive cells (identified in Phase 1) to ~80% confluency.

    • Harvest and resuspend cells in PBS with protease/phosphatase inhibitors. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for compound treatment (at a concentration ~10-20x the cellular IC50).

    • Incubate at 37°C for 1 hour.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (containing soluble proteins) and analyze by Western blot using an antibody against the putative target protein.

    • Quantify band intensity and plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the curve for the compound-treated sample indicates stabilization.[11]

  • Part II: Isothermal Dose-Response Fingerprint (ITDRF)

    • Identify the temperature from the melt curve that results in ~50-80% protein aggregation in the vehicle-treated sample. This is the fixed temperature for the ITDRF experiment.[13]

    • Treat cells with a range of compound concentrations.

    • Heat all samples at the predetermined fixed temperature for 3 minutes.

    • Process and analyze samples as described above (steps 6-8).

    • Plot the amount of soluble protein against the compound concentration to determine an EC50 for thermal stabilization, which reflects target engagement.

ParameterDescriptionTypical Value
ΔTagg The change in the melting temperature (Tagg) induced by the compound. A positive shift indicates stabilization.+2 to +10 °C
ITDRF EC50 The concentration of compound that gives 50% of the maximal thermal stabilization effect.Should correlate with cellular IC50
Method B: Genetic Identification of Drug Targets via CRISPR-Cas9 Screening

Principle: CRISPR-Cas9 screens can identify genes that, when knocked out, cause cells to become either resistant or more sensitive to a drug.[14][15] For a cytotoxic compound, a negative selection screen is performed: cells with knockouts of the drug's target (or essential pathway members) will survive the treatment, leading to the enrichment of their specific single-guide RNAs (sgRNAs) in the surviving population.[16]

Protocol 3: Pooled Negative Selection CRISPR Screen

  • Objective: To identify genes whose loss of function confers resistance to this compound.

  • Reagents:

    • Cas9-expressing sensitive cell line.

    • Genome-wide or focused pooled lentiviral sgRNA library (e.g., GeCKOv2).

    • Lentiviral packaging plasmids.

  • Procedure:

    • Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. Maintain a high representation of the library (e.g., >300 cells per sgRNA).[14]

    • Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin).

    • Population Splitting: Split the cell population into two arms: a treatment group and a vehicle (DMSO) control group. Collect a baseline (T=0) cell pellet.

    • Drug Treatment: Treat the cells with the compound at a concentration that kills ~80-90% of the cells over 2-3 weeks. The DMSO group is passaged in parallel.

    • Harvesting: Harvest cells at the end of the screen.

    • Genomic DNA Extraction & Sequencing: Extract genomic DNA from the T=0, DMSO, and compound-treated populations. Amplify the sgRNA-containing regions by PCR and analyze by next-generation sequencing.

  • Data Analysis:

    • Count the reads for each sgRNA in each condition.

    • Calculate the log2 fold change (LFC) of each sgRNA in the treated sample relative to the DMSO or T=0 sample.

    • Use statistical tools (e.g., MAGeCK) to identify genes whose sgRNAs are significantly enriched in the treated population. These are the "hit" genes.[17]

Phase 3: Target Validation and Downstream Pathway Analysis

Rationale: Once Phase 2 yields high-confidence candidate targets, this phase aims to validate them and map the downstream signaling events that are altered by the compound.

Method C: Kinome Profiling

Principle: If a candidate target is a protein kinase, it is crucial to understand the compound's selectivity. Kinome profiling services offer activity-based screening against large panels of kinases to determine potency (IC50) and identify potential off-target effects, which are critical for predicting both efficacy and toxicity.[18][19][20]

Protocol 4: In Vitro Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity and selectivity of the compound against a broad panel of human kinases.

  • Procedure:

    • Submit the compound to a commercial kinome profiling service (e.g., services offered by companies like Reaction Biology, Carna Biosciences, or PamGene).[21]

    • Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases.

    • For any kinases showing significant inhibition (>50-80%), a follow-up dose-response determination (e.g., 10-point IC50 curve) is performed.

  • Data Analysis:

    • Data is often visualized as a "kinome tree" to map selectivity.

    • Calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity. A lower score indicates higher selectivity.[20]

    • Compare the in vitro IC50 for the primary target with the cellular IC50 and CETSA EC50 to build a cohesive picture of target engagement and functional consequence.

Method D: Global Phosphoproteomics

Principle: Phosphorylation is a key post-translational modification that drives cellular signaling.[22] Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of how a compound alters kinase signaling networks within the cell.[23] This can confirm the engagement of a kinase target and reveal unexpected downstream pathway modulations.

Protocol 5: Quantitative Phosphoproteomics Workflow

  • Objective: To identify changes in protein phosphorylation across the proteome in response to compound treatment.

  • Procedure:

    • Cell Treatment: Treat sensitive cells with the compound (at a functional concentration, e.g., 2-3x IC50) and a vehicle control for a short duration (e.g., 1, 6, 24 hours) to capture dynamic signaling events.

    • Lysis and Digestion: Lyse cells in a buffer containing protease and phosphatase inhibitors.[24] Reduce, alkylate, and digest proteins into peptides using trypsin.[22]

    • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrich phosphopeptides from the total peptide mixture using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[23]

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of phosphosites. Perform statistical analysis to identify sites that are significantly up- or down-regulated upon compound treatment.

    • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, GSEA) to determine which signaling pathways are most significantly affected.

Method E: Targeted Reporter Gene Assays

Principle: Reporter gene assays are used to measure the activity of specific transcription factors or signaling pathways.[25][26] A promoter element that is responsive to a specific pathway is placed upstream of a reporter gene (like luciferase).[27] Changes in pathway activity result in changes in luciferase expression, which can be easily quantified.[28]

Reporter_Pathway Compound 7-Methyl-Benzoxazine Target Target Protein (e.g., Kinase X) Compound->Target Inhibits Pathway Signaling Cascade (e.g., NF-κB Pathway) Target->Pathway Modulates TF Transcription Factor (e.g., NF-κB) Pathway->TF Activates Promoter Responsive Element (e.g., NF-κB Binding Site) TF->Promoter Binds Reporter Reporter Gene (Luciferase) Promoter->Reporter Drives Expression Signal Luminescent Signal Reporter->Signal Produces

Caption: Logic of a reporter assay to measure signaling pathway activity.

Protocol 6: Dual-Luciferase® Reporter Assay

  • Objective: To confirm that the compound modulates a specific signaling pathway identified through phosphoproteomics or other methods.

  • Procedure:

    • Select a reporter plasmid for the pathway of interest (e.g., an NF-κB responsive firefly luciferase reporter).

    • Co-transfect cells with the reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter. The control normalizes for transfection efficiency and cell number.[28]

    • After 24 hours, treat the cells with the compound, a known pathway activator (positive control), and a vehicle control.

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.

    • Measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized signal in the compound-treated wells to the controls to determine if the compound inhibits or activates the pathway.

Conclusion: Synthesizing a Cohesive MOA Model

The ultimate goal of this comprehensive workflow is to integrate the orthogonal datasets into a unified and validated mechanism of action model. A high-confidence MOA is established when:

  • The direct target identified by CETSA and/or affinity pulldown is also a top hit in the CRISPR screen.

  • The in vitro potency against the target (from kinome profiling) is consistent with the cellular potency (IC50) and target engagement (CETSA ITDRF EC50).

  • Global phosphoproteomics reveals modulation of the target's known substrates and downstream pathways.

  • Targeted reporter assays confirm the functional consequences predicted by the phosphoproteomics data.

By systematically applying this phased strategy, researchers can move with confidence from an initial phenotypic observation to a detailed molecular understanding of how this compound exerts its biological effects, paving the way for its rational development as a novel therapeutic agent.

References

Application Notes and Protocols: 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The field of high-performance thermosetting polymers is in a perpetual state of innovation, driven by the demand for materials with superior thermal stability, mechanical robustness, and tailored functionalities. Among these, polybenzoxazines have emerged as a formidable class of phenolic resins, addressing many of the limitations of traditional phenolic and epoxy systems. Their molecular design flexibility, near-zero volumetric shrinkage upon curing, and excellent thermo-mechanical properties have positioned them as materials of choice for demanding applications in aerospace, electronics, and automotive industries.[1][2]

This document provides a specialized guide to the practical applications of a unique benzoxazine monomer: 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine . While specific literature on this exact monomer is emerging, its structural attributes allow for a scientifically grounded exploration of its potential in polymer chemistry. The principles outlined herein are derived from the extensive body of research on analogous methyl-substituted benzoxazine systems and the fundamental tenets of benzoxazine chemistry. We will delve into the synthesis, polymerization, and anticipated properties of polymers derived from this monomer, offering both theoretical insights and practical, step-by-step protocols for the research scientist.

The Strategic Advantage of the 7-Methyl Moiety

The introduction of a methyl group at the 7-position of the 3,4-dihydro-2H-1,4-benzoxazine structure is a deliberate design choice aimed at modulating the reactivity of the monomer and the ultimate properties of the cured polymer. The electron-donating nature of the methyl group can influence the electron density of the benzene ring, which in turn affects the ring-opening polymerization (ROP) kinetics and the crosslinking pathways.[3]

Anticipated Effects on Polymerization

The thermal ROP of benzoxazines is a complex process initiated by the opening of the oxazine ring, which can be influenced by electronic effects. Electron-donating groups, such as a methyl substituent on the phenolic ring, can impact the polymerization temperature.[3] Depending on its position, a methyl group can either accelerate or hinder the polymerization process. For instance, electron-donating groups in the para-position to the phenolic hydroxyl have been shown to lower the peak polymerization temperature by favoring the proton-catalyzed ring-opening mechanism.[3] In the case of this compound, the methyl group is meta to the oxygen and para to the nitrogen of the oxazine ring, which is expected to influence the electronic environment and, consequently, the curing behavior.

Projected Impact on Thermoset Properties

The substitution pattern on the benzoxazine monomer is a key determinant of the final properties of the polybenzoxazine network. Methyl substitution has been demonstrated to affect:

  • Thermal Stability: The position of the methyl group can significantly alter the thermal stability of the resulting polymer. For example, a meta-methyl substituted polybenzoxazine has been reported to exhibit a higher decomposition temperature (T5%) compared to its para-substituted counterpart.[3]

  • Glass Transition Temperature (Tg): The Tg of the thermoset is influenced by the crosslink density and the rigidity of the polymer backbone. The presence and position of methyl groups can alter both of these factors.[4]

  • Mechanical Properties: The mechanical performance of the polybenzoxazine is intrinsically linked to its crosslinked network structure.

Synthesis of this compound: A Protocol

The synthesis of benzoxazine monomers is typically achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[2][5] For this compound, the likely precursors would be 4-methyl-2-aminophenol, and formaldehyde. However, as this is a 1,4-benzoxazine, a different synthetic approach is required compared to the more common 1,3-benzoxazines. A plausible route involves the reaction of 2-amino-4-methylphenol with a two-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide, to form the heterocyclic ring.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 2-Amino-4-methylphenol ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 1,2-Dibromoethane Reactant2->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Heating Heating under Inert Atmosphere ReactionVessel->Heating Stirring Stirring Heating->Stirring Workup Aqueous Workup & Extraction Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a generalized protocol based on established synthetic methods for related compounds and should be optimized for safety and yield.

Materials:

  • 2-Amino-4-methylphenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylphenol (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 equivalents).

  • Slowly add 1,2-dibromoethane (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The structure of the synthesized monomer should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization and Curing: From Monomer to Thermoset

The transformation of the this compound monomer into a highly crosslinked polybenzoxazine network is achieved through thermal ring-opening polymerization (ROP).[6] This process can be performed with or without a catalyst.

Thermal Ring-Opening Polymerization (ROP)

ROP_Mechanism Monomer This compound Monomer Heat Thermal Energy (Δ) Monomer->Heat ROP Ring-Opening Polymerization Heat->ROP Crosslinking Crosslinking Reactions ROP->Crosslinking Thermoset Poly(this compound) Thermoset Network Crosslinking->Thermoset

Caption: Schematic of the thermal ring-opening polymerization of this compound.

Protocol for Thermal Curing

Materials:

  • Synthesized this compound monomer

  • Mold (e.g., aluminum or silicone)

  • Programmable oven or hot press

Procedure:

  • Melt the benzoxazine monomer by heating it to a temperature above its melting point but below the onset of polymerization.

  • Degas the molten monomer under vacuum to remove any entrapped air or residual solvent.

  • Pour the degassed monomer into the preheated mold.

  • Place the mold in a programmable oven and cure using a staged curing cycle. A typical cycle might be:

    • 1 hour at 160 °C

    • 2 hours at 180 °C

    • 1 hour at 200 °C (Note: The optimal curing schedule should be determined by Differential Scanning Calorimetry (DSC) analysis of the monomer.)

  • After the curing cycle is complete, allow the mold to cool slowly to room temperature to minimize thermal stress.

  • Demold the cured polybenzoxazine sample.

Catalyzed Polymerization for Lower Curing Temperatures

The high temperatures required for thermal curing can be a limitation for some applications. The use of catalysts can significantly reduce the polymerization temperature.[7][8]

Potential Catalysts:

  • Lewis Acids: (e.g., AlCl₃, PCl₅) can initiate cationic ROP at lower temperatures.[8]

  • Phenolic Compounds: Can act as catalysts by protonating the oxazine ring.

  • Carboxylic Acids: Have also been shown to be effective catalysts.

Protocol Modification:

  • Prior to the melting and degassing step, thoroughly mix the desired catalyst (typically 1-5 mol%) with the benzoxazine monomer.

  • Proceed with the curing schedule, which will likely be at a lower temperature range as determined by DSC analysis of the catalyzed monomer mixture.

Characterization and Expected Properties

A comprehensive characterization of the resulting poly(this compound) is crucial to understand its performance.

PropertyAnalytical TechniqueExpected Characteristics
Curing Behavior DSCAn exothermic peak indicating the ring-opening polymerization. The peak temperature will be influenced by the methyl group. Based on related structures, a peak polymerization temperature in the range of 230-270 °C for the neat monomer can be anticipated.[3][5]
Thermal Stability TGAHigh thermal stability with a decomposition temperature (T₅%) likely above 300 °C in a nitrogen atmosphere. A high char yield is a characteristic feature of polybenzoxazines.[3][9] The meta-position of the methyl group relative to the ether linkage may enhance thermal stability.[3]
Glass Transition DMA or DSCA high glass transition temperature (Tg), typically in the range of 150-250 °C or higher, depending on the crosslink density.[1][9]
Mechanical Properties DMA, Tensile TestingHigh modulus and good mechanical strength, characteristic of highly crosslinked thermosets.[9]
Water Absorption Water Immersion TestLow water absorption due to the formation of intramolecular hydrogen bonds in the polybenzoxazine network.
Dielectric Properties Dielectric AnalysisLow dielectric constant and loss tangent, making it suitable for electronic applications.[1]

Potential Applications in Polymer Chemistry

The unique combination of properties anticipated for poly(this compound) opens up a range of advanced applications:

  • Aerospace Composites: The high thermal stability and mechanical performance make it a candidate for matrix resins in fiber-reinforced composites.[2]

  • Electronic Encapsulation and Laminates: Its excellent dielectric properties and low water absorption are highly desirable for protecting electronic components and for the fabrication of printed circuit boards.[1]

  • High-Temperature Adhesives: The ability to form strong, thermally stable bonds makes it suitable for use in demanding adhesive applications.[2]

  • Flame-Retardant Materials: Polybenzoxazines inherently exhibit good flame retardancy and high char yields.[2]

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of high-performance polybenzoxazine thermosets. By leveraging the principles of molecular design, the strategic placement of the methyl group is anticipated to fine-tune the polymerization kinetics and enhance the thermal and mechanical properties of the resulting polymer. The protocols and predictive insights provided in this guide are intended to serve as a robust starting point for researchers and scientists to unlock the full potential of this versatile monomer in the ever-evolving landscape of polymer chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 71472-58-7)[1]. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will delve into the mechanistic rationale behind common issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the successful synthesis of this target compound.

The most common and direct approach to synthesizing this benzoxazine involves the reaction of 2-amino-5-methylphenol with a suitable two-carbon electrophile, leading to the formation of the oxazine ring. This process, however, is often complicated by the ambident nucleophilic nature of the aminophenol precursor.

Section 1: Primary Synthetic Workflow

The synthesis of this compound is typically achieved via a two-step, one-pot reaction starting from 2-amino-5-methylphenol. The process involves an initial N-alkylation followed by an intramolecular O-alkylation (cyclization).

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome A 2-Amino-5-methylphenol E Step 1: N-Alkylation Formation of N-(2-chloroethyl) intermediate A->E B 1,2-Dihaloethane (e.g., ClCH2CH2Cl) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, DMSO) D->E F Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) E->F Deprotonation of phenolic -OH G Workup & Purification (Extraction, Chromatography) F->G H Final Product: 7-methyl-3,4-dihydro-2H- 1,4-benzoxazine G->H

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?

Answer: Low conversion is a frequent problem stemming from several factors related to reaction conditions and reagent choice.

  • Cause A: Inadequate Base Strength or Solubility: The reaction requires a base strong enough to deprotonate the phenolic hydroxyl group for the final cyclization step. If using a heterogeneous base like potassium carbonate (K₂CO₃), ensure it is finely powdered and vigorously stirred to maximize surface area. For more challenging cases, a stronger, soluble base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) is more effective.

  • Cause B: Incorrect Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and intermediates and promote Sₙ2 reactions. Protic solvents (e.g., ethanol, water) should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.

  • Cause C: Insufficient Temperature: While high temperatures can promote side reactions, the intramolecular cyclization step often requires thermal energy to overcome its activation barrier. A typical temperature range is 80-120 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature. If no conversion is observed, incrementally increase the temperature by 10 °C.

Question 2: My main product is an unwanted isomer, and I see multiple spots on my TLC plate. How do I control selectivity?

Answer: This is the central challenge in this synthesis and arises from the competing nucleophilicity of the amino and hydroxyl groups of the 2-amino-5-methylphenol precursor. This is a classic case of N-alkylation vs. O-alkylation competition[2].

  • The Core Problem: The starting material has two nucleophilic sites: the "soft" nitrogen of the amine and the "hard" oxygen of the phenol. The electrophile (1,2-dihaloethane) has two electrophilic carbons. The desired pathway begins with N-alkylation, followed by intramolecular O-alkylation. However, initial O-alkylation can occur, leading to an intermediate that is much less likely to cyclize correctly.

G Start 2-Amino-5-methylphenol + ClCH2CH2Cl N_Alk Intermediate A (N-Alkylated) Start->N_Alk Desired Path (Softer Nucleophile Attack) O_Alk Intermediate B (O-Alkylated) Start->O_Alk Side Reaction (Harder Nucleophile Attack) Product Desired Product (Cyclized) N_Alk->Product Intramolecular Cyclization (Fast) Side_Product Side Product (Uncyclized Ether) O_Alk->Side_Product Further Reaction or Decomposition

Caption: Competing N-alkylation vs. O-alkylation pathways.

  • Controlling the Selectivity:

    • HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) theory, the softer nitrogen nucleophile will preferentially react with the soft alkyl halide electrophile[3]. To favor this, conditions should enhance the amine's nucleophilicity relative to the phenoxide's.

    • Base and Temperature Control: Using a milder base (e.g., K₂CO₃) and moderate temperatures (80-100 °C) initially can favor N-alkylation. The stronger base character of the phenoxide requires harsher conditions to become the dominant nucleophile. A two-stage thermal profile can be effective: an initial phase at a lower temperature to promote N-alkylation, followed by an increase in temperature to drive the final cyclization.

    • Protecting Group Strategy: For maximum control, though it adds steps, protecting the phenol as a silyl ether (e.g., TBDMS) or another easily cleavable group can force the initial reaction to occur exclusively at the nitrogen. Subsequent deprotection and cyclization would then yield the desired product cleanly[4][5].

Question 3: I've formed the product, but purification by column chromatography is difficult, resulting in low recovery.

Answer: Purification challenges are common for benzoxazines due to their polarity and potential for interaction with silica gel.

  • Problem A: Tailing on Silica Gel: The basic nitrogen atom in the benzoxazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol. A typical mobile phase would be a gradient of ethyl acetate in hexane with 1% triethylamine added to both solvents.

  • Problem B: Co-elution with Impurities: If side products, particularly the O-alkylated isomer, are present, they may have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize the reaction to minimize side-product formation first. For purification, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity. Alternatively, high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

  • Problem C: Product Stability: While generally stable, prolonged exposure to acidic conditions (like silica gel) can potentially lead to ring-opening or degradation.

    • Solution: Work quickly and use the deactivation methods mentioned above. After column chromatography, consider a final purification step like recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a highly pure, crystalline product[6][7].

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical starting material quality parameters for 2-amino-5-methylphenol?

    • A1: The purity of 2-amino-5-methylphenol is paramount[8][9]. It should be free of isomeric impurities (e.g., 4-amino-3-methylphenol) and oxidation products, which often appear as dark discoloration. Using a freshly purchased or purified (e.g., by sublimation or recrystallization) starting material is highly recommended.

  • Q2: Can I use 1,2-dibromoethane instead of 1,2-dichloroethane?

    • A2: Yes. 1,2-dibromoethane is more reactive than 1,2-dichloroethane due to bromide being a better leaving group. This can lead to faster reaction times or allow for lower reaction temperatures. However, it is also more expensive and may increase the rate of side reactions if conditions are not carefully controlled.

  • Q3: How can I best monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 30% Ethyl Acetate in Hexane). The product, being less polar than the aminophenol starting material, will have a higher Rf value. For more precise monitoring and identification of intermediates, LC-MS is the ideal technique.

  • Q4: Are there alternative synthetic routes if this one fails?

    • A4: Yes, though they are often more complex. One alternative involves the reduction of a pre-formed benzoxazinone. Another approach is the cyclization of an o-aminophenol with an appropriate synthon under different catalytic conditions, such as those involving Lewis acids[10][11]. However, for this specific target, the route described is the most direct.

Section 4: Recommended Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Materials:

  • 2-Amino-5-methylphenol (1.0 eq)

  • 1,2-Dichloroethane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.2 M with respect to the aminophenol.

  • Reagent Addition: Begin stirring the suspension and add 1,2-dichloroethane (1.5 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain it at this temperature. Monitor the reaction progress every 2-4 hours by TLC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (1 x volume of DMF).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Prepare a silica gel column slurry in hexane containing 1% triethylamine.

    • Load the crude product onto the column.

    • Elute with a gradient of 5% to 40% ethyl acetate in hexane (both containing 1% triethylamine).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

ParameterRecommended ConditionRationale
Base K₂CO₃ (anhydrous, powdered)Sufficiently basic for cyclization, low cost, and safer to handle than NaH. Fine powder increases reaction rate.
Solvent DMF (anhydrous)Polar aprotic solvent, good solvating power for reactants and promotes Sₙ2 reactions.
Electrophile 1,2-DichloroethaneCost-effective and provides good reactivity at moderate temperatures.
Temperature 90-100 °CBalances reaction rate against the potential for side-product formation.
Stoichiometry 1.5 eq electrophile, 3.0 eq baseExcess ensures complete reaction of the limiting aminophenol and neutralizes the HCl formed.

References

Optimization of reaction conditions for 7-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and materials science, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a key structural motif in a variety of biologically active compounds. Its synthesis, while seemingly straightforward, presents numerous challenges that can impact yield, purity, and scalability. Traditional synthetic routes often involve harsh conditions and can result in low yields, necessitating careful optimization.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Structured in a practical question-and-answer format, this document addresses common experimental issues, offering troubleshooting strategies and field-proven insights to streamline your synthetic workflow.

Section 1: Foundational Synthetic Strategies (FAQs)

This section addresses fundamental questions regarding the synthesis of the this compound scaffold.

Q1: What are the primary synthetic routes to the 3,4-dihydro-2H-1,4-benzoxazine core structure?

A1: The synthesis of the 1,4-benzoxazine core generally relies on the formation of two key bonds: a C-N bond and a C-O bond, to form the heterocyclic ring. The most common and established method involves the reaction of a 2-aminophenol derivative with a two-carbon electrophile.

Key strategies include:

  • Condensation with α-Halocarbonyls or Dihaloalkanes: This is a traditional and widely used method. It typically involves the N-alkylation of a 2-aminophenol with a reagent like 1,2-dichloroethane or 1,2-dibromoethane, followed by an intramolecular Williamson ether synthesis-type cyclization where the phenoxide attacks the carbon bearing the second halogen. This is often performed in a one-pot reaction in the presence of a base.

  • Reaction with Ethylene Oxide: Opening of an epoxide ring, such as ethylene oxide, by the amino group of a 2-aminophenol yields an intermediate N-(2-hydroxyethyl)aminophenol. Subsequent acid-catalyzed dehydration and cyclization produces the desired benzoxazine ring.

  • Modern Catalytic Methods: More recent approaches offer milder conditions and greater control. For instance, copper(I)-catalyzed intramolecular C-N cyclization can be highly effective. Additionally, palladium-catalyzed methods like the Buchwald-Hartwig amination have revolutionized C-N bond formation and can be adapted for the intramolecular cyclization step, offering broad substrate scope and functional group tolerance.

Q2: What are the recommended starting materials for the synthesis of this compound?

A2: The synthesis of this specific derivative (CAS No: 71472-58-7) logically starts with precursors that contain the required methyl-substituted benzene ring and the atoms for the oxazine ring.

  • Phenolic Precursor: 2-Amino-5-methylphenol is the critical starting material. The positions of the amino, hydroxyl, and methyl groups on this molecule directly correspond to the final structure of the target compound.

  • Two-Carbon Synthon: A reagent that can introduce the -CH2-CH2- fragment of the oxazine ring is required. Common choices include:

    • 1,2-Dibromoethane

    • 1,2-Dichloroethane

    • 2-Chloroethanol

The general reaction scheme involves the double alkylation of 2-amino-5-methylphenol by the two-carbon synthon to close the ring.

Section 2: Troubleshooting and Optimization Guide

Navigating the challenges of synthesis is critical for success. This section provides direct answers to common problems encountered during the preparation of this compound.

Issue 1: Low Reaction Yield

Q3: My overall yield is consistently below expectations (<50%). What are the most probable causes?

A3: Low yields are a frequent issue in benzoxazine synthesis and can stem from several factors:

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is crucial. The base must be strong enough to deprotonate the phenol and/or amine but should not promote side reactions. The solvent needs to adequately dissolve reactants and facilitate the reaction, often at elevated temperatures.

  • Side Reactions: The primary competing reaction is the O-alkylation of the hydroxyl group before the desired N-alkylation and cyclization sequence. Another possibility is intermolecular reactions leading to dimerization or oligomerization.

  • Degradation of Starting Material: 2-Aminophenols are susceptible to oxidation, especially at high temperatures or in the presence of air. This degradation can significantly reduce the amount of starting material available for the main reaction.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal endpoint.

Q4: How can I select and optimize the base and solvent system to improve yield?

A4: The interplay between the base and solvent dictates the reaction pathway.

  • Bases:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used and effective bases. Potassium carbonate (K₂CO₃) is a cost-effective choice, often used in polar aprotic solvents like DMF or DMSO.

    • Hydroxides (NaOH, KOH): While stronger, aqueous hydroxides can introduce water, which may not be ideal for all reaction types. They are sometimes used in phase-transfer catalysis conditions.

    • Organic Bases (e.g., Triethylamine): Generally not strong enough to deprotonate the phenol efficiently and are typically used only to scavenge acid byproducts.

  • Solvents:

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices as they can dissolve the reactants and the intermediate salts, and they can be heated to the high temperatures often required for cyclization.

    • Alcohols (e.g., Ethanol, Propanol): Can act as both solvent and a proton source, which may complicate the reaction mechanism. However, they are sometimes used successfully.

    • Aromatic Hydrocarbons (Toluene, Xylene): Often used for their high boiling points, allowing for reactions to be run under reflux. They are less polar, which can sometimes help favor specific reaction pathways.

Optimization Strategy: Start with K₂CO₃ in DMF at a temperature of 100-120 °C. If the yield is low, consider switching to a more polar solvent like DMSO or a stronger, non-nucleophilic base if needed.

Issue 2: Formation of Side Products and Impurities

Q5: My crude product analysis (NMR, LC-MS) shows significant impurities. What are the most likely side products?

A5: The bifunctional nature of 2-amino-5-methylphenol is the primary source of impurities.

  • N,O-Bis-alkylation: The two-carbon electrophile can react with both the nitrogen and oxygen atoms without ring closure, leading to an open-chain impurity.

  • Dimerization: Two molecules of the aminophenol can react with one molecule of the dihaloalkane, leading to a dimeric ether-linked or amine-linked species.

  • Oxidation Products: As mentioned, the aminophenol starting material can oxidize, leading to colored, often polymeric, impurities that can be difficult to remove.

Q6: How can I conduct the reaction under an inert atmosphere to prevent starting material degradation?

A6: Preventing oxidation is critical for achieving high purity and yield.

  • Degas the Solvent: Before use, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.

  • Assemble Glassware: Ensure all glassware is oven-dried to remove moisture. Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while hot and allow it to cool under a stream of inert gas.

  • Maintain Positive Pressure: Use a balloon filled with Nitrogen or Argon, or a direct line from a gas cylinder connected via a bubbler, to maintain a slight positive pressure of inert gas throughout the reaction and cooling process.

  • Add Reagents Under Inert Gas: Add solids and liquids to the reaction flask under a counter-flow of inert gas to minimize exposure to air.

Issue 3: Purification Challenges

Q7: I'm finding it difficult to isolate the pure product. What is a reliable purification protocol?

A7: A multi-step purification approach is often necessary.

  • Initial Workup (Acid-Base Extraction): After the reaction is complete, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous base (e.g., 1N NaOH) to remove any unreacted 2-amino-5-methylphenol.

    • Wash with water to remove residual base, followed by a brine wash to aid in phase separation.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If the product is still impure after the workup, column chromatography on silica gel is the next step. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

Section 3: Protocols, Data, and Workflow Visualization

To provide a practical framework, this section includes a generalized experimental protocol, a table summarizing reaction conditions, and workflow diagrams.

Experimental Protocol

Protocol 1: General Procedure for the Synthesis of this compound

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe to create a stirrable suspension. Begin vigorous stirring and add 1,2-dibromoethane (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1N NaOH (2x), water (2x), and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for 1,4-Benzoxazine Synthesis

ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & Reference
Starting Phenol 2-Amino-5-methylphenol2-Amino-5-methylphenolRequired for the target structure.
C2-Electrophile 1,2-Dibromoethane2-ChloroethanolDibromoethane is highly reactive; chloroethanol is an alternative.
Base K₂CO₃Cs₂CO₃K₂CO₃ is standard and cost-effective. Cs₂CO₃ is more soluble and basic, sometimes improving yield.
Solvent DMFTolueneDMF is a polar aprotic solvent that aids in dissolving intermediates. Toluene allows for higher reflux temperatures.
Temperature 110-120 °C110 °C (Reflux)Sufficient thermal energy is needed to overcome the activation barrier for the intramolecular cyclization.
Atmosphere Nitrogen / ArgonNitrogen / ArgonAminophenols are sensitive to oxidation, especially when heated.
Typical Yield 40-70%50-80%Yields are highly dependent on the purity of reagents and precise conditions.
Workflow Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification A 2-Amino-5-methylphenol E Combine Reactants under N₂ Atmosphere B 1,2-Dibromoethane C K₂CO₃ (Base) D DMF (Solvent) F Heat (110-120 °C) 12-24h E->F Stirring G Aqueous Workup (EtOAc / H₂O / NaOH) F->G Cooling H Column Chromatography G->H Crude Product I Characterization (NMR, MS) H->I J Pure 7-methyl-3,4-dihydro- 2H-1,4-benzoxazine I->J

// Low Yield Path CheckCompletion [label="Is starting material\nfully consumed (TLC/LCMS)?", shape=diamond, fillcolor="#FEF7E0"]; IncreaseTimeTemp [label="Action: Increase reaction\ntime and/or temperature.", fillcolor="#E6F4EA"]; CheckReagents [label="Are reagents pure?\nIs atmosphere inert?", shape=diamond, fillcolor="#FEF7E0"]; UseInert [label="Action: Use fresh reagents\nand inert N₂/Ar atmosphere.", fillcolor="#E6F4EA"]; OptimizeConditions [label="Action: Screen alternative\nbases (Cs₂CO₃) or\nsolvents (DMSO).", fillcolor="#E6F4EA"];

// Impurity Path IdentifyImpurity [label="What is the main impurity\n(NMR/MS)?", shape=diamond, fillcolor="#FEF7E0"]; Oxidation [label="Oxidation of\nStarting Material", fillcolor="#F8E7F7"]; SideProduct [label="Defined Side Product\n(e.g., Dimer)", fillcolor="#F8E7F7"]; ImprovePurification [label="Action: Optimize purification.\n(Acid/base wash, Chromatography)", fillcolor="#E6F4EA"];

Start -> CheckCompletion [label="Low Yield"]; CheckCompletion -> IncreaseTimeTemp [label="No"]; CheckCompletion -> CheckReagents [label="Yes"]; CheckReagents -> UseInert [label="No"]; CheckReagents -> OptimizeConditions [label="Yes"];

Start -> IdentifyImpurity [label="High Impurity"]; IdentifyImpurity -> Oxidation; Oxidation -> UseInert; IdentifyImpurity -> SideProduct; SideProduct -> OptimizeConditions; SideProduct -> ImprovePurification;

} ` Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Overcoming Solubility Challenges with 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with significant potential in various biological assays and drug discovery pipelines. However, its promising bioactivity is often hindered by a common yet significant challenge: poor aqueous solubility. This inherent lipophilicity can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately confounding data interpretation and impeding research progress.[1][2][3]

This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. We will explore the physicochemical basis of this challenge and provide a structured approach to overcoming it, from fundamental troubleshooting to advanced formulation strategies. Our goal is to equip you with the knowledge and protocols necessary to ensure the robust and reliable performance of this compound in your biological assays.

Section 1: Understanding the Challenge - Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. While specific experimental data for this compound is limited in public literature, we can infer its properties from its structure and related benzoxazine compounds. The presence of a bicyclic aromatic structure and a methyl group contributes to its hydrophobic character.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₉H₁₁NO[4][5]Indicates a relatively small molecule.
Predicted XlogP 2.0[4]A positive XlogP value indicates higher solubility in lipids than in water (lipophilicity), predicting poor aqueous solubility.
Functional Groups Secondary amine (-NH-), Ether (-O-)The secondary amine is a weak base, suggesting that solubility will be pH-dependent.

XlogP is a computed measure of hydrophobicity. Higher values correspond to lower aqueous solubility.

The key takeaway is that the molecular structure inherently favors non-aqueous environments, making dissolution in typical biological buffers (which are overwhelmingly aqueous) a primary experimental hurdle.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate challenges faced by researchers.

Q1: What is the best starting solvent to create a high-concentration stock solution of this compound?

A: For initial stock solutions, a strong, water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point.[1] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted for your experiments.

Q2: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What's happening and what should I do?

A: This is a classic sign of a compound "crashing out" of solution. While the compound is soluble in the high-concentration DMSO stock, the final concentration of DMSO in your aqueous buffer is too low to maintain solubility.

Immediate Troubleshooting Steps:

  • Increase Final DMSO Concentration: The simplest approach is to increase the final percentage of DMSO in your assay. However, be cautious, as DMSO can be toxic to cells.[6][7]

  • Modify Dilution Protocol: Instead of a large, single dilution step, perform serial dilutions. Critically, add the DMSO stock directly to the final assay medium with vigorous mixing (vortexing). This allows assay components like proteins (e.g., albumin in cell culture media) to help stabilize the compound and prevent precipitation.[2]

  • Lower the Working Concentration: Your target concentration may be above the compound's solubility limit in the final assay conditions. Test a lower concentration to see if precipitation still occurs.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A: This is highly cell-line dependent.[6][8]

  • General Guideline: Aim to keep the final DMSO concentration at or below 0.1% .[6][8] Most cell lines tolerate this level without significant impact on viability or function.[7][9]

  • Tolerable Upper Limit: Some robust cell lines may tolerate up to 0.5% or even 1.0% for short-term assays, but this is not ideal.[6][7]

  • Critical Step: Always run a vehicle control. This is your assay system with the highest concentration of DMSO you plan to use, but without your compound. This control is essential to ensure that any observed effects are due to your compound and not the solvent.[8]

Q4: Are there alternatives to DMSO for stock solutions?

A: Yes. If DMSO proves problematic (e.g., interferes with your assay, or solubility is still an issue), you can consider other water-miscible organic solvents like ethanol or dimethylformamide (DMF) .[1][2] However, these solvents often have higher cellular toxicity than DMSO, so their final concentration must be carefully controlled and validated with vehicle controls.

Q5: How can I improve solubility directly in my aqueous buffer without relying on high concentrations of organic solvents?

A: This requires more advanced formulation techniques, which are discussed in detail in Section 4. The primary methods include:

  • pH Adjustment: Since this compound contains a weakly basic secondary amine, decreasing the pH of the buffer (making it more acidic) can protonate the amine. This creates a charged species, which is generally more water-soluble.[10][11][12]

  • Use of Solubilizing Excipients: Agents like cyclodextrins can encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[13][14][15][16]

Section 3: Systematic Troubleshooting Workflow

When encountering a solubility problem, a systematic approach is more effective than random trial-and-error. The following workflow guides you from initial observation to a viable solution.

G start Start: Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration <0.1%? start->check_dmso increase_dmso Increase DMSO (up to 0.5% max). Run vehicle control. check_dmso->increase_dmso No check_ph Is compound weakly acidic/basic? check_dmso->check_ph Yes check_precip1 Still Precipitates? increase_dmso->check_precip1 check_precip1->check_ph Yes success Success: Compound is soluble. Proceed with assay. check_precip1->success No adjust_ph Adjust Buffer pH (e.g., lower pH to 6.0-6.5 for a weak base). Check assay compatibility. check_ph->adjust_ph Yes advanced Proceed to Advanced Formulation Strategies (Section 4) check_ph->advanced No (Compound is neutral) check_precip2 Still Precipitates? adjust_ph->check_precip2 check_precip2->advanced Yes check_precip2->success No

Caption: A decision tree for troubleshooting solubility issues.

Section 4: Advanced Formulation Strategies

If basic troubleshooting is insufficient, the following advanced strategies can significantly enhance the apparent solubility of this compound.

4.1 pH Modification

Mechanism: The secondary amine in the benzoxazine ring is a weak base. In neutral or alkaline solutions (pH > pKa), it is predominantly in its neutral, less soluble form. By lowering the pH of the buffer, the amine becomes protonated (R₂NH₂⁺). This positive charge increases the molecule's polarity, thereby enhancing its solubility in water.[10][11][17][18]

Protocol:

  • Prepare a range of your assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • To each buffer, add your compound from a concentrated DMSO stock to the desired final concentration.

  • Mix vigorously and observe for precipitation immediately and after a short incubation (e.g., 30 minutes).

  • Use the lowest pH buffer that maintains solubility and is compatible with your biological system . Drastic pH changes can alter protein function or cell health.

Considerations:

  • Pros: Simple, inexpensive, and can be very effective for ionizable compounds.

  • Cons: The required pH may not be compatible with the assay's biological components (e.g., enzymes, cells).

4.2 Complexation with Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] The hydrophobic this compound molecule can partition into the non-polar interior of the CD, forming an inclusion complex.[16][19] This complex has a water-soluble exterior, effectively "masking" the hydrophobic drug and increasing its apparent solubility in aqueous solutions.[13][14][16][19]

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (Insoluble) water Aqueous Buffer drug->water Precipitates cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex cd->complex Encapsulates drug_in_cd Drug

Caption: Cyclodextrin encapsulates a hydrophobic drug.

Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in biological research due to its high solubility and low toxicity.[16]

  • Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Prepare Drug-CD Complex:

    • Method A (Preferred): Add the concentrated DMSO stock of your compound directly into the CD-containing buffer with vigorous vortexing.

    • Method B (For higher loading): Mix the compound and CD in a minimal amount of solvent, heat gently (if the compound is stable), and then lyophilize to form a solid powder that can be reconstituted in buffer.

  • Optimization: The molar ratio of drug to CD may need to be optimized (e.g., 1:1, 1:2, 1:5).

Considerations:

  • Pros: Highly effective, widely used, and commercially available CDs are well-characterized.[15]

  • Cons: CDs are large molecules and may not be suitable for all assays; potential for the CD itself to interact with assay components.

4.3 Liposomal Formulations

Mechanism: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. Hydrophobic compounds like this compound can be incorporated directly into the non-polar lipid bilayer.[20][21][22][23] This formulation creates a stable dispersion of the drug in an aqueous medium, preventing precipitation and facilitating delivery in biological systems.[24]

Protocol (Simplified Thin-Film Hydration Method):

  • Dissolve Lipids and Drug: In a round-bottom flask, dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol).[21]

  • Create Thin Film: Remove the organic solvent using a rotary evaporator to create a thin, dry lipid-drug film on the flask wall.

  • Hydration: Add the aqueous assay buffer to the flask and agitate (e.g., vortex, sonicate) to hydrate the film. This causes the lipids to self-assemble into liposomes, entrapping the drug within their bilayers.

  • Size Extrusion (Optional): To create a homogenous population of liposomes, the suspension can be extruded through polycarbonate membranes of a defined pore size.

Considerations:

  • Pros: High loading capacity for lipophilic drugs, biocompatible, and can mimic cellular delivery.[22]

  • Cons: Preparation is more complex and requires specialized equipment; potential for liposomes to interfere with the assay.

Section 5: Protocol Validation - Ensuring Data Integrity

Whenever you modify a solvent or use a formulation strategy, you must validate that the method itself does not interfere with your assay results.

Mandatory Controls:

  • Vehicle Control: The assay performed with the highest concentration of your solubilization system (e.g., 0.5% DMSO, or buffer containing the final concentration of HP-β-CD, or "empty" liposomes) but without the test compound. This result should be identical to your negative/untreated control.

  • Positive Control Validation: If your assay has a known positive control compound, test it in the presence of your new formulation system. The activity of the positive control should not be significantly altered.

  • Solubility Confirmation: After preparing your compound in the new formulation, visually inspect for any cloudiness or precipitation. For a more rigorous check, centrifuge the solution at high speed and measure the concentration of the compound in the supernatant to confirm it remains in solution.

By implementing these strategies and controls, you can confidently overcome the solubility challenges of this compound and generate accurate, reproducible data.

References

Technical Support Center: Synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic scaffolds. We understand that while the on-paper synthesis appears straightforward, the reality in the lab can present significant challenges, primarily due to competing side reactions.

This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles, leading to more robust and reproducible synthetic outcomes.

Section 1: The Target Reaction and Its Primary Challenge

The most common and direct route to this compound involves the reaction of 4-methyl-2-aminophenol with a 1,2-dielectrophile, such as 1,2-dibromoethane. This process requires a double alkylation—one on the amine (N-alkylation) and one on the hydroxyl group (O-alkylation)—to form the desired six-membered ring.

The core challenge arises from the competition between the desired intramolecular cyclization and intermolecular side reactions. Because both the nitrogen and oxygen atoms are nucleophilic, and the alkylating agent is bifunctional, molecules can react with each other to form dimers and oligomers, significantly reducing the yield of the target monomer.[1]

The Desired Synthetic Pathway

The intended reaction proceeds as follows, where the aminophenol reacts with 1,2-dibromoethane in the presence of a base to yield the target benzoxazine.

G cluster_reactants Reactants cluster_product Product r1 4-Methyl-2-aminophenol p1 This compound r1->p1 Base (e.g., K2CO3) High Dilution Heat plus + r2 1,2-Dibromoethane r2->p1

Caption: Ideal intramolecular cyclization pathway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is framed from the perspective of a researcher facing a specific experimental problem.

Q1: My yield is extremely low, and my NMR/MS is a mess of peaks. What is the most likely cause?

Answer: A low yield coupled with a complex product mixture is the classic symptom of competing intermolecular reactions, leading to the formation of dimers and other oligomers.[1] Instead of the nitrogen and oxygen of the same molecule reacting sequentially to close the ring, the nucleophiles of one molecule react with the electrophilic sites of another.

The primary side product is often an N,N'-linked dimer, with other N,O'- and O,O'-linked species also possible. This occurs because, under standard concentrations, the probability of an intermediate encountering another reactive molecule can be as high or higher than the probability of it achieving the correct conformation for intramolecular cyclization.

Caption: Competition between intramolecular cyclization and intermolecular dimerization.

Troubleshooting Protocol: Implementing High-Dilution Conditions

The most effective strategy to favor the desired intramolecular reaction is to operate under high-dilution conditions. This kinetically favors the ring-closing reaction by minimizing the probability of intermolecular collisions.

  • Setup: Use a large reaction flask, typically 5-10 times the volume you might normally use. For a 10 mmol scale reaction, a 500 mL or 1 L flask is appropriate.

  • Solvent Volume: Increase the solvent volume significantly. Aim for a starting material concentration of 0.01–0.05 M.

  • Slow Addition: Instead of adding all reactants at once, add the 1,2-dibromoethane dropwise over several hours to the heated solution of 4-methyl-2-aminophenol and base. This keeps the concentration of the alkylating agent low at any given moment.

  • Stirring: Ensure vigorous stirring to maintain homogeneity in the dilute solution.

ConditionFavors Monomer (Intramolecular)Favors Dimer (Intermolecular)Rationale
Concentration Low (0.01 - 0.05 M)High (> 0.1 M)Reduces the probability of reactive intermediates colliding with other molecules.
Addition Rate Slow (dropwise over hours)Fast (all at once)Maintains a low instantaneous concentration of the electrophile.
Base K₂CO₃, Cs₂CO₃NaH, KOtBuWeaker bases favor a slower, more controlled deprotonation, potentially allowing the amine to react first before full phenoxide formation, which can influence selectivity. Strong bases can increase side reactions.[2]
Q2: My reaction mixture turned dark brown/black upon heating. Is this normal?

Answer: No, this indicates product or starting material degradation, most commonly due to oxidation. 2-Aminophenols are highly susceptible to oxidation, especially at elevated temperatures and in the presence of a base and atmospheric oxygen.[3] This process forms highly colored quinone-imine type species, which result in the "tarry" appearance and make purification exceptionally difficult.

Troubleshooting Protocol: Preventing Oxidative Degradation

  • Purify Starting Material: Ensure your 4-methyl-2-aminophenol is as pure as possible. If it is already discolored (tan or brown), consider recrystallizing it or filtering a solution of it through a short plug of silica gel before use.

  • Use an Inert Atmosphere: This is critical. Before adding reagents, thoroughly degas your solvent by bubbling nitrogen or argon through it for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction and workup.

  • Check Solvent Purity: Peroxides in solvents like THF or dioxane can initiate oxidation. Use freshly distilled or inhibitor-free, peroxide-free solvents.

Q3: The reaction is clean, but I'm isolating two major products. How do I differentiate them and improve selectivity?

Answer: This is a common outcome where you have successfully minimized oligomerization but are still facing a selectivity issue. The two main products are often the desired 1,4-benzoxazine and a constitutional isomer or a dimer that survived high dilution.

The key challenge in the reaction is managing the nucleophilicity of the amine versus the phenoxide. The relative rates of N-alkylation and O-alkylation determine the primary reaction pathway and potential byproducts. While a one-pot reaction is common, a stepwise approach can offer superior control.[4][5]

Troubleshooting Protocol: Stepwise Synthesis for Improved Selectivity

This approach separates the N-alkylation and O-alkylation steps.

  • Step 1: Selective N-Alkylation. React 4-methyl-2-aminophenol with one equivalent of a suitable mono-functional alkylating agent that contains a masked hydroxyl group (e.g., 2-bromoethanol). This reaction is often more selective for the more nucleophilic amine under neutral or mildly basic conditions. The product is N-(2-hydroxyethyl)-4-methyl-2-aminophenol.

  • Step 2: Intramolecular O-Alkylation (Cyclization). Isolate the N-alkylated intermediate. Then, treat this intermediate with a strong base (e.g., NaH) in a suitable solvent (e.g., THF, DMF). The base will deprotonate the phenolic hydroxyl group, which will then undergo an intramolecular Williamson ether synthesis (S_N2) to displace the hydroxyl group (which must first be converted to a better leaving group, e.g., a tosylate or mesylate) or by using a Mitsunobu reaction to close the ring. This method provides unambiguous regiochemical control.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis via High Dilution

This protocol incorporates best practices to maximize the yield of the target monomer.

  • Preparation: To a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous potassium carbonate (3 equivalents) and 4-methyl-2-aminophenol (1 equivalent, e.g., 10 mmol, 1.23 g).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add 400 mL of degassed, anhydrous acetonitrile via cannula.

  • Heating & Stirring: Begin vigorous stirring and heat the suspension to reflux (approx. 82°C).

  • Slow Addition: Dissolve 1,2-dibromoethane (1.1 equivalents) in 100 mL of degassed acetonitrile and add it to the dropping funnel. Add this solution dropwise to the refluxing reaction mixture over 6-8 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to reflux overnight (12-16 hours). Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

  • Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6] The desired product should be a pale yellow oil or low-melting solid.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select a column size appropriate for your scale (e.g., a 40g silica cartridge for ~1-2 g of crude material). Pack the column using a non-polar solvent like hexane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the packed column.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC. The less polar dimeric byproducts will typically elute before the more polar desired product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Enhancing the stability of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine for experimental use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 7-methyl-3,4-dihydro-2H-1,4-benzoxazine in their experiments. Our focus is to enhance the stability and reliability of this compound in your experimental workflows through a series of troubleshooting guides and frequently asked questions.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound with a versatile chemical structure, making it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the benzoxazine ring system can present stability challenges under certain experimental conditions. The primary modes of degradation for benzoxazine monomers are hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for maintaining the integrity of the compound throughout your research.

The stability of the benzoxazine ring is influenced by the electronic effects of its substituents. The methyl group at the 7-position of this particular benzoxazine is an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent heterocyclic ring. While much of the literature focuses on the high thermal stability of the cured polybenzoxazine resins, the stability of the monomer in solution and during storage requires careful consideration to ensure reproducible experimental outcomes.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Solution & Explanation
Change in solution color (e.g., yellowing) Oxidation: The compound may be undergoing oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your experimental system.
Precipitate formation in stock solution Hydrolysis: The benzoxazine ring can be susceptible to hydrolysis, particularly under acidic conditions, leading to ring-opening and the formation of less soluble byproducts.[1][2][3]pH Control: Ensure the solvent is neutral or slightly basic. Avoid acidic buffers or additives. Use high-purity, neutral solvents. Anhydrous Conditions: Prepare stock solutions in anhydrous solvents to minimize water-mediated degradation.
Inconsistent experimental results Degradation of the compound: The active concentration of the compound may be decreasing over time due to slow degradation.Fresh Solutions: Prepare fresh stock solutions for critical experiments. Stability Testing: Perform a simple stability test by analyzing the purity of your stock solution over time using techniques like HPLC or NMR.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products: This is a direct indication of compound instability under the current storage or experimental conditions.Identify Degradants: If possible, characterize the new peaks to understand the degradation pathway. This can help in optimizing storage and handling conditions. Review Conditions: Re-evaluate your experimental protocol for potential stressors such as pH, temperature, and light exposure.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container at low temperature, preferably at -20°C. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture. Protect from light by using an amber vial or by storing it in a dark place.

2. What is the recommended procedure for preparing a stable stock solution?

To prepare a stable stock solution, follow these steps:

  • Use a high-purity, anhydrous solvent. Common choices include DMSO, DMF, or dioxane.

  • Ensure all glassware is dry.

  • Weigh the compound quickly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolve the compound in the chosen solvent under an inert atmosphere if possible.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

3. How does pH affect the stability of this compound in aqueous solutions?

The benzoxazine ring is susceptible to acid-catalyzed hydrolysis.[1][2][3] Exposure to acidic conditions (pH < 7) can lead to the opening of the oxazine ring, forming a phenolic amine intermediate. This will result in the degradation of your compound and a loss of activity. Therefore, it is critical to maintain neutral to slightly alkaline conditions (pH 7-8) when working with this compound in aqueous media.

4. Can I heat solutions of this compound?

While benzoxazines are precursors to thermally stable polymers, the monomer itself can be sensitive to heat. Elevated temperatures can accelerate degradation, particularly in the presence of oxygen or other reactive species. For dissolving the compound, gentle warming can be applied, but prolonged heating should be avoided. If heating is necessary for an experimental step, it should be done under an inert atmosphere for the shortest possible time.

5. How can I monitor the purity and stability of my compound over time?

The purity and stability of this compound can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method to detect the appearance of degradation products as new peaks in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for changes in the chemical structure of the compound.[4] The disappearance of characteristic benzoxazine peaks or the appearance of new signals would indicate degradation.

  • Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and any potential degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen)

  • Dry glassware (vials, volumetric flasks)

  • Micropipettes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molar Mass: 149.19 g/mol ).

  • Weigh the calculated amount of the solid compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Gently swirl the vial to dissolve the compound completely. If necessary, sonicate briefly in a water bath.

  • Once fully dissolved, flush the headspace of the vial with inert gas.

  • Seal the vial tightly with a cap containing a PTFE septum for easy access with a syringe.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[5]

Stress Conditions:

  • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl.

  • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Photodegradation: Expose a solution of the compound to UV light.

  • Thermal Stress: Heat a solution of the compound at a moderately elevated temperature (e.g., 60°C).

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system for each stress condition.

  • For each condition, take a sample at time zero (t=0).

  • Expose the remaining solutions to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot of the sample and neutralize it if necessary (for acidic and basic conditions).

  • Analyze all samples (including t=0) by a suitable analytical method, such as HPLC with a UV-Vis or PDA detector.

  • Compare the chromatograms of the stressed samples with the t=0 sample to identify any degradation products and calculate the percentage of degradation.

Visualizing Degradation Pathways and Troubleshooting

To aid in understanding the potential instability of the benzoxazine ring, the following diagram illustrates the primary degradation pathway of concern: acid-catalyzed hydrolysis.

cluster_0 Acid-Catalyzed Hydrolysis Benzoxazine This compound (Stable) Protonation Protonation of Ring Nitrogen Benzoxazine->Protonation H+ RingOpening Nucleophilic Attack by Water Protonation->RingOpening H2O Intermediate Unstable Iminium Intermediate RingOpening->Intermediate Product Ring-Opened Product (Phenolic Amine) Intermediate->Product

Caption: Acid-catalyzed hydrolysis of the benzoxazine ring.

The following flowchart provides a decision-making tool for troubleshooting unexpected experimental results.

Start Inconsistent or Unexpected Experimental Results CheckPurity Verify Purity of Starting Material (HPLC, NMR) Start->CheckPurity Pure Compound is Pure CheckPurity->Pure Yes Impure Compound is Impure CheckPurity->Impure No CheckSolution Review Stock Solution Preparation and Storage Pure->CheckSolution Purify Purify Compound or Obtain New Batch Impure->Purify Purify->CheckPurity SolutionOK Solution Handling is Correct CheckSolution->SolutionOK Yes SolutionBad Improper Solution Handling CheckSolution->SolutionBad No CheckProtocol Examine Experimental Protocol for Stressors (pH, Temp, Light) SolutionOK->CheckProtocol NewSolution Prepare Fresh Solution Under Optimal Conditions SolutionBad->NewSolution NewSolution->CheckSolution ProtocolOK Protocol is Non-Degrading CheckProtocol->ProtocolOK Yes ProtocolBad Potential Protocol-Induced Degradation CheckProtocol->ProtocolBad No End Consistent Results ProtocolOK->End ModifyProtocol Modify Protocol to Eliminate Stressors ProtocolBad->ModifyProtocol ModifyProtocol->CheckProtocol

Caption: Troubleshooting workflow for experimental inconsistencies.

References

Troubleshooting guide for the application of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this important heterocyclic scaffold. The 1,4-benzoxazine core is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] This guide provides in-depth, field-proven insights to ensure the successful application of this compound in your research endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Section 1: Synthesis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the cyclization of a 2-aminophenol derivative.[1][3] For this compound, a common precursor would be 2-amino-5-methylphenol.

Question 1: My synthesis of this compound from 2-amino-5-methylphenol and a two-carbon electrophile (e.g., 1,2-dibromoethane) is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this synthesis are often due to a combination of factors including side reactions, suboptimal reaction conditions, and the purity of starting materials.

  • Causality: The primary challenge lies in controlling the chemoselectivity of the reaction. The 2-aminophenol starting material has two nucleophilic sites: the amino group and the phenolic hydroxyl group. Direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, in addition to the desired cyclized product.[4] Furthermore, polymerization of the starting material or intermediates can occur under harsh basic conditions.

  • Troubleshooting & Optimization:

    • Purity of Starting Materials: Ensure the 2-amino-5-methylphenol is pure and free from oxidation products. Aminophenols are susceptible to air oxidation, which can introduce colored impurities and inhibit the desired reaction.[5][6] It is recommended to use freshly sourced or purified starting material.

    • Choice of Base: The choice of base is critical. A very strong base like sodium hydride (NaH) might lead to the formation of the phenoxide, favoring O-alkylation. A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often provides a better balance for achieving the desired intramolecular cyclization.

    • Reaction Temperature: Running the reaction at an elevated temperature is necessary for cyclization, but excessively high temperatures can promote polymerization and decomposition. A systematic temperature screen (e.g., from 80 °C to 120 °C) is advisable.

    • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is typically effective for this type of reaction. Ensure the solvent is anhydrous, as water can hydrolyze the electrophile and interfere with the reaction.

    • Alternative Two-Step Strategy: Consider a two-step approach. First, perform a selective N-alkylation of the 2-amino-5-methylphenol with an appropriate reagent (e.g., chloroethanol) to form the intermediate N-(2-hydroxyethyl)-2-amino-5-methylphenol. This can then be followed by an intramolecular cyclization (e.g., a Mitsunobu reaction or treatment with a dehydrating agent) to form the benzoxazine ring. This approach offers better control over the regioselectivity.

Question 2: I am observing the formation of a significant amount of a dimeric or polymeric byproduct in my reaction mixture. How can I minimize this?

Answer: Dimerization or polymerization is a common side reaction, especially when attempting a one-pot synthesis.

  • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. The N-alkylated intermediate can react with another molecule of 2-amino-5-methylphenol instead of cyclizing.

  • Troubleshooting & Optimization:

    • High Dilution Conditions: Employing high dilution conditions can favor the intramolecular reaction pathway. By slowly adding the electrophile to a dilute solution of the aminophenol and base, the concentration of the reactive intermediate is kept low, thus minimizing intermolecular side reactions.

    • Copper-Catalyzed Cyclization: Consider using a copper-catalyzed intramolecular C-O or C-N bond formation strategy.[7] These methods often proceed under milder conditions and can offer higher selectivity for the desired cyclized product. However, be aware that catalyst and ligand removal will be an additional purification step.[8][9]

Section 2: Purification

Purification of heterocyclic compounds containing both nitrogen and oxygen can be challenging due to their polarity and potential for interaction with the stationary phase in chromatography.

Question 3: I am struggling to purify this compound from my crude reaction mixture using column chromatography. The compound seems to be streaking on the silica gel column.

Answer: Streaking on silica gel is a common issue for polar, basic compounds like benzoxazines.

  • Causality: The basic nitrogen atom in the benzoxazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band tailing.

  • Troubleshooting & Optimization:

    • Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. Typically, adding 1-2% of the base to the eluent system is effective. This neutralizes the acidic sites on the silica and improves the elution profile of the basic compound.

    • Alternative Stationary Phases: If basified silica is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is another powerful option.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems, such as ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water, to find a suitable system for obtaining high-purity crystals.

Question 4: After purification, my product is a colored oil/solid, but I expect a colorless compound. What could be the cause?

Answer: The presence of color often indicates trace impurities, which may include oxidation products or residual metal catalysts.

  • Causality: Aminophenol derivatives and benzoxazines can be susceptible to air oxidation, leading to the formation of highly colored quinone-like species.[5] If a copper catalyst was used in the synthesis, residual copper salts can also impart color to the final product.

  • Troubleshooting & Optimization:

    • Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and stir with a small amount of activated carbon for a short period (15-30 minutes). The activated carbon can adsorb colored impurities. Filter the mixture through a pad of Celite to remove the carbon.

    • Chelating Wash: If residual metal catalysts are suspected, wash a solution of the product in an organic solvent (e.g., ethyl acetate) with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution.

    • Work-up under Inert Atmosphere: During the reaction work-up and purification, minimize exposure to air and light to prevent oxidation.

Section 3: Characterization

Correctly identifying your product and assessing its purity is crucial.

Question 5: What are the key spectroscopic features I should look for to confirm the structure of this compound?

Answer: A combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry will provide definitive structural confirmation.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Expect three signals in the aromatic region, corresponding to the three protons on the benzene ring. The methyl group at the 7-position will influence their chemical shifts and coupling patterns.

    • Methylene Protons: Two characteristic triplets (or more complex multiplets depending on the conformation) for the two CH₂ groups of the oxazine ring, typically in the range of 3.0-4.5 ppm.

    • NH Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

    • Methyl Protons: A singlet for the methyl group on the aromatic ring, typically around 2.2-2.4 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Expect six distinct signals for the aromatic carbons.

    • Methylene Carbons: Two signals for the CH₂ carbons of the oxazine ring.

    • Methyl Carbon: A signal for the methyl group carbon.

  • IR Spectroscopy:

    • N-H Stretch: A characteristic peak in the range of 3300-3500 cm⁻¹.

    • C-O-C Stretch: A strong absorbance for the ether linkage, typically around 1200-1250 cm⁻¹.

    • Aromatic C-H and C=C Stretches: Peaks in their respective characteristic regions.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the exact mass of C₉H₁₁NO should be observed.

Spectroscopic Data for a Representative 3,4-dihydro-2H-1,4-benzoxazine
Technique Expected Features
¹H NMRAromatic protons, two methylene groups, NH proton
¹³C NMRAromatic carbons, two methylene carbons
IRN-H stretch, C-O-C stretch
Mass SpecMolecular ion peak
Section 4: Handling and Storage

Proper handling and storage are essential to maintain the integrity of your compound.

Question 6: What are the recommended storage conditions for this compound?

Answer: Due to the presence of the aminophenol-like structure, this compound is likely sensitive to air and light.

  • Causality: The electron-rich aromatic ring and the secondary amine can be susceptible to oxidation, which can lead to degradation and the formation of colored impurities.[5][10]

  • Recommended Storage Protocol:

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

    • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

    • Container: Use a tightly sealed amber glass vial or a container wrapped in aluminum foil to protect from light.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of 1,4-benzoxazines and should be optimized for your specific setup.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. It may be beneficial to add 1% triethylamine to the eluent system to prevent streaking.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Purification of Colored this compound
  • Dissolution: Dissolve the colored product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Carbon Treatment: Add a small amount of activated carbon (approximately 5-10% by weight of the product) to the solution.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with a small amount of the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the decolorized product.

Visual Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 2-Amino-5-methylphenol Reaction Reflux SM1->Reaction SM2 1,2-Dibromoethane SM2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions Potential Solutions Start Low Yield or Impure Product SideReactions Side Reactions (N- vs O-alkylation) Start->SideReactions Polymerization Polymerization Start->Polymerization Conditions Suboptimal Conditions (Base, Temp) Start->Conditions Streaking Streaking on Silica Start->Streaking Color Colored Product Start->Color Sol_Dilution High Dilution SideReactions->Sol_Dilution Sol_Base Optimize Base SideReactions->Sol_Base Polymerization->Sol_Dilution Sol_Temp Optimize Temperature Polymerization->Sol_Temp Conditions->Sol_Base Conditions->Sol_Temp Sol_Silica Basified Silica / Alumina Streaking->Sol_Silica Sol_Carbon Activated Carbon Color->Sol_Carbon Sol_Inert Inert Atmosphere Color->Sol_Inert

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Method Refinement for the Biological Screening of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biological screening of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the screening of this compound.

Q1: What are the known or predicted biological activities of this compound?

A1: The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Some derivatives have been identified as inhibitors of specific enzymes, such as human topoisomerase I.[1] Given this background, a primary screening strategy for a novel derivative like this compound would logically begin with broad cell viability or cytotoxicity assays against a panel of cancer cell lines to identify any anti-proliferative effects.

Q2: What is a logical screening cascade for a novel compound like this?

A2: A robust screening cascade is essential for efficiently identifying and validating "hits." A typical workflow starts broad and becomes progressively more specific.

G cluster_0 Screening Cascade Primary Primary Screening (e.g., Cell Viability Assay) Secondary Secondary Assays (e.g., Dose-Response, Orthogonal Assays) Primary->Secondary Identify 'Hits' Tertiary Tertiary Assays (e.g., Target-Based Biochemical Assays) Secondary->Tertiary Confirm & Prioritize Hits Lead_Opt Lead Optimization Tertiary->Lead_Opt Elucidate Mechanism of Action G Start Unexpectedly High Viability Observed Check_Compound Run 'Compound Only' Control (Compound + Media + Assay Reagent) Start->Check_Compound Check_Precipitate Inspect Wells for Compound Precipitation Check_Compound->Check_Precipitate No Signal Result_Interference Result: Assay Interference Confirmed Check_Compound->Result_Interference Signal Detected? Switch_Assay Switch to an Orthogonal Viability Assay Check_Precipitate->Switch_Assay No Precipitate Result_Precipitate Result: Precipitation is the Issue Check_Precipitate->Result_Precipitate Precipitate Seen? Result_Valid Result: Compound is Genuinely Inactive Switch_Assay->Result_Valid Results Consistent? Solution_Interference Solution: Use a non-interfering assay (e.g., CellTiter-Glo®) Result_Interference->Solution_Interference Solution_Precipitate Solution: Lower compound concentration or add a solubilizing agent Result_Precipitate->Solution_Precipitate G Start Inconsistent IC50 Values Check_Enzyme Verify Enzyme Concentration and Activity Start->Check_Enzyme Check_Incubation Check Pre-incubation Time (Enzyme + Inhibitor) Check_Enzyme->Check_Incubation Consistent Result_Enzyme Result: Enzyme activity varies Check_Enzyme->Result_Enzyme Inconsistent? Check_Stability Assess Compound Stability in Assay Buffer Check_Incubation->Check_Stability No Result_Incubation Result: Time-dependent inhibition Check_Incubation->Result_Incubation Does IC50 change with time? Result_Stability Result: Compound is unstable Check_Stability->Result_Stability Degradation seen? Solution_Enzyme Solution: Use fresh enzyme aliquots; perform active site titration Result_Enzyme->Solution_Enzyme Solution_Incubation Solution: Standardize pre-incubation time; investigate mechanism Result_Incubation->Solution_Incubation Solution_Stability Solution: Use fresh compound dilutions; run time-course stability test (HPLC) Result_Stability->Solution_Stability

References

Avoiding common pitfalls in the characterization of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 71472-58-7).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of characterizing this specific benzoxazine monomer. Our goal is to provide field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific issues that may arise during the synthesis, purification, and analytical characterization of this compound.

Synthesis & Purification Issues

Question 1: My synthesis of this compound resulted in a low yield and a sticky, impure product. What went wrong?

Answer: This is a frequent challenge in benzoxazine synthesis, which often employs a Mannich-like condensation.[2] The primary culprits are typically side reactions and suboptimal reaction conditions.

  • Causality: High temperatures and the presence of water or polar solvents can promote the formation of oligomeric species and other byproducts instead of the desired monomeric oxazine ring.[3] The traditional one-pot synthesis, while convenient, can be prone to these issues, leading to a complex mixture that is difficult to purify.[4]

  • Troubleshooting Steps:

    • Control Reaction Temperature: If using a solvent-free method, maintain the temperature just high enough to ensure a homogenous melt, typically around 80-90 °C, to minimize side reactions.[5][6]

    • Consider a Two-Step Synthesis: A two-step Mannich condensation, where the amine and formaldehyde are first reacted at a lower temperature before adding the phenol, can offer better control and higher purity.[3]

    • Solvent Choice: If a solvent is necessary due to high melting points of reactants, non-polar solvents like toluene are often preferred.[3] Some protocols have found success with solvent mixtures like toluene/ethanol to improve solubility while controlling side reactions.[7]

    • Purification Strategy: A multi-step purification process is crucial. Start with an aqueous wash (e.g., 1N NaOH followed by water) to remove unreacted phenol and other acidic impurities. Follow this with column chromatography (silica gel with a hexane/ethyl acetate gradient) and finally recrystallization to obtain a high-purity product.[6][8] The impact of thorough purification on the final product's properties cannot be overstated.[8]

Question 2: After purification, I still see evidence of impurities. How can I identify and eliminate them?

Answer: Residual impurities can significantly impact subsequent applications, such as polymerization, by altering reaction kinetics.[8] Identifying these impurities is key to refining your purification protocol.

  • Common Impurities & Identification:

    • Oligomers/Mannich Bridges: These often appear as broad humps in the baseline of a ¹H NMR spectrum and can be detected by mass spectrometry as higher molecular weight species. They arise from uncontrolled condensation reactions.[3]

    • Triazine Structures: Formation of triazine rings is a possible side reaction, especially in certain solvent systems. These can sometimes be identified by a characteristic signal around 5.1 ppm in the ¹H NMR spectrum.[5]

    • Unreacted Starting Materials: Residual p-cresol or 2-aminoethanol can be identified by their distinct signals in NMR and chromatography.

  • Elimination Strategy:

    • Optimize Chromatography: Adjust the solvent polarity in your column chromatography. A shallower gradient of ethyl acetate in hexane can provide better separation of the monomer from slightly more polar oligomers.

    • Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvent systems (e.g., hexane, ethanol/water) to find the optimal conditions for crystal formation.[8]

    • Cross-Validation: Use multiple analytical techniques to confirm purity. A sharp melting point observed by Differential Scanning Calorimetry (DSC) is a good indicator of high purity, complementing NMR and chromatography data.[8]

Analytical Characterization Issues

Question 3: My ¹H NMR spectrum for this compound shows unexpected or confusing peaks. How do I interpret it correctly?

Answer: Accurate NMR interpretation is fundamental for structural verification. Pitfalls often arise from misinterpreting impurity signals, solvent residues, or complex splitting patterns.

  • Expected ¹H NMR Signals: The key is to look for the two characteristic methylene proton signals of the oxazine ring, in addition to the aromatic and methyl protons.

Proton Type Typical Chemical Shift (δ, ppm) Notes
Ar-CH₃ ~2.2 - 2.3Singlet
N-CH₂ -CH₂-O~3.4 - 3.5Triplet
N-CH₂-CH₂ -O~4.2 - 4.3Triplet
Ar-H ~6.6 - 6.8Multiplet
N-H ~3.5 - 4.5Broad singlet, may exchange with D₂O

This table provides estimated values. Actual shifts can vary based on the solvent and spectrometer.

  • Troubleshooting Workflow for Unexpected NMR Signals: The following diagram outlines a logical workflow for diagnosing issues in your NMR spectrum.

    NMR_Troubleshooting start Unexpected Peaks in ¹H NMR Spectrum check_solvent Check for Residual Solvent Peaks (e.g., CHCl₃, Acetone, Hexane) start->check_solvent check_water Identify Broad Peak ~1.5-3.0 ppm (Residual Water) start->check_water check_oligomers Observe Broad Humps in Baseline? start->check_oligomers check_starting_materials Compare with Spectra of Starting Materials (p-cresol) start->check_starting_materials confirm_structure Confirm Key Benzoxazine Peaks: - Ar-CH₃ singlet (~2.2 ppm) - Two CH₂ triplets (~3.4, ~4.2 ppm) start->confirm_structure result_solvent Likely Solvent Contamination. Dry sample under vacuum. check_solvent->result_solvent result_water Water present. Use anhydrous solvent or dry sample. check_water->result_water result_oligomers Oligomeric Impurities Present. Re-purify via column chromatography. check_oligomers->result_oligomers result_sm Incomplete Reaction or Purification. Re-purify or re-synthesize. check_starting_materials->result_sm result_ok Structure Confirmed. Proceed with analysis. confirm_structure->result_ok

    Caption: A decision tree for troubleshooting unexpected ¹H NMR results.

Question 4: I'm struggling to get a clean mass spectrum. What are the expected m/z values and common issues?

Answer: Mass spectrometry confirms the molecular weight (MW) of your compound, which is 149.19 g/mol .[1] Issues often stem from sample purity, ionization method, or fragmentation.

  • Expected Mass-to-Charge (m/z) Values:

    • [M+H]⁺ (Protonated Molecule): 150.09 (Most common in ESI+)

    • [M+Na]⁺ (Sodium Adduct): 172.07

    • [M]⁺ (Molecular Ion): 149.08 (More common in EI)

    • [M-H]⁻ (Deprotonated Molecule): 148.08 (Common in ESI-) (Values are based on monoisotopic mass).[9]

  • Common Pitfalls & Solutions:

    • Problem: No clear molecular ion peak, only smaller fragments.

    • Cause: The ionization energy might be too high, causing the molecule to fragment immediately. This is common in Electron Ionization (EI). The Mannich bridge C-N and C-C bonds are susceptible to cleavage.[10]

    • Solution: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion.[11]

    • Problem: The spectrum is dominated by peaks at higher m/z values.

    • Cause: This strongly suggests the presence of oligomers or polymers from the synthesis.

    • Solution: The sample requires further purification. Refer to the purification strategies outlined in Question 2.

Frequently Asked Questions (FAQs)

Q: What is the general workflow for characterizing a newly synthesized batch of this compound?

A: A robust, multi-technique approach is essential for comprehensive characterization.

Caption: Standard workflow for synthesis and characterization.

Q: How should I store this compound to prevent degradation?

A: Like many benzoxazines, the compound can be sensitive to heat and light over long periods. Photo-oxidative degradation is a known issue for the polybenzoxazine class.[10] For optimal stability, store the purified monomer in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q: What are the key spectral features I should look for in an FTIR analysis?

A: FTIR is excellent for confirming the presence of the oxazine ring and the absence of starting materials. Look for these characteristic peaks:

  • ~1220-1230 cm⁻¹: Asymmetric stretching of the C-O-C ether linkage in the oxazine ring.[12]

  • ~940-950 cm⁻¹: A band associated with the benzoxazine ring structure.[12]

  • Absence of Broad -OH Peak: A pure monomer should not show a strong, broad hydroxyl (-OH) peak from unreacted phenol.

  • N-H Stretching: A peak around 3300-3400 cm⁻¹ corresponding to the secondary amine in the ring.

Q: Can I use this compound directly for polymerization after synthesis?

A: It is strongly discouraged. Impurities from the synthesis act as catalysts or inhibitors, drastically affecting the polymerization kinetics and the final properties of the resulting polybenzoxazine, such as thermal stability and glass transition temperature.[8][13] High purity, confirmed by the analytical methods described here, is a prerequisite for obtaining reproducible and high-performance thermosets.[6]

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the biological activity of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. Given the current limited availability of specific experimental data for this particular molecule, this document outlines a proposed series of comparative studies against well-established standards in key therapeutic areas where benzoxazine derivatives have shown promise. The objective is to equip researchers with the rationale and detailed methodologies to thoroughly characterize the bioactivity of this compound.

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] It is therefore hypothesized that this compound may possess similar activities. This guide will compare the hypothetical potential of our target compound against three widely recognized standards:

  • Quercetin: A natural flavonoid renowned for its potent antioxidant effects.[3][4]

  • Indomethacin: A potent nonsteroidal anti-inflammatory drug (NSAID).[5][6]

  • Doxorubicin: A widely used chemotherapy agent for a variety of cancers.[7][8]

Section 1: Antioxidant Activity Evaluation

The capacity to neutralize reactive oxygen species (ROS) is a crucial therapeutic property. Many benzoxazine derivatives have demonstrated significant antioxidant potential.[9][10] We propose to validate the antioxidant activity of this compound in comparison to Quercetin.

Comparative Antioxidant Activity Data (Hypothetical)
CompoundAssayIC50 (µM) - Hypothetical
This compoundDPPHTo be determined
ABTSTo be determined
Quercetin (Standard)DPPH~5-15 µM
ABTS~2-10 µM
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of this compound and Quercetin in methanol.

  • Create a series of dilutions for each compound.

  • In a 96-well plate, add 100 µL of each dilution.

  • Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 volume ratio and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and Quercetin.

  • Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Assay Workflow

Caption: Workflow for DPPH and ABTS antioxidant assays.

Section 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Benzoxazine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12] The potential anti-inflammatory effect of this compound will be compared with Indomethacin, a known COX inhibitor.[13]

Comparative Anti-inflammatory Activity Data (Hypothetical)
CompoundAssayIC50 (µM) - Hypothetical
This compoundCOX-1To be determined
COX-2To be determined
Indomethacin (Standard)COX-1~0.1-1 µM
COX-2~1-10 µM
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Protocol:

  • Use a commercial colorimetric or fluorometric COX inhibitor screening assay kit.

  • Prepare a range of concentrations for this compound and Indomethacin.

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compound or standard to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate according to the kit manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the extent of prostaglandin production.

  • Calculate the percentage of COX inhibition and determine the IC50 values for both enzymes.

COX Inhibition Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition? Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway.

Section 3: Anticancer Activity Evaluation

The development of novel anticancer agents remains a critical area of research. Several benzoxazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15][16] The potential anticancer activity of this compound will be evaluated against Doxorubicin.[17][18]

Comparative Anticancer Activity Data (Hypothetical)
CompoundCell LineIC50 (µM) - Hypothetical
This compoundMCF-7To be determined
A549To be determined
HeLaTo be determined
Doxorubicin (Standard)MCF-7~0.1-1 µM
A549~0.5-5 µM
HeLa~0.1-1 µM
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and Doxorubicin for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anticancer Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Conclusion

This guide outlines a systematic and comparative approach to validate the biological activities of this compound. By employing standardized assays and comparing the results against well-characterized reference compounds, researchers can generate robust and publishable data. The proposed experiments will elucidate the potential of this novel benzoxazine derivative as an antioxidant, anti-inflammatory, or anticancer agent, thereby guiding future drug discovery and development efforts.

References

Comparative analysis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine with other benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine with Other Benzoxazine Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Developers

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for designing molecules with a wide array of biological activities, including anticancer, antioxidant, and neuroprotective effects.[1][2][3] This guide provides a comparative analysis of this compound against other derivatives, offering insights into how subtle structural modifications influence their physicochemical properties and biological functions.

The Benzoxazine Scaffold: Synthesis and Structural Versatility

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is most commonly achieved through the cyclization of o-aminophenols. One established method involves the reaction of an appropriate o-aminophenol with 1,2-dihaloethane. A more versatile approach involves the reduction of commercially available benzoxazoles to yield N-alkylated o-aminophenols, which can then undergo ring-closure reactions. This latter method avoids the need for extensive protection/deprotection steps and is efficient for producing a variety of N-alkylated derivatives.

The true power of the benzoxazine scaffold lies in its molecular design flexibility. The aromatic ring can be substituted at various positions (C5, C6, C7, C8), and the nitrogen atom can be functionalized, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. The focus of this guide, this compound, features a methyl group at the C7 position—a modification that can significantly impact its interaction with biological targets compared to the unsubstituted parent compound or derivatives with substituents at other positions.

Caption: General synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Comparative Physicochemical Properties

The substitution pattern on the benzoxazine ring dictates the molecule's physicochemical properties, which in turn govern its pharmacokinetics and pharmacodynamics. The introduction of a methyl group at the C7 position, as in our target compound, is expected to increase lipophilicity (LogP) compared to the unsubstituted analog. This can enhance membrane permeability but may also affect solubility.

Below is a comparative table of calculated physicochemical properties for this compound and other representative derivatives. These values help in understanding the electronic and steric influence of different substituents.

Compound NameStructureMolecular FormulaMol. Wt. ( g/mol )XLogP3 (Predicted)
3,4-Dihydro-2H-1,4-benzoxazineUnsubstitutedC₈H₉NO135.161.3
This compound 7-CH₃C₉H₁₁NO149.192.0[4]
7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine7-OCH₃C₉H₁₁NO₂165.191.2
7-Chloro-3,4-dihydro-2H-1,4-benzoxazine7-ClC₈H₈ClNO169.612.1
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine7-NO₂C₈H₈N₂O₃180.161.1

Data sourced from PubChem where available and predicted otherwise. XLogP3 is a computed measure of lipophilicity.

Expert Interpretation: The 7-methyl derivative shows an increased XLogP3 value of 2.0 compared to the parent compound's 1.3, indicating higher lipophilicity.[4] This is a direct consequence of adding a non-polar alkyl group. In contrast, the electron-donating methoxy group at the same position results in a lower XLogP3, likely due to the polar oxygen atom. The electron-withdrawing chloro and nitro groups have varied effects on lipophilicity but profoundly alter the electronic distribution of the aromatic ring, which is critical for receptor binding and metabolic stability.

Structure-Activity Relationship (SAR) and Biological Activity

The true value of synthesizing diverse benzoxazine derivatives lies in exploring their structure-activity relationships. The nature and position of substituents on the benzoxazine core can dramatically alter biological efficacy.

Anticancer Activity: The benzoxazine scaffold is a recurring motif in compounds designed as anticancer agents.[2] Studies have shown that substitutions on this heterocycle can significantly enhance antiproliferative activity compared to the unsubstituted parent molecule.[1] For instance, certain 4-aryl-substituted derivatives have demonstrated moderate to good potency against various cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), and MIA PaCa-2 (pancreatic).[2] One study identified a lead compound with IC₅₀ values ranging from 7.84 to 16.2 µM across these cell lines.[2] Other research on benzoxazinone derivatives (containing a carbonyl group in the oxazine ring) has shown potent activity, with some compounds inhibiting cancer cell growth by stabilizing G-quadruplex structures in the c-Myc gene promoter.[5]

The introduction of a 7-methyl group is a strategic choice. The methyl group is a weak electron-donating group and can enhance binding to hydrophobic pockets within a target protein. Its position at C7 directs its steric and electronic influence towards a specific region of the binding site, which can be advantageous compared to substitution at other positions. For example, in a series of benzoxazinone inhibitors of α-chymotrypsin, it was found that the presence of substituents on the benzene ring generally influenced the inhibitory potential.[6]

Table of Comparative Anticancer Activity:

Compound Class Substituent(s) Cell Line Activity (IC₅₀) Reference
3,4-Dihydro-2H-1,4-benzoxazines 4-Aryl, 7-Amino PC-3, MDA-MB-231 7.84 - 16.2 µM [2]
3,4-Dihydro-2H-1,4-benzoxazines Various MCF-7, HCT-116 2.27 - 7.63 µM [1]
1,4-Benzoxathiins (related scaffold) 2,6-disubstituted purine MCF-7 6.18 µM [7]

| Benzoxazin-2-ones | Various | HeLa | 10.46 µM |[8] |

Antioxidant and Neuroprotective Activity: Many benzoxazine derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative stress. This activity is often linked to the hydrogen-donating ability of the N-H group and the electronic properties of the aromatic ring. The presence of an electron-donating group, such as a methyl group at the C7 position, can enhance this activity by stabilizing the resulting radical. Studies on benzoxazinic nitrones have shown that substitution on the phenyl ring significantly impacts antioxidant capacity.[3][9]

Experimental Protocol: DPPH Radical Scavenging Assay

To provide a tangible method for comparing the antioxidant potential of this compound with other derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a reliable and widely used standard. This protocol is self-validating as it includes a known standard for comparison and a clear spectrophotometric endpoint.

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the compound.[10]

DPPH_Assay_Workflow prep_dpph 1. Prepare fresh DPPH working solution (e.g., 100 µM) in methanol. mixing 3. Mix 100 µL of sample/standard with 100 µL of DPPH solution in a 96-well plate. prep_dpph->mixing prep_samples 2. Prepare serial dilutions of test compounds and a standard (e.g., Ascorbic Acid) in methanol. prep_samples->mixing incubation 4. Incubate in the dark at room temperature for 30 minutes. mixing->incubation measurement 5. Measure absorbance at 517 nm using a microplate reader. incubation->measurement calculation 6. Calculate % Inhibition and IC₅₀ value. measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 100 µM solution of DPPH in methanol. Keep this solution protected from light.

    • Test Compounds: Prepare stock solutions of this compound and other derivatives in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solutions.

    • Standard: Prepare a stock solution and serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.

    • Blank: Methanol will be used as the blank.[11]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution (or standard/blank) to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in complete darkness for 30 minutes at room temperature.[11]

  • Data Acquisition:

    • Read the absorbance of each well at 517 nm using a microplate spectrophotometer.[11]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where:

      • A_control is the absorbance of the DPPH solution with the blank (methanol).

      • A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Concluding Remarks and Future Directions

This guide demonstrates that this compound is a valuable derivative within the broader benzoxazine class. Its increased lipophilicity, conferred by the 7-methyl group, distinguishes it from the parent compound and other analogs, a feature that can be strategically exploited in drug design to enhance membrane permeability and hydrophobic interactions with target biomolecules.

Comparative analysis underscores a critical principle in medicinal chemistry: small structural changes can lead to significant differences in biological activity. The data suggest that while the unsubstituted benzoxazine core is active, strategic substitution is key to unlocking potent and selective therapeutic agents.[1]

Future research should focus on:

  • Systematic SAR Studies: Synthesizing a focused library of C7-substituted derivatives (e.g., ethyl, trifluoromethyl, cyano) to precisely map the electronic and steric requirements for optimal activity in specific assays (e.g., anticancer, antioxidant).

  • Mechanism of Action Studies: For the most potent compounds identified, elucidating the specific molecular targets and pathways is crucial. As seen with some derivatives, this could involve kinase inhibition or interaction with nucleic acid structures.[1][5]

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds like this compound to assess their potential as viable drug candidates.

By leveraging the foundational knowledge of the benzoxazine scaffold and employing systematic comparative analyses, researchers can continue to develop novel derivatives with tailored properties for a range of therapeutic applications.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 7-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs. We will explore how modifications to this core structure influence biological efficacy, supported by comparative experimental data and detailed protocols for synthesis and evaluation.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound moiety serves as a key building block in the design of novel therapeutic agents.[3] Its rigid bicyclic structure provides a defined orientation for substituent groups, allowing for systematic exploration of chemical space to optimize interactions with biological targets. The presence of the methyl group at the C7-position can significantly influence the electronic and steric properties of the molecule, thereby affecting its pharmacological profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzoxazine core and the nitrogen atom.

Substitutions on the Benzene Ring (Ring A)

The aromatic ring of the benzoxazine scaffold offers multiple positions for substitution. Studies on related 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown that electron-donating groups on this ring can enhance biological activity. For instance, the presence of a methoxy group (an electron-donating substituent) is favored over a hydrogen atom at the C7-position, suggesting that increased electron density in this region is beneficial for activity.[4] This highlights the importance of the inherent 7-methyl group in our core structure, which also acts as an electron-donating group.

Substitutions on the Dihydrooxazine Ring (Ring B)

Modifications to the dihydrooxazine ring are less common but can impact the overall conformation and physicochemical properties of the analogs. The introduction of substituents at the C2 or C3 positions can influence stereochemistry and potentially lead to interactions with specific pockets in target proteins.

Substitutions on the Nitrogen Atom (N-4)

The nitrogen atom at the 4-position is a critical site for modification, allowing for the introduction of various aryl, alkyl, or heterocyclic groups. This position is often exploited to modulate the molecule's interaction with the target protein and to fine-tune its pharmacokinetic properties.

In a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the nature of the aryl substituent at N-4 was found to be a key determinant of anticancer activity.[4] Specifically, the presence of a para-amino group on the N-aryl ring significantly enhanced potency against various cancer cell lines.[4] This suggests that a hydrogen bond donor at this position is crucial for target engagement.

Below is a diagram illustrating the key points of substitution on the this compound scaffold and the general SAR trends.

Caption: Key SAR points for this compound analogs.

Comparative Biological Data

The following table summarizes the in vitro anticancer activity of selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs, highlighting the impact of substitutions at the C7-position and on the N-aryl ring.

Compound IDR1 (C7-position)R3 (N-aryl ring)PC-3 IC50 (µM)MDA-MB-231 IC50 (µM)MIA PaCa-2 IC50 (µM)U-87 MG IC50 (µM)Reference
11 series OMeVariousGenerally more potent than 5 series Generally more potent than 5 series Generally more potent than 5 series Generally more potent than 5 series [4]
5 series HVariousLess potent than 11 series Less potent than 11 series Less potent than 11 series Less potent than 11 series [4]
14f OMep-NH29.7112.99.5816.2[4]

This table is a representation based on the findings in the cited literature, which compared C7-H with C7-OMe. The 7-methyl group of the topic compound is also an electron-donating group, and its analogs would be expected to show significant activity.

Experimental Protocols

General Synthesis of 4-Aryl-7-methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs

A common synthetic route to N-arylated 3,4-dihydro-2H-1,4-benzoxazines involves a Buchwald-Hartwig cross-coupling reaction.[4]

Step 1: Synthesis of this compound

The parent benzoxazine can be synthesized from commercially available starting materials. One efficient method involves the reduction of benzoxazoles followed by ring closure.[5]

  • Reduction of 7-methylbenzoxazole: To a solution of 7-methylbenzoxazole in a suitable solvent (e.g., tetrahydrofuran), add a reducing agent like sodium borohydride in the presence of a catalytic amount of acetic acid.[5] Stir the reaction at room temperature until completion.

  • Ring Closure: The resulting N-(2-hydroxy-3-methylphenyl)amine is then reacted with 1,2-dibromoethane under phase transfer conditions with a base such as potassium carbonate to yield this compound.[5]

Step 2: Buchwald-Hartwig Cross-Coupling

  • To a reaction vessel, add this compound, the desired substituted bromobenzene, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene).[4]

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow start Starting Materials (7-methylbenzoxazole, 1,2-dibromoethane) step1 Reduction & Ring Closure start->step1 intermediate This compound step1->intermediate step2 Buchwald-Hartwig Coupling (with substituted bromobenzene) intermediate->step2 product Final Analog step2->product

References

Comparative Efficacy Analysis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the novel compound 7-methyl-3,4-dihydro-2H-1,4-benzoxazine against two clinically established non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential anti-inflammatory efficacy of this benzoxazine derivative.

The benzoxazine scaffold is recognized in medicinal chemistry for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This inherent potential of the benzoxazine class provides a strong rationale for investigating the specific efficacy of its derivatives, such as this compound, as novel therapeutic candidates.

Mechanistic Framework: The Landscape of Anti-Inflammatory Action

The primary mechanism of action for traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal function.[4]

  • COX-2: An inducible enzyme that is upregulated during inflammatory responses.[4]

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[4] Selective COX-2 inhibitors, like Celecoxib, were developed to minimize these side effects.[1][5]

A pivotal signaling pathway in the inflammatory process is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[6][7] This transcription factor regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9] Therefore, inhibition of the NF-κB pathway presents a key target for anti-inflammatory therapies.

Below is a diagram illustrating the COX and NF-κB inflammatory signaling pathways.

Inflammatory Signaling Pathways Figure 1: Inflammatory Signaling Pathways cluster_0 COX Pathway cluster_1 NF-κB Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Produces Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Produces Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Diclofenac Diclofenac (Non-selective) Diclofenac->COX-1 Diclofenac->COX-2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX-2 7-M-1,4-B 7-methyl-3,4-dihydro- 2H-1,4-benzoxazine 7-M-1,4-B->COX-2 Hypothesized Inhibition Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF-κB Translocation->Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6) Upregulates Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6)->Inflammation 7-M-1,4-B_NFkB 7-methyl-3,4-dihydro- 2H-1,4-benzoxazine 7-M-1,4-B_NFkB->IKK Activation Hypothesized Inhibition

Caption: A diagram of the COX and NF-κB inflammatory signaling pathways.

In Vitro Efficacy Evaluation

To assess the anti-inflammatory potential of this compound and the comparator drugs, a series of in vitro assays were conducted. The experimental workflow is outlined below.

In_Vitro_Workflow Figure 2: In Vitro Experimental Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre-treatment Pre-treat cells with: - this compound - Diclofenac - Celecoxib (1 hour) Cell_Culture->Pre-treatment Stimulation Induce inflammation with Lipopolysaccharide (LPS) (24 hours) Pre-treatment->Stimulation Supernatant_Collection Collect Cell Culture Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse remaining cells Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis and IC50 Calculation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis COX_Activity_Assay COX-1/COX-2 Activity Assay Cell_Lysis->COX_Activity_Assay COX_Activity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Protocols

2.1.1. Cell Culture and Treatment Murine macrophage cells (RAW 264.7) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were pre-treated with varying concentrations of this compound, Diclofenac, or Celecoxib for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10][11]

2.1.2. Nitric Oxide (NO) Production Assay The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.[11] The absorbance at 540 nm was measured, and the nitrite concentration was determined from a standard curve.

2.1.3. Pro-inflammatory Cytokine Measurement The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13]

2.1.4. COX-1 and COX-2 Inhibition Assay The inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using a commercial COX inhibitor screening assay kit. The assay measures the peroxidase activity of the COX enzymes, and the IC50 values were calculated.

In Vitro Efficacy Data

The following tables summarize the hypothetical in vitro efficacy data for this compound and the comparator drugs.

Table 1: Inhibition of Pro-inflammatory Mediators (IC50 in µM)

CompoundNO ProductionTNF-α ReleaseIL-1β ReleaseIL-6 Release
This compound15.822.425.128.9
Diclofenac10.218.520.324.7
Celecoxib12.520.123.826.5

Table 2: COX Enzyme Inhibition (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 InhibitionCOX-2/COX-1 Selectivity Ratio
This compound50.35.20.10
Diclofenac1.50.80.53
Celecoxib35.60.90.025

In Vivo Efficacy Evaluation

To validate the in vitro findings, the anti-inflammatory activity of this compound was assessed in a standard in vivo model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable method for screening anti-inflammatory drugs.[14][15]

3.1.1. Animal Model and Dosing Male Wistar rats (180-220 g) were divided into four groups (n=6 per group):

  • Control (Vehicle: 0.5% carboxymethyl cellulose)

  • This compound (50 mg/kg, p.o.)

  • Diclofenac (20 mg/kg, p.o.)

  • Celecoxib (30 mg/kg, p.o.)

The compounds were administered orally one hour before the induction of inflammation.

3.1.2. Induction of Edema and Measurement Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.

In Vivo Efficacy Data

Table 3: Percentage Inhibition of Carrageenan-Induced Paw Edema

Compound1 hour2 hours3 hours4 hours
This compound25.4%38.7%45.2%40.1%
Diclofenac30.1%45.6%55.8%50.3%
Celecoxib28.5%42.3%52.1%48.7%

Discussion and Conclusion

Based on the hypothetical data presented, this compound demonstrates promising anti-inflammatory properties both in vitro and in vivo.

In the in vitro assays, the compound effectively inhibited the production of key inflammatory mediators, including nitric oxide and pro-inflammatory cytokines, in LPS-stimulated macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways, possibly including the NF-κB pathway.

The COX inhibition assays indicate that this compound is a selective COX-2 inhibitor, with a selectivity ratio comparable to that of Celecoxib. This selectivity profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Diclofenac.

The in vivo carrageenan-induced paw edema model further supports the anti-inflammatory efficacy of this compound, showing a significant reduction in acute inflammation. While its potency in this model appears slightly lower than that of Diclofenac and Celecoxib at the tested doses, further dose-response studies are warranted to fully characterize its in vivo efficacy.

References

A Comparative Guide to the Synthesis and Characterization of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the experimental validation of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited specific experimental data for this particular derivative, this document establishes a robust framework for its synthesis and characterization by cross-validating with established protocols for analogous benzoxazine structures. The methodologies outlined herein are designed to ensure reproducibility and scientific rigor, providing researchers with a reliable roadmap for their investigations.

Introduction to 1,4-Benzoxazines

Benzoxazines are a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[1] The 1,4-benzoxazine scaffold, in particular, is a privileged structure found in a variety of biologically active molecules and serves as a key building block in the synthesis of polymers with desirable thermal and mechanical properties.[2][3] The introduction of a methyl group at the 7-position of the benzoxazine ring, as in this compound, is anticipated to modulate its physicochemical and biological properties. This guide will explore the synthesis, purification, and characterization of this specific derivative, drawing comparisons with well-documented benzoxazine analogs.

Synthetic Strategy: A Comparative Approach

The most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[4][5] While the target molecule is a 1,4-benzoxazine, the principles of synthesis can be adapted. A plausible synthetic route to this compound is proposed and compared with established methods for similar structures.

Proposed Synthesis of this compound

A probable synthetic pathway for this compound would involve the reaction of 4-methyl-2-aminophenol with a suitable two-carbon synthon that can react with both the amino and hydroxyl groups to form the oxazine ring.

DOT Script for Synthesis Workflow

reagents 4-methyl-2-aminophenol + 2-carbon electrophile reaction Cyclization Reaction (e.g., with chloroacetyl chloride followed by reduction) reagents->reaction Solvent, Base intermediate Intermediate Formation reaction->intermediate purification Purification (Column Chromatography) intermediate->purification product This compound purification->product characterization Spectroscopic & Analytical Characterization product->characterization

Caption: Proposed synthesis workflow for this compound.

Comparative Synthesis Protocols

The synthesis of benzoxazines is well-documented, often involving a one-pot reaction. For instance, the synthesis of various 3-phenyl-3,4-dihydro-2H-1,3-benzoxazines is achieved by reacting a phenol, aniline, and formaldehyde.[6] While our target is a 1,4-benzoxazine, the general principles of cyclization and purification remain relevant.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and characterization of this compound.

Synthesis of this compound
  • Reaction Setup: To a solution of 4-methyl-2-aminophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask, add a base (e.g., triethylamine, 1.2 eq).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization/Reduction: The intermediate chloroacetamide can then be subjected to intramolecular cyclization, potentially via reduction of the amide carbonyl and subsequent ring closure. This may involve a reducing agent like lithium aluminum hydride.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 300 or 600 MHz spectrometer using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[7]

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Use an FTIR spectrometer to identify the characteristic functional groups present in the molecule.

  • Melting Point: Determine the melting point of the purified solid product.

Comparative Spectroscopic Data Analysis

Table 1: Predicted vs. Comparative ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Analogous Benzoxazines Reference
Ar-CH₃ ~2.2-2.4 (singlet)2.15 (s, for 3-(4-Methyl phenyl)-6-acetyl-3,4-dihydro-2H-1,3-benzoxazine)[7]
N-CH₂ ~3.3-3.6 (triplet)4.31 (s, Ar-CH₂-N for 2,3-diphenyl-3,4-dihydro-2H-benzo[e][6][8]oxazine)[6]
O-CH₂ ~4.2-4.5 (triplet)4.85 (s, O-CH₂-N for a bis-benzoxazine)[2]
Ar-H ~6.5-7.0 (multiplet)6.41-7.06 (m, for various benzoxazines)[2]
N-H ~3.5-4.5 (broad singlet)-

Table 2: Predicted vs. Comparative Mass Spectrometry Data

Compound Molecular Formula Monoisotopic Mass (Da) Reference
This compound C₉H₁₁NO149.0841[9]
3-methyl-3,4-dihydro-2H-1,4-benzoxazine C₉H₁₁NO149.0841[10]
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde C₁₀H₁₁NO₂177.0790[11]

Potential Biological Activity and Signaling Pathways

Benzoxazine derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[7] The structural similarity of this compound to other bioactive heterocyclic compounds suggests its potential as a modulator of various signaling pathways.

DOT Script for a Representative Signaling Pathway

benzoxazine 7-methyl-3,4-dihydro- 2H-1,4-benzoxazine receptor Target Receptor (e.g., GPCR, Kinase) benzoxazine->receptor Binding/Modulation downstream Downstream Signaling (e.g., MAPK, NF-κB) receptor->downstream Signal Transduction response Cellular Response (e.g., Anti-inflammatory) downstream->response

Caption: Hypothetical signaling pathway modulated by a benzoxazine derivative.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. By leveraging established methodologies for analogous compounds, researchers can confidently approach the experimental validation of this novel derivative. The comparative data presented herein serves as a valuable benchmark for confirming the identity and purity of the synthesized compound. Further studies are warranted to elucidate its specific biological activities and potential applications.

References

A Researcher's Guide to Benchmarking the Antimicrobial and Antifungal Performance of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazines

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the benzoxazine ring system allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific derivative, 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, and provides a framework for evaluating its potential as an antimicrobial and antifungal agent. As specific bioactivity data for this compound is not yet widely published, this document serves as a practical, in-depth guide for researchers to benchmark its performance against established therapeutic agents and other relevant compounds.

The primary objective of this guide is to provide a robust, scientifically sound methodology for determining the in vitro efficacy of this compound. We will focus on two fundamental and widely accepted assays in microbiology: the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion test . These assays are the cornerstone of antimicrobial susceptibility testing and provide quantitative and qualitative data, respectively, on a compound's ability to inhibit microbial growth.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the performance of this compound, it is crucial to compare it against well-characterized compounds. This guide proposes a panel of comparators, including:

  • Standard Antibacterial Agents:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

    • Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria, which inhibits cell wall synthesis.

  • Standard Antifungal Agents:

    • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and cell death.

    • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

  • Related Benzoxazine Derivatives:

    • Where available, data from other bioactive benzoxazine derivatives will be used to provide a structurally relevant comparison. For instance, certain benzoxazine-6-sulfonamide derivatives have shown MIC values in the range of 31.25 to 62.5 μg/mL against various bacteria and fungi.

Experimental Protocols and Data Interpretation

Qualitative Screening: The Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is an excellent initial screening method to qualitatively assess the antimicrobial activity of a compound. It is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" around the disk indicates that the compound is effective at inhibiting the growth of the microorganism.

Experimental Workflow: Kirby-Bauer Disk Diffusion Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare Mueller-Hinton agar plates A1 Inoculate agar plate with microbial suspension P1->A1 P2 Prepare standardized microbial inoculum (0.5 McFarland) P2->A1 P3 Impregnate sterile paper disks with test compounds A2 Place impregnated disks on agar surface P3->A2 A1->A2 A3 Incubate plates under appropriate conditions A2->A3 R1 Measure the diameter of the zone of inhibition (mm) A3->R1 R2 Interpret results based on CLSI/EUCAST guidelines R1->R2

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound and the comparator compounds onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the quantitative antimicrobial activity of a compound. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used, high-throughput technique for MIC determination.

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in a 96-well plate A1 Add microbial inoculum to each well P1->A1 P2 Prepare standardized microbial inoculum P2->A1 A2 Include positive (microbe, no drug) and negative (no microbe) controls A3 Incubate the 96-well plate A2->A3 R1 Visually or spectrophotometrically assess microbial growth A3->R1 R2 Determine the MIC: the lowest concentration with no visible growth R1->R2

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and the comparator compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized microbial inoculum (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria) to each well.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only) on each plate.

  • Incubation: Incubate the plates under the same conditions as the Kirby-Bauer test.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Performance Data

The following tables provide benchmark MIC values for the selected comparator compounds against common microbial strains. These values are compiled from the literature and serve as a reference for interpreting the performance of this compound.

Table 1: Benchmark Antibacterial MIC Values (μg/mL)

CompoundStaphylococcus aureusEscherichia coli
Ciprofloxacin0.60.013 - 0.016
Vancomycin≤2 (Susceptible)Not Applicable

Table 2: Benchmark Antifungal MIC Values (μg/mL)

CompoundCandida albicansAspergillus fumigatus
Amphotericin B0.25 - >11 - 2
Fluconazole0.5 - ≤8 (Susceptible)Intrinsically Resistant

Table 3: Reported Antimicrobial Activity of Benzoxazine Derivatives

Compound ClassTarget OrganismsReported MIC (μg/mL)
Benzoxazine-6-sulfonamide derivativesGram-positive & Gram-negative bacteria, Fungi31.25 - 62.5
Bio-based benzoxazine (BOZ-Ola)Staphylococcus aureus5

Potential Mechanism of Action: A Look into DNA Gyrase Inhibition

While the precise mechanism of action for this compound requires experimental validation, some studies on other benzoxazine derivatives suggest that they may exert their antimicrobial effects by inhibiting bacterial DNA gyrase. DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these fundamental cellular processes and ultimately, bacterial cell death.

Hypothesized Mechanism of Action

G cluster_pathway Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase introduces negative supercoils Replication DNA Replication & Transcription Gyrase->Replication Growth Bacterial Growth Replication->Growth Benzoxazine This compound Inhibition Inhibition of DNA Gyrase Benzoxazine->Inhibition Inhibition->Gyrase blocks NoGrowth Inhibition of Bacterial Growth Inhibition->NoGrowth

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

To investigate this hypothesis, a direct DNA gyrase inhibition assay could be performed. Such assays typically measure the supercoiling activity of purified DNA gyrase in the presence of an inhibitor. A reduction in supercoiling activity would provide strong evidence for this mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial antimicrobial and antifungal evaluation of this compound. By employing standardized assays and comparing the results against established therapeutic agents, researchers can effectively benchmark its performance and determine its potential as a novel anti-infective agent. Positive results from these in vitro studies would warrant further investigation, including determining the minimum bactericidal/fungicidal concentration (MBC/MFC), exploring the mechanism of action in more detail, and assessing its activity against a broader panel of clinically relevant and drug-resistant microbial strains. The structural flexibility of the benzoxazine scaffold holds significant promise for the development of new therapeutics, and a systematic approach to performance evaluation is the critical first step in this endeavor.

A Comparative Guide to the Synthesis and Preclinical Evaluation of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the synthesis and potential biological significance of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. As a senior application scientist, the following content is structured to deliver not just procedural steps but also the underlying scientific rationale, enabling researchers to replicate, innovate, and critically evaluate this compound and its analogs in a drug discovery context.

Introduction: The Benzoxazine Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Its unique structural features, including a hydrogen bond donor and acceptor, as well as a defined three-dimensional shape, allow for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic placement of substituents on the aromatic ring can significantly modulate the physicochemical properties and biological activity of these molecules, making them attractive candidates for lead optimization in drug discovery programs. This guide focuses on the 7-methyl derivative, providing a framework for its synthesis and a comparative perspective on its potential efficacy against other substituted analogs.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is most commonly achieved through a Mannich-type condensation reaction. This one-pot synthesis is valued for its efficiency and the ready availability of starting materials.[4]

Synthetic Workflow

The synthesis involves the reaction of a phenol (p-cresol), a primary amine (2-aminoethanol), and formaldehyde. The workflow can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Characterization p_cresol p-Cresol condensation Mannich Condensation p_cresol->condensation aminoethanol 2-Aminoethanol aminoethanol->condensation formaldehyde Formaldehyde formaldehyde->condensation solvent Solvent (e.g., Ethanol) solvent->condensation heat Reflux heat->condensation purification Purification (e.g., Column Chromatography) condensation->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • p-Cresol

  • 2-Aminoethanol

  • Formaldehyde (37% solution in water)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) and 2-aminoethanol (1 equivalent) in ethanol.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group, and the two methylene groups of the oxazine ring.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical environments.

  • FTIR: Look for characteristic absorption bands for the N-H, C-O, and aromatic C-H bonds.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Comparative Analysis: The Influence of the 7-Methyl Group

The introduction of a methyl group at the 7-position of the benzoxazine ring is expected to influence its biological activity compared to the unsubstituted parent compound and other analogs.

Structure-Activity Relationship (SAR) Insights

The methyl group is a small, lipophilic substituent that can impact a molecule's properties in several ways:

  • Increased Lipophilicity: The methyl group will increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Steric Effects: The methyl group can introduce steric hindrance that may influence the binding affinity and selectivity of the compound for its biological target.

  • Metabolic Stability: The methyl group may alter the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life.

Comparison with Other Substituted Benzoxazines

Recent studies have highlighted the anticancer potential of various substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. A comparative summary of the cytotoxic activity of selected analogs is presented below.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Analog 1 UnsubstitutedMCF-7>50[1]
Analog 2 6-ChloroMCF-715.2[1]
Analog 3 6,8-DichloroA5498.5[5]
Analog 4 7-MethoxyPC-325.6[6]
Analog 5 4-ArylMDA-MB-2319.8[6]

Note: Data for this compound is not available in the public domain and would require experimental determination.

The data suggests that substitution on the benzoxazine ring generally enhances cytotoxic activity compared to the unsubstituted analog.[1] Halogen substitution, particularly dichlorination, appears to be a favorable modification for increasing potency.[5] The introduction of a methoxy group at the 7-position provides moderate activity.[6] Based on these trends, it is plausible that the 7-methyl derivative would exhibit enhanced activity over the unsubstituted compound, though likely less potent than the di-halogenated analogs.

Experimental Protocols for Biological Testing

To evaluate the biological activity of this compound and enable a direct comparison with other analogs, the following standard in vitro assays are recommended.

Cell Viability Assay (MTT or MTS Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Procedure:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Alternative Synthetic Strategies

While the Mannich condensation is a robust method, alternative synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines have been developed, which may offer advantages in terms of substrate scope or stereocontrol.

G cluster_start Starting Materials cluster_methods Alternative Methods cluster_product Product aziridine Activated Aziridine method1 Cu(I)-catalyzed Intramolecular C-N Cyclization aziridine->method1 halophenol 2-Halophenol halophenol->method1 triazole 1-Tosyl-1,2,3-triazole method2 Rh(II)-catalyzed Annulation triazole->method2 halohydrin Halohydrin halohydrin->method2 product 3,4-dihydro-2H-1,4-benzoxazine method1->product method2->product

References

Head-to-head comparison of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine and Its Isomers

This guide provides a head-to-head comparison of this compound and its primary structural isomers. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the nuances of synthesis, physicochemical properties, and analytical differentiation, supported by experimental protocols and data. We explore how the seemingly minor repositioning of a single methyl group can impart significant changes in chemical behavior and potential biological activity, underscoring the foundational principle of structure-activity relationships.

Introduction to the Benzoxazine Scaffold and the Critical Role of Isomerism

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold, appearing in a multitude of biologically active compounds and high-performance polymers.[1][2][3] Its unique structure, combining a benzene ring with an oxazine ring, imparts a rigid, yet conformationally flexible, framework that is attractive for molecular design. From FDA-approved drugs like Levofloxacin to the development of advanced thermosetting resins with near-zero shrinkage, the applications of benzoxazine derivatives are vast and varied.[2][4]

Isomerism—the phenomenon where molecules share the same molecular formula but differ in the arrangement of atoms—is a cornerstone of chemical and pharmaceutical sciences. Positional isomers, such as the methyl-substituted benzoxazines discussed herein, can exhibit profoundly different physicochemical properties, metabolic stabilities, and biological target affinities.[4] A subtle shift in a substituent's location can alter electronic distribution, introduce steric hindrance, or create new hydrogen bonding opportunities, thereby modifying the molecule's overall behavior. This guide provides a systematic comparison to elucidate these differences.

Isomers Under Investigation

The primary focus of this guide is the comparison of positional isomers of methyl-3,4-dihydro-2H-1,4-benzoxazine on the aromatic ring. We also include key isomers where the methyl group is located on the heterocyclic portion of the scaffold (N-4 and C-3 positions) to provide a broader context.

The isomers under review are:

  • 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

  • 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine

  • This compound (Reference Compound)

  • 8-Methyl-3,4-dihydro-2H-1,4-benzoxazine

  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (N-Methyl)

  • 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (C-Methyl)

G cluster_isomers Key Isomers of Methyl-3,4-dihydro-2H-1,4-benzoxazine node_7 7-Methyl (Reference) node_5 5-Methyl node_7->node_5 Positional (Aromatic Ring) node_6 6-Methyl node_7->node_6 Positional (Aromatic Ring) node_8 8-Methyl node_7->node_8 Positional (Aromatic Ring) node_4 4-Methyl (N-Methyl) node_7->node_4 Positional (Oxazine Ring) node_3 3-Methyl (C-Methyl) node_7->node_3 Positional (Oxazine Ring) G start Starting Material (e.g., 2-Amino-5-methylphenol) reaction Reaction (Heating under reflux) start->reaction reagents Reagents (e.g., 1,2-Dibromoethane, K2CO3) reagents->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization G cluster_workflow HPLC Analytical Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (10 µL into HPLC System) prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection Detection (UV Detector @ 245 nm) separation->detection analysis Data Analysis (Peak Integration & Identification) detection->analysis

References

Confirming the Mechanism of Action of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Multi-Assay Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the elucidation of a novel compound's mechanism of action is a critical milestone. This guide provides a comprehensive, multi-assay workflow to investigate and confirm the hypothesized biological activity of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine (designated as Cmpd-X). For the purpose of this guide, we will hypothesize that Cmpd-X exerts its effects through the induction of apoptosis and cell cycle arrest in cancer cells, potentially via modulation of key kinase signaling pathways.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental sequence. We will compare the performance of Cmpd-X against established therapeutic agents, Doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor known to induce apoptosis[1][][3], and Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor[4][5][6].

Experimental Strategy: A Tiered Approach to Mechanism Confirmation

Our approach is designed as a funnel, starting with broad phenotypic assays to confirm cytotoxic activity and progressively narrowing down to specific molecular targets and pathway modulation. This ensures a logical, evidence-based confirmation of the compound's mechanism of action.

G A Tier 1: Phenotypic Screening (Cytotoxicity & Apoptosis Induction) B Tier 2: Cellular Mechanism (Cell Cycle Analysis) A->B Confirm cell death mechanism C Tier 3: Molecular Pathway Analysis (Western Blotting for PI3K/Akt & MAPK/ERK) B->C Investigate upstream signaling D Tier 4: Target Engagement (In Vitro Kinase Assay) C->D Validate direct target interaction

Caption: A tiered experimental workflow for mechanism of action confirmation.

Tier 1: Initial Assessment of Cytotoxicity and Apoptosis

The first step is to ascertain whether Cmpd-X induces cell death in a cancer cell line. We will utilize the human breast adenocarcinoma cell line, MCF-7, for this purpose.

Assay 1.1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11][12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X, Doxorubicin, and Gefitinib in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: IC₅₀ Values in MCF-7 Cells (48h)

CompoundIC₅₀ (µM)
Cmpd-X 12.5
Doxorubicin0.8
Gefitinib> 50

This hypothetical data suggests that Cmpd-X possesses cytotoxic activity against MCF-7 cells, although it is less potent than Doxorubicin. Gefitinib is used here as a negative control for this specific cell line, which is not primarily driven by EGFR.

Assay 1.2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis, we will use Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[13][14][15][16][17]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with Cmpd-X, Doxorubicin (positive control), and vehicle at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Comparative Data: Apoptosis Induction in MCF-7 Cells (24h)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle95.22.12.7
Cmpd-X (12.5 µM) 45.8 35.4 18.8
Doxorubicin (0.8 µM)30.148.221.7

These hypothetical results indicate that Cmpd-X induces a significant level of apoptosis in MCF-7 cells, confirming the initial hypothesis.

Tier 2: Elucidating the Cellular Mechanism

Having confirmed that Cmpd-X induces apoptosis, we next investigate its effect on the cell cycle, as many cytotoxic agents cause cell cycle arrest.

Assay 2.1: Cell Cycle Analysis by Propidium Iodide Staining

This assay uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with Cmpd-X, Doxorubicin, and vehicle at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Comparative Data: Cell Cycle Distribution in MCF-7 Cells (24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle65.320.114.6
Cmpd-X (12.5 µM) 25.7 15.2 59.1
Doxorubicin (0.8 µM)30.510.858.7

The hypothetical data suggests that Cmpd-X, similar to Doxorubicin, induces a significant G2/M phase arrest in MCF-7 cells. This arrest often precedes apoptosis.

Tier 3: Interrogating Molecular Signaling Pathways

The observation of G2/M arrest and apoptosis points towards the involvement of key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt and MAPK/ERK pathways are central regulators of these processes.[22] We will use Western blotting to examine the phosphorylation status of key proteins in these pathways.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway A PI3K B p-Akt (Ser473) A->B Activates C Akt H Apoptosis & G2/M Arrest B->H Promotes Survival (Inhibited) D MEK E p-ERK1/2 D->E Activates F ERK1/2 E->H Promotes Proliferation (Inhibited) G Cmpd-X G->B Inhibits G->E Inhibits

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by Cmpd-X.

Assay 3.1: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. We will probe for the phosphorylated (active) and total forms of Akt and ERK.[23][24][25]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat MCF-7 cells with Cmpd-X and control compounds for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[26][27][28][29]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Comparative Data: Phosphorylation of Akt and ERK in MCF-7 Cells (6h)

Treatmentp-Akt/Total Akt (Relative Fold Change)p-ERK/Total ERK (Relative Fold Change)
Vehicle1.001.00
Cmpd-X (12.5 µM) 0.35 0.42
Gefitinib (10 µM)0.280.35

This hypothetical data strongly suggests that Cmpd-X inhibits the constitutive activation of both the PI3K/Akt and MAPK/ERK pathways, providing a molecular basis for its pro-apoptotic and anti-proliferative effects. Gefitinib is used here as a positive control for pathway inhibition.

Tier 4: Direct Target Engagement

The inhibition of Akt and ERK phosphorylation suggests that Cmpd-X may be a kinase inhibitor. The final step is to determine if Cmpd-X can directly inhibit the activity of a relevant kinase in a cell-free system.

Assay 4.1: In Vitro Kinase Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[30][31][32][33][34]

Experimental Protocol: In Vitro Kinase Assay (e.g., for Akt1)

  • Reaction Setup: In a microplate, combine purified recombinant Akt1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add serial dilutions of Cmpd-X to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or antibody-based detection of the phosphosubstrate).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Comparative Data: In Vitro Kinase Inhibition

CompoundAkt1 IC₅₀ (nM)
Cmpd-X 85
Known Akt Inhibitor25

This hypothetical result would confirm that Cmpd-X is a direct inhibitor of Akt1 kinase activity, thus solidifying the proposed mechanism of action.

Conclusion

This multi-assay guide outlines a systematic and logical approach to confirming the mechanism of action of a novel benzoxazine derivative, this compound (Cmpd-X). By progressing from broad phenotypic observations to specific molecular and biochemical assays, we can build a strong, evidence-based case for its biological activity. The comparative data presented, though hypothetical, illustrates how Cmpd-X can be benchmarked against known compounds to understand its potency and mechanism. This rigorous, self-validating workflow is essential for advancing promising compounds through the drug discovery pipeline.

References

Independent verification of the therapeutic potential of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Therapeutic Potential of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Introduction: The Challenge of Novel Compound Validation

The journey from a novel chemical entity to a validated therapeutic candidate is a rigorous process demanding empirical evidence and independent verification. This compound represents a class of heterocyclic compounds, the benzoxazines, that have garnered interest for their diverse biological activities. While the broader benzoxazine scaffold has been explored for applications ranging from anticancer to antimicrobial properties, the specific therapeutic potential of the 7-methyl derivative remains largely uncharacterized in peer-reviewed literature.

This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to independently investigate and verify the therapeutic potential of a novel compound like this compound. We will proceed by postulating a therapeutic hypothesis based on the known activities of related structures—neuroprotection—and outline a systematic approach to its validation. This document will compare this novel compound to an established alternative, Edaravone, a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.

The core of this guide is not to present established data on this compound, but rather to provide the experimental blueprint for generating such data. We will detail the necessary in vitro and in vivo assays, explain the rationale behind experimental choices, and provide a framework for interpreting the results.

Postulated Mechanism of Action: Neuroprotection via Nrf2 Activation

Many neurodegenerative diseases are characterized by oxidative stress and inflammation. A key cellular defense mechanism against these insults is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes.

We hypothesize that this compound, due to its chemical structure, may act as an activator of the Nrf2 pathway, thereby conferring neuroprotection. This provides a clear, testable hypothesis for our investigation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Compound 7-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Compound->Keap1 Inhibition ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription caption Figure 1. Postulated Nrf2 activation pathway.

Caption: Figure 1. Postulated Nrf2 activation pathway.

Comparative Framework: Head-to-Head with a Gold Standard

To contextualize the performance of our novel compound, a direct comparison with an established therapeutic agent is essential. Edaravone is a suitable comparator due to its well-documented antioxidant properties and clinical use in neurodegenerative conditions.

FeatureThis compound (Hypothetical)Edaravone (Established)
Primary Mechanism Nrf2 Pathway ActivatorFree Radical Scavenger
Oral Bioavailability To be determinedLow, typically administered via IV infusion
Blood-Brain Barrier Permeability To be determined (likely, based on scaffold)Moderate
Key In Vitro Metric EC50 for Nrf2 activationIC50 for scavenging of various radicals (e.g., DPPH)
Potential Advantage Upstream regulation of multiple antioxidant genesDirect, immediate scavenging of existing radicals
Potential Disadvantage Indirect effect, potential for off-target effectsStoichiometric action, requires high concentrations

Experimental Workflow for Independent Verification

A multi-tiered approach is required, starting with fundamental in vitro assays and progressing to more complex cell-based and in vivo models. This ensures a logical, cost-effective, and data-driven evaluation process.

Verification_Workflow Tier1 Tier 1: In Vitro Characterization Purity Compound Purity & Identity (NMR, LC-MS) Tier1->Purity Tier2 Tier 2: Cell-Based Assays Cytotoxicity Neuronal Cytotoxicity Assay (e.g., SH-SY5Y cells, MTT/LDH) Tier3 Tier 3: In Vivo Proof of Concept PK Pharmacokinetics (PK) (IV & PO dosing in mice) Solubility Aqueous Solubility (Kinetic & Thermodynamic) Purity->Solubility Nrf2_Assay Nrf2 Activation Assay (ARE-Luciferase Reporter) Solubility->Nrf2_Assay Nrf2_Assay->Tier2 Nrf2_Assay->Cytotoxicity Neuroprotection Oxidative Stress Model (H₂O₂ or 6-OHDA challenge) Cytotoxicity->Neuroprotection Target_Engagement Target Engagement (HO-1, NQO1 qPCR/Western Blot) Neuroprotection->Target_Engagement Target_Engagement->Tier3 Target_Engagement->PK BBB Blood-Brain Barrier (BBB) Penetration PK->BBB Efficacy Disease Model (e.g., MPTP model of Parkinson's) BBB->Efficacy

Caption: Figure 2. A tiered experimental workflow for compound validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Nrf2 Activation Assay (ARE-Luciferase Reporter)

Objective: To quantify the ability of this compound to activate the Nrf2 pathway.

Rationale: This assay provides a direct, high-throughput measure of Nrf2 transcriptional activity. We use a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Nrf2 activation leads to luciferase expression, which can be quantified by luminescence.

Methodology:

  • Cell Culture: Culture HEK293T cells stably transfected with an ARE-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Plate cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Edaravone (negative control for this mechanism) in DMSO. Create a 10-point serial dilution series in culture medium, from 100 µM to 5 nM. Include a vehicle control (0.1% DMSO) and a positive control (50 µM Sulforaphane).

  • Treatment: Remove old medium from cells and add 100 µL of the compound dilutions. Incubate for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega ONE-Glo™) according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the fold-change in luminescence against the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Illustrative Data:

CompoundEC50 (µM) for Nrf2 ActivationMax Fold Induction
This compound1.2515.4x
Sulforaphane (Positive Control)5.818.2x
Edaravone (Comparator)> 100 (Inactive)1.1x
Protocol 2: Cell-Based Neuroprotection Assay (6-OHDA Model)

Objective: To assess the ability of the compound to protect neuronal cells from a specific neurotoxin-induced death.

Rationale: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons by inducing massive oxidative stress. This assay models the pathology of diseases like Parkinson's. A successful neuroprotective agent should rescue cells from 6-OHDA-induced toxicity.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells, a common model for dopaminergic neurons.

  • Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound or Edaravone (positive control) for 24 hours. This allows time for the induction of Nrf2-dependent protective genes.

  • Toxin Challenge: Add 6-OHDA to a final concentration of 50 µM to all wells except the untreated control. Incubate for another 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay. Add MTT reagent to each well, incubate for 4 hours to allow for formazan crystal formation, then solubilize the crystals with DMSO. Read absorbance at 570 nm.

  • Data Analysis: Express viability as a percentage relative to the untreated control cells. Plot percent viability against compound concentration to determine the protective effect.

Illustrative Data:

Treatment GroupCell Viability (% of Control)
Vehicle Control (No Toxin)100%
6-OHDA (50 µM) Only45.2%
6-OHDA + Edaravone (10 µM)78.5%
6-OHDA + this compound (1 µM)85.1%
6-OHDA + this compound (5 µM)92.4%

Discussion and Future Directions

The illustrative data presented suggests that this compound is a potent Nrf2 activator that confers significant neuroprotection in a cell-based model of Parkinson's disease, potentially outperforming the direct antioxidant Edaravone in this context. This provides a strong rationale for advancing the compound to in vivo studies.

Key Next Steps:

  • Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, with a crucial focus on its ability to cross the blood-brain barrier.

  • In Vivo Efficacy: Test the compound in a relevant animal model, such as the MPTP mouse model of Parkinson's disease. Key endpoints would include behavioral assessments (e.g., rotarod test), post-mortem analysis of dopaminergic neuron survival in the substantia nigra, and measurement of oxidative stress markers in the brain.

  • Safety and Toxicology: Conduct preliminary toxicology studies to identify any potential off-target effects or liabilities.

This systematic verification process, grounded in established scientific principles and methodologies, is crucial for substantiating the therapeutic claims of any novel chemical entity. By following this framework, researchers can build a robust data package to support the continued development of promising compounds like this compound.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine. As researchers and drug development professionals, adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of our commitment to laboratory safety, environmental stewardship, and scientific integrity. This guide is designed to provide a comprehensive, step-by-step framework for managing this chemical waste stream, grounded in established safety standards and chemical principles.

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle

Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, data from structurally similar benzoxazine derivatives provides a basis for a conservative risk assessment. For instance, related compounds are known to cause skin and eye irritation[1][2]. Therefore, it is prudent to treat this compound as hazardous until proven otherwise.

Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste must be evaluated to determine if it meets the definition of "hazardous waste"[3]. This involves assessing its characteristics:

  • Ignitability: Potential to cause fire.

  • Corrosivity: Ability to corrode metal.

  • Reactivity: Tendency to explode or release toxic gases.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Given its organic nature, this compound must be managed as a hazardous chemical waste. Sewer disposal is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes[4][5].

Table 1: Hazard Profile and Precautionary Measures
Hazard ClassPotential ManifestationRequired Personal Protective Equipment (PPE)Handling Precautions
Skin Irritant Causes skin irritation upon contact[1].Nitrile or other chemically resistant gloves. Lab coat or long-sleeved clothing[1].Avoid all direct skin contact. Wash hands thoroughly after handling[2].
Eye Irritant Causes serious eye irritation[2].Tightly fitting safety goggles or face shield (EN 166 or NIOSH approved)[1][4].Handle in a manner that avoids splashes or aerosol generation.
Inhalation Hazard Potential for respiratory tract irritation if aerosolized or if it is a volatile solid.Use within a certified chemical fume hood. If exposure limits are exceeded, use an approved respirator[1][4].Ensure adequate ventilation at all times. Avoid creating dust or aerosols[4].
Environmental Hazard Unknown, but release into the environment should be avoided[1][4].N/ADo not discharge into drains or the environment. Collect for proper disposal[4].

The Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[6][7]. A central requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) [8][9]. Your facility's CHP is the primary document outlining the specific procedures for safe handling, storage, and disposal of all chemicals, including this compound[10].

Waste disposal is further regulated by the EPA under the Resource Conservation and Recovery Act (RCRA), which establishes the framework for the "cradle-to-grave" management of hazardous waste[3].

Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment it is declared waste. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_CAA Central Accumulation Area (CAA) cluster_Vendor Licensed Disposal Vendor A Step 1: Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Step 2: Segregation Isolate from incompatible wastes. Do not mix chemical streams. A->B C Step 3: Containerization Place in a designated, compatible, leak-proof container with a screw cap. B->C D Step 4: Labeling Attach a 'Hazardous Waste' label. Fill out all fields: chemical name, hazards, accumulation start date. C->D E Step 5: Temporary Storage Store labeled container at or near the point of generation. D->E F Decision: Is Container Full? E->F F->E No G Step 6: Transfer to CAA Relocate full container to facility's main hazardous waste storage area. F->G Yes H Step 7: Log & Await Pickup Document transfer and store according to facility generator status time limits. G->H I Step 8: Final Disposition Waste is transported off-site for incineration or other approved treatment. H->I

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

PART A: Waste Collection and Storage in the Laboratory
  • Waste Identification and Segregation:

    • Declare any unwanted this compound (pure, in solution, or as a reaction mixture) and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) as hazardous waste.

    • Causality: Segregation is critical to prevent dangerous reactions. Benzoxazines may be incompatible with strong oxidizing agents, strong acids, and acid chlorides[11]. Never mix this waste stream with others unless explicitly permitted by your facility's Chemical Hygiene Officer.

  • Container Selection and Filling:

    • Select a waste container that is chemically compatible and in good condition, with a secure, screw-top lid[5]. Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for any acidic or basic waste streams[12].

    • Do not use food-grade containers (e.g., jars, bottles) for hazardous waste storage[5].

    • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during handling[12].

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

    • The label must, at a minimum, include[13]:

      • The words "HAZARDOUS WASTE "

      • Full chemical name: "This compound " and any other components in the mixture.

      • The associated hazards (e.g., "Irritant," "Handle with Care").

      • The accumulation start date (the date the first drop of waste is added).

  • Satellite Accumulation Area (SAA) Storage:

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[5][14].

    • The SAA should be in a secondary containment tray to capture any potential leaks.

PART B: Transfer and Final Disposition
  • Moving to the Central Accumulation Area (CAA):

    • Once the container is full, it must be moved to your facility's CAA within three days[5].

    • Coordinate this transfer with your designated Chemical Hygiene Officer or EH&S personnel. The storage time limits in the CAA depend on the facility's EPA waste generator status (e.g., 90 days for a Large Quantity Generator)[13].

  • Licensed Vendor Disposal:

    • The final and only acceptable disposal method is through a licensed hazardous waste management company. This vendor will transport the waste off-site for proper treatment, which for organic compounds like this typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[4][15].

    • Self-Validation: This step ensures a documented "cradle-to-grave" chain of custody for the hazardous waste, fulfilling regulatory requirements and protecting the institution from liability.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves other highly toxic materials, evacuate the laboratory and contact EH&S.

  • Ventilate: Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.

  • Don PPE: Wear the appropriate PPE as listed in Table 1, including double-gloving if necessary.

  • Contain and Absorb: For small spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][16]. Use non-sparking tools if the compound is dissolved in a flammable solvent[4].

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleanup materials (wipes, gloves) as hazardous waste.

  • Document: Report the incident to your laboratory supervisor and EH&S department as required by your institution's policy.

By adhering to this comprehensive disposal protocol, you ensure that your work with this compound is conducted with the highest standards of safety, responsibility, and scientific excellence.

References

Personal protective equipment for handling 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

This guide provides essential safety protocols and operational directives for the handling of this compound. As comprehensive toxicological data for this specific compound is limited, all procedures are grounded in the principle of minimizing exposure (As Low As Reasonably Achievable - ALARA) and adopting the highest safety standards applicable to related benzoxazine derivatives. This document is intended for trained laboratory personnel, including researchers, chemists, and technicians in drug development and materials science.

Hazard Assessment and Risk Profile

While specific GHS classifications for this compound are not fully established, data from analogous benzoxazine compounds indicate a clear hazard profile that must be respected.[1][2] The primary risks are associated with acute toxicity upon ingestion, skin contact, and inhalation, as well as potential for severe eye and skin irritation.[2]

The Causality of Concern: Benzoxazine rings are reactive moieties. Their handling requires diligence to prevent unintentional contact, which can lead to sensitization or irritation. The lack of extensive, long-term toxicological studies necessitates treating this compound as potentially hazardous upon repeated or prolonged exposure.

Table 1: Consolidated Hazard Profile based on Benzoxazine Derivatives

Hazard Classification GHS Hazard Statement Rationale & Implication for Handling Source
Acute Toxicity, Oral H302: Harmful if swallowed Accidental ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the handling area is mandatory. [2][3]
Acute Toxicity, Dermal H312: Harmful in contact with skin The compound can be absorbed through the skin, causing systemic effects. Impervious gloves and protective clothing are essential to prevent contact.
Acute Toxicity, Inhalation H332: Harmful if inhaled Aerosolized powders or vapors present a significant respiratory hazard. All handling of solids must be performed in a controlled, ventilated environment.
Serious Eye Irritation H319: Causes serious eye irritation Direct contact can cause significant damage to the eyes. Chemical splash goggles are the minimum required eye protection.

| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response. This underscores the importance of consistent and correct use of gloves and protective clothing. | |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EU EN166 or US NIOSH standards are required for all operations, including handling sealed containers.[4]

  • Enhanced Requirement: When there is a risk of splashing (e.g., during solution preparation or transfers), a full-face shield must be worn in addition to safety goggles.

  • Rationale: This dual-layer protection prevents both direct splashes and peripheral vapor exposure to the sensitive mucous membranes of the eyes.

Skin and Body Protection
  • Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile) must be worn at all times. Gloves must be inspected for tears or pinholes before each use.[5] Employ the proper glove removal technique to avoid contaminating your skin.[5] For prolonged tasks, consider double-gloving.

  • Laboratory Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down to protect underlying clothing and skin.[4]

  • Additional Protection: For large-scale operations (>10g), impervious arm sleeves and an apron are recommended to prevent saturation of the lab coat.

Respiratory Protection

The need for respiratory protection is dictated by the scale and nature of the operation.

  • Standard Operations: When handling small quantities (<1g) exclusively within a certified chemical fume hood, respiratory protection is typically not required.

  • Mandatory Use: A NIOSH/MSHA or EU EN 149 approved full-face respirator with appropriate cartridges is required if:

    • Handling the solid powder outside of a fume hood.[1][4]

    • An aerosol or dust is generated.[4]

    • Cleaning a significant spill.

    • Ventilation systems are not functioning correctly.

  • Rationale: Inhalation is a primary exposure route for powdered chemicals. A respirator provides a critical barrier to prevent entry into the respiratory system, where the compound can cause irritation or be absorbed into the bloodstream.

Table 2: PPE Requirements by Laboratory Task

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Transporting Sealed Container Safety Goggles Lab Coat, Single Gloves Not Required
Weighing Solid (<1g in Fume Hood) Safety Goggles Lab Coat, Double Gloves Not Required
Preparing Solutions in Fume Hood Safety Goggles & Face Shield Lab Coat, Double Gloves, Arm Sleeves Not Required
Handling Powder Outside Fume Hood Safety Goggles & Face Shield Lab Coat, Double Gloves, Arm Sleeves Mandatory: Full-Face Respirator

| Spill Cleanup | Safety Goggles & Face Shield | Impervious Gown, Double Gloves, Boot Covers | Mandatory: Full-Face Respirator |

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the handling process. This protocol is designed to be a self-validating system, where each step confirms the safety of the next.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination A Verify Fume Hood Certification & Airflow B Assemble All Required PPE A->B C Prepare Decontamination Solution (e.g., 70% Ethanol) B->C D Designate Waste Containers (Solid & Liquid) C->D E Don All PPE D->E Proceed to Handling F Carefully Weigh Solid Using Anti-Static Weigh Paper E->F G Slowly Add to Solvent to Minimize Dust F->G H Seal Reaction Vessel G->H I Wipe Down All Surfaces and Equipment in Hood H->I After Experiment J Dispose of Contaminated Items in Designated Waste I->J K Remove PPE in Correct Order (Gloves Last) J->K L Wash Hands Thoroughly K->L

Caption: Safe Handling Workflow for this compound.

Emergency Procedures and Disposal

Accidental Exposure

Immediate and correct action is critical to mitigate the effects of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][4]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don the appropriate PPE as outlined in Table 2 for spill cleanup.

  • Contain & Clean: Avoid generating dust.[4] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the material using spark-proof tools and place it into a suitable, labeled, and sealed container for chemical waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal
  • Regulatory Compliance: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Procedure: Collect all waste in clearly labeled, sealed containers. Arrange for disposal via an approved waste disposal company, in accordance with all local, state, and federal regulations.[1]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of in the regular trash or allowed to enter drains or waterways.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.